tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLIIVBURSHWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695390 | |
| Record name | tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-21-6 | |
| Record name | 1,1-Dimethylethyl 6-(aminomethyl)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887584-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate, a key building block in modern medicinal chemistry. We delve into its fundamental basic properties, offering a detailed examination of its synthesis, physicochemical characteristics, reactivity, and handling. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven protocols to effectively utilize this versatile molecule in complex synthetic workflows.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. This compound emerges as a particularly valuable intermediate. It features a primary amine at the 6-position, offering a reactive handle for derivatization, while the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy serves a dual purpose: it deactivates the otherwise reactive N-H proton of the indole, preventing unwanted side reactions, and it enhances the solubility of indole intermediates in common organic solvents.
This guide will explore the foundational chemistry of this molecule, providing the necessary knowledge to leverage its properties in the synthesis of complex molecular architectures.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by the indole core, with the aminomethyl group at the C6 position and a Boc protecting group on the indole nitrogen.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₂ | |
| Molecular Weight | 246.31 g/mol | [1] |
| Appearance | Typically a solid | [2] |
| Solubility | Soluble in organic solvents like methanol, chloroform, and dichloromethane; insoluble in water. | [3] |
| pKa (predicted) | The pKa of the conjugate acid of the primary amine is estimated to be around 9.5-10.5, typical for a primary alkylamine. | [4] |
The basicity of the molecule is primarily attributed to the primary amine of the aminomethyl group. The lone pair of electrons on this nitrogen is readily available for protonation. The Boc group on the indole nitrogen significantly reduces the basicity and nucleophilicity of the indole ring itself.
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step sequence starting from a commercially available substituted indole. A common synthetic strategy involves the protection of the indole nitrogen, followed by the introduction or modification of a functional group at the 6-position to yield the desired aminomethyl moiety.
Synthetic Workflow
A representative synthetic pathway is illustrated below. This process begins with the protection of 6-cyanoindole, followed by the reduction of the nitrile to the primary amine.
Sources
A Comprehensive Technical Guide to tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.
Abstract
This technical guide provides an in-depth overview of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride (CAS No. 1401425-66-8), a key building block in contemporary medicinal chemistry. The guide details a robust synthetic pathway from a commercially available cyano-indole precursor, including a detailed experimental protocol for its reduction and subsequent salt formation. Key physicochemical properties are enumerated, and its significant role as a versatile intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors, is discussed. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this important indole derivative.
Introduction: The Strategic Importance of the N-Boc-6-(aminomethyl)indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of functional groups onto the indole ring allows for the fine-tuning of pharmacological activity. The 6-aminomethylindole moiety is of particular interest as it provides a critical attachment point for various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug design.[2]
The subject of this guide, this compound hydrochloride, presents this key functional group in a protected form, making it an invaluable intermediate for multi-step syntheses. The tert-butoxycarbonyl (Boc) group on the indole nitrogen ensures stability and prevents unwanted side reactions, while the aminomethyl group at the 6-position, transiently protonated as a hydrochloride salt for enhanced stability and handling, serves as a versatile synthetic handle. Notably, a dedicated CAS number for the free base form of this compound is not readily found in major chemical databases, suggesting that it is most commonly prepared and utilized as its more stable hydrochloride salt.
Synthesis and Mechanism
The most direct and efficient synthesis of this compound hydrochloride involves the catalytic hydrogenation of the corresponding 6-cyano-indole precursor, followed by in-situ or subsequent treatment with hydrochloric acid.
Synthetic Pathway Overview
The synthesis begins with the commercially available tert-butyl 6-cyano-1H-indole-1-carboxylate. The critical transformation is the reduction of the nitrile group to a primary amine. This is typically achieved through catalytic hydrogenation using catalysts such as Raney Nickel.[3] The resulting aminomethylindole is then converted to its hydrochloride salt.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
Materials:
-
tert-Butyl 6-cyano-1H-indole-1-carboxylate
-
Raney® Nickel (slurry in water)
-
Ethanol, anhydrous
-
Pressurized Hydrogen (H₂) gas
-
Hydrochloric acid solution (e.g., 4M in 1,4-dioxane)
-
Ethyl acetate
-
Hexanes
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Catalyst Preparation: In a suitable hydrogenation vessel, a slurry of Raney Nickel (approximately 10% by weight of the starting material) in anhydrous ethanol is prepared under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reaction Setup: To this suspension, a solution of tert-butyl 6-cyano-1H-indole-1-carboxylate in anhydrous ethanol is added.
-
Hydrogenation: The reaction vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction is carefully depressurized, and the atmosphere is replaced with an inert gas. The reaction mixture is then filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. The filter cake should be washed with ethanol and kept wet to prevent ignition.
-
Salt Formation: The filtrate is concentrated under reduced pressure. The resulting residue is redissolved in a minimal amount of a suitable solvent like ethyl acetate. A solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is added dropwise with stirring.[4]
-
Isolation and Purification: The precipitated hydrochloride salt is collected by filtration, washed with a non-polar solvent such as hexanes to remove any non-polar impurities, and dried under vacuum to yield the final product as a solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the aminomethyl group can be confirmed by the appearance of a new singlet in the ¹H NMR spectrum around 4.0 ppm, and the disappearance of the nitrile peak in the IR and ¹³C NMR spectra.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 1401425-66-8 | [5] |
| Molecular Formula | C₁₄H₁₉ClN₂O₂ | |
| Molecular Weight | 282.77 g/mol | |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95% | [6] |
Spectroscopic Data (Predicted and Representative):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.35 (br s, 3H, NH₃⁺), 7.89 (s, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.58 (d, J = 8.4 Hz, 1H, Ar-H), 7.21 (d, J = 8.4 Hz, 1H, Ar-H), 6.62 (d, J = 3.6 Hz, 1H, Ar-H), 4.05 (s, 2H, CH₂), 1.62 (s, 9H, C(CH₃)₃). (Note: Chemical shifts are estimates and can vary based on solvent and concentration).[7]
-
Mass Spectrometry (ESI+): m/z 247.1 [M+H]⁺ (for the free base).
Applications in Drug Discovery and Medicinal Chemistry
This compound hydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules. The 6-aminomethyl group serves as a key point of diversification, allowing for the introduction of various side chains and pharmacophores through amide bond formation, reductive amination, or other C-N bond-forming reactions.
Kinase Inhibitors
A primary application of this intermediate is in the development of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[9] The aminomethyl group can be elaborated to introduce moieties that interact with specific residues in the kinase active site, leading to potent and selective inhibition. 6-Aminoindole derivatives have been investigated as inhibitors of various kinases, including Src kinase.[10][11]
Caption: Conceptual workflow for kinase inhibitor synthesis.
Other Therapeutic Areas
Beyond kinase inhibition, the 6-aminomethylindole scaffold is being explored for a variety of other therapeutic targets. The versatility of the aminomethyl group allows for its incorporation into compounds targeting G-protein coupled receptors (GPCRs), ion channels, and other enzyme families. The indole core itself is known to interact with a wide range of biological targets, and functionalization at the 6-position provides a means to modulate this activity and improve pharmacokinetic properties.[2]
Conclusion
This compound hydrochloride is a strategically important and versatile building block in modern drug discovery. Its synthesis from the corresponding 6-cyano precursor is a robust and scalable process. The protected indole nitrogen and the reactive aminomethyl group at the 6-position provide a powerful platform for the synthesis of diverse libraries of compounds for screening against a wide range of biological targets. As the demand for novel therapeutics continues to grow, the utility of this and related indole intermediates in the generation of new drug candidates is expected to increase.
References
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Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Nitrile to Amine (H2 + Raney Ni). (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]
- Oelgen, S., et al. (2010). Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents. Arzneimittelforschung, 60(11), 663-8.
- Göker, H., et al. (2005). Investigation of aminomethyl indole derivatives as hyaluronidase inhibitors. Arzneimittelforschung, 55(10), 570-5.
- Oelgen, S., et al. (2010). Evaluation of Novel Aminomethyl Indole Derivatives as Src Kinase Inhibitors and Antioxidant Agents. Karger Publishers.
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- Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. (2004).
- Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry. (2025). Benchchem.
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 19, 2026, from [Link]
- Adkins, H., & Pavlic, A. A. (1946). Hydrogenations with Raney Nickel. Organic Syntheses, 26, 1-3.
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- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Novel Applications of Raney Nickel/Isopropanol: Efficient System for the Reduction of Organic Compounds. (2014).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. (2020).
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tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Indole. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
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tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate molecular weight
An In-Depth Technical Guide to tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. We will delve into its core molecular properties, provide a validated synthetic route with mechanistic insights, explore its strategic applications in discovery chemistry, and detail essential handling and characterization protocols.
Core Molecular Profile and Physicochemical Properties
This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry. Its structure incorporates an indole core, a pharmacologically relevant scaffold, with the indole nitrogen protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is crucial as it deactivates the otherwise reactive N-H proton, preventing unwanted side reactions and directing subsequent chemical modifications to other parts of the molecule. The key feature is the primary aminomethyl group at the 6-position, which serves as a versatile nucleophilic handle for library synthesis and scaffold elaboration.
The compound is most commonly supplied and used as its free base or as a more stable hydrochloride salt. It is imperative for the researcher to use the correct molecular weight corresponding to the specific form being used in their experiments.
Table 1: Key Physicochemical and Structural Identifiers
| Property | This compound | This compound HCl |
| Molecular Formula | C₁₄H₁₈N₂O₂[1] | C₁₄H₁₉ClN₂O₂[2] |
| Molecular Weight | 246.31 g/mol [3] | 282.77 g/mol [2][4] |
| Appearance | Liquid or Solid | Solid[2] |
| CAS Number | 1401425-66-8 (for HCl salt) | 1401425-66-8 |
| InChI Key | DLCWCVSPHUGAPJ-UHFFFAOYSA-N (for free base)[3] | Not readily available |
| SMILES | CC(C)(C)OC(=O)n1ccc2cc(CN)ccc12 | Cl.CC(C)(C)OC(=O)n1ccc2cc(CN)ccc12[2] |
.dot
Caption: 2D Structure of this compound.
Retrosynthesis and Recommended Synthetic Protocol
The synthesis of this intermediate is logically approached by retrosynthesis, starting from a commercially available and functionalized indole. A common and efficient strategy begins with 6-cyano-1H-indole. This approach is advantageous because the cyano group is a stable precursor to the aminomethyl group and can be reduced in a high-yielding final step.
Retrosynthetic Analysis and Workflow
The causality behind the synthetic design is as follows:
-
Protecting the Indole Nitrogen: The indole N-H is acidic and nucleophilic, which would interfere with subsequent reactions, particularly those involving strong bases or electrophiles. Therefore, the first step is the installation of a Boc protecting group. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high efficiency and the stability of the resulting carbamate, which can be easily removed later under acidic conditions if required.
-
Reduction of the Nitrile: The cyano group at the 6-position is then reduced to the primary amine. Catalytic hydrogenation is a clean and effective method for this transformation, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method avoids the use of harsh metal hydride reagents, simplifying workup and improving the overall safety profile of the synthesis.
.dot
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A Technical Guide to tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate: A Versatile Scaffold in Modern Drug Discovery
This guide provides an in-depth technical overview of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate, a key building block for researchers, scientists, and drug development professionals. Its unique structural features make it a valuable intermediate in the synthesis of complex indole derivatives with significant biological activity. This document will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and its applications in medicinal chemistry, with a focus on the development of kinase inhibitors.
Introduction: The Significance of the Indole Nucleus
The indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of natural products and FDA-approved drugs.[1] Its versatile structure allows for modifications at various positions, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The aminomethylindole moiety, in particular, has been identified as a key pharmacophore in the development of potent and selective enzyme inhibitors. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen offers the advantage of controlled and selective reactions at other positions of the indole ring, enhancing its utility as a synthetic intermediate.
Physicochemical Properties and Structural Elucidation
The precise physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data from closely related analogs, the following properties can be anticipated:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [2] |
| Molecular Weight | 246.31 g/mol | [2] |
| Appearance | Likely a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available; the parent compound, 6-(Aminomethyl)indole, has a melting point of 135-140 °C. |
Structural Confirmation: The structure of this compound would be definitively confirmed through a combination of spectroscopic techniques:
-
¹H NMR: Would show characteristic signals for the protons on the indole ring, the aminomethyl group, and the tert-butyl group.
-
¹³C NMR: Would reveal the number of distinct carbon environments, corresponding to the indole core, the aminomethyl carbon, and the tert-butyl and carbonyl carbons of the Boc group.
-
Mass Spectrometry: Would confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretches of the amine, C-H stretches of the aromatic and aliphatic groups, and the C=O stretch of the carbamate.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reduction of the corresponding 6-cyano derivative, tert-butyl 6-cyano-1H-indole-1-carboxylate. This precursor can be prepared from 6-cyanoindole through N-Boc protection. The subsequent reduction of the nitrile to a primary amine can be achieved using several reagents, with Raney Nickel and hydrogen or Lithium Aluminum Hydride (LAH) being two of the most common.
Below is a detailed, representative protocol for the synthesis via catalytic hydrogenation with Raney Nickel, a method often preferred for its milder conditions and easier work-up compared to LAH.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol: Reduction of tert-Butyl 6-cyano-1H-indole-1-carboxylate
Disclaimer: This is a representative protocol based on established chemical transformations. Researchers should conduct their own risk assessment and optimization.
Materials:
-
tert-Butyl 6-cyano-1H-indole-1-carboxylate
-
Raney® Nickel (50% slurry in water)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Celite®
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Preparation: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl 6-cyano-1H-indole-1-carboxylate (1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the starting material in anhydrous methanol. Under an inert atmosphere (argon or nitrogen), carefully add a catalytic amount of Raney® Nickel slurry. The amount of catalyst may require optimization but is typically around 10-20% by weight of the substrate.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol to recover any adsorbed product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Causality Behind Experimental Choices:
-
Raney Nickel: This catalyst is highly effective for the reduction of nitriles to primary amines under relatively mild conditions.[3] Its porous structure provides a large surface area for the reaction.
-
Methanol as Solvent: It is a common solvent for hydrogenations as it can dissolve a wide range of organic compounds and is compatible with the catalyst.
-
Hydrogen Gas: Serves as the reducing agent in this catalytic process.
-
Inert Atmosphere Purge: This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.
-
Filtration through Celite®: Raney Nickel is pyrophoric when dry and must be handled with care. Filtering through a wet pad of Celite® prevents it from drying out and potentially igniting upon contact with air.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound scaffold is a valuable building block in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[4] The indole nucleus can mimic the adenine region of ATP, the primary substrate for kinases, allowing indole-based inhibitors to bind to the ATP-binding site of these enzymes and block their activity.
A prominent example is the development of inhibitors for Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase, and chromosomal rearrangements involving the ALK gene are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other malignancies.[5][6]
Role in ALK Inhibitor Design
The 6-aminomethyl group of the indole core provides a key attachment point for side chains that can extend into and interact with specific pockets of the ALK active site. This allows for the fine-tuning of inhibitor potency and selectivity. The general structure of many ALK inhibitors incorporates a substituted indole core.
Caption: Logical relationship of the indole scaffold in the development of ALK inhibitors.
While a specific, publicly disclosed drug candidate directly utilizing this compound is not readily identifiable, its structural motif is highly relevant. For instance, the FDA-approved ALK inhibitor Alectinib features a complex heterocyclic system, but its core design principles highlight the importance of strategically placed functional groups on an aromatic scaffold to achieve high-affinity binding to the ALK kinase domain.[6] The 6-aminomethylindole scaffold provides a robust platform for generating libraries of compounds for screening against ALK and other clinically relevant kinases.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its synthesis, primarily through the reduction of the corresponding nitrile, is achievable through well-established protocols. The presence of a reactive aminomethyl group on the indole core, combined with the stability and synthetic versatility afforded by the Boc protecting group, makes it an invaluable building block for the construction of complex, biologically active molecules. Its demonstrated utility in the design of kinase inhibitors underscores its potential for the development of novel therapeutics for a range of diseases, most notably cancer. As our understanding of the molecular drivers of disease continues to grow, the demand for versatile and strategically functionalized scaffolds like this compound is set to increase.
References
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Feng, L., Chen, X., Sheng, G., Li, Y., Li, Y., Zhang, Y., Yao, K., Wu, Z., Zhang, R., Kiboku, T., Kawasaki, A., Horimoto, K., Tang, Y., & Sun, M. (2023). Synthesis and Bioevaluation of 3-(Arylmethylene)indole Derivatives: Discovery of a Novel ALK Modulator with Antiglioblastoma Activities. Journal of Medicinal Chemistry. [Link]
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Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
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Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. (n.d.). [Link]
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Singh, G., & Kumar, P. (2019). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent patents on anti-cancer drug discovery, 14(3), 261–277. [Link]
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Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. (2022). Russian Journal of Organic Chemistry, 58(4), 581-586. [Link]
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Inhibitors of Protein Kinases. (n.d.). Unified Patents. [Link]
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Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Pharmaceuticals, 14(7), 664. [Link]
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A Comprehensive Guide to the Synthesis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate: Pathways, Protocols, and Mechanistic Insights
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indole-based structures are foundational scaffolds in medicinal chemistry, integral to numerous therapeutic agents. Among these, functionalized indoles such as tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate serve as critical building blocks for synthesizing complex drug candidates, particularly in the domain of kinase inhibitors. This guide provides an in-depth exploration of the principal synthetic pathway to this key intermediate, starting from 6-cyanoindole. We delve into the strategic rationale behind N-protection, analyze competing methodologies for nitrile reduction, and provide detailed, field-tested protocols. The discussion is grounded in mechanistic principles to empower researchers with the understanding necessary to adapt and optimize the synthesis for their specific applications.
Introduction: The Strategic Importance of a Versatile Building Block
The indole ring system is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal anchor for engaging with biological targets. The title compound, this compound, is a particularly valuable synthetic intermediate due to its trifunctional nature:
-
The Indole Core: Provides the fundamental pharmacophoric structure.
-
The N-Boc Group: A robust protecting group that deactivates the indole ring towards unwanted electrophilic substitution and prevents N-alkylation, thereby directing reactivity to other positions.
-
The 6-(aminomethyl) Group: A primary amine that serves as a versatile chemical handle for introducing a wide range of functionalities through amide bond formation, reductive amination, or other nucleophilic reactions.
This combination makes the molecule an essential precursor for constructing targeted libraries of compounds in drug development pipelines.
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic approach to this compound suggests a primary disconnection at the C-N bond of the aminomethyl group. This reveals a nitrile as a stable and readily accessible precursor. A subsequent disconnection of the Boc protecting group leads back to a simple, commercially available starting material, 6-cyanoindole.
Caption: Retrosynthetic analysis of the target compound.
This analysis highlights a robust and efficient two-step forward synthesis, which will be the primary focus of this guide. An alternative route involving the reductive amination of an aldehyde precursor is also viable but often involves more steps to prepare the requisite starting material.
The Principal Synthetic Pathway
The most common and reliable synthesis proceeds in two distinct steps: (1) Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, and (2) Reduction of the 6-cyano group to the desired primary amine.
Step 1: N-Boc Protection of 6-Cyanoindole
Causality and Rationale: The indole N-H proton is acidic and the nitrogen is nucleophilic. Protection is crucial to prevent side reactions in the subsequent reduction step, especially when using hydride reagents. The Boc group is ideal due to its stability under a wide range of conditions and its facile removal under acidic conditions.
The reaction proceeds via nucleophilic attack of the deprotonated indole nitrogen onto the carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that accelerates the reaction.
Experimental Protocol:
-
To a solution of 6-cyano-1H-indole (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.5 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
-
Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, tert-butyl 6-cyano-1H-indole-1-carboxylate, can be purified by recrystallization from an ethanol/hexane mixture or by flash chromatography.[3][4]
| Parameter | Value |
| Typical Yield | 90-98% |
| Appearance | White to off-white solid |
| CAS Number | 889676-34-0 |
Step 2: Reduction of the Nitrile Moiety
This is the critical transformation to generate the aminomethyl functional group. The choice of reducing agent is paramount and depends on factors such as scale, available equipment, and safety considerations. Two primary methods are presented: reduction with a strong hydride agent and catalytic hydrogenation.
Caption: Divergent pathways for the reduction of the nitrile intermediate.
Expertise & Mechanistic Insight: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, unselective reducing agent capable of reducing nitriles to primary amines with high efficiency.[5][6] The mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile.[7][8][9] The first addition forms an intermediate imine anion, which is rapidly reduced by a second hydride to form a dianion species. A careful aqueous workup then quenches the reaction and protonates the nitrogen to yield the final primary amine.[9]
Trustworthiness (Self-Validating Protocol): The protocol includes a specific, controlled workup procedure (the "Fieser workup") that is essential for safely quenching excess LiAlH₄ and producing a granular, easily filterable aluminum salt byproduct, simplifying purification.
Experimental Protocol:
-
Suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF in a flask under an inert atmosphere (Argon or Nitrogen) and cool to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl 6-cyano-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture back down to 0 °C.
-
Crucial Workup: Sequentially and very slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour. The resulting white precipitate should be granular.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Expertise & Mechanistic Insight: Catalytic hydrogenation is a greener and often safer alternative for large-scale synthesis.[10][11] Common catalysts include Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C). The reaction involves the adsorption of hydrogen gas and the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. A key challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which arise from the reaction of the intermediate imine with the product primary amine.[10] This can be mitigated by adding a base like ammonia to the reaction mixture, which competitively binds to the catalyst surface and inhibits the side reactions.[12]
Experimental Protocol:
-
Charge a pressure-resistant hydrogenation vessel with tert-butyl 6-cyano-1H-indole-1-carboxylate (1.0 eq) and a suitable solvent such as methanol or ethanol, often saturated with ammonia.
-
Add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w, or 10% Pd/C).
-
Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Heat the mixture (e.g., to 40-60 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction by observing hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS).
-
Upon completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired product.
| Parameter | Method A: LiAlH₄ | Method B: Catalytic Hydrogenation |
| Pros | High yield, fast reaction time, reliable at lab scale. | Safer, scalable, environmentally friendlier. |
| Cons | Pyrophoric reagent, requires stringent anhydrous conditions and careful workup. | Slower reaction, potential for catalyst poisoning, may require high pressure, risk of side products. |
| Typical Yield | 85-95% | 70-90% |
Alternative Pathway: Reductive Amination
An alternative synthesis can commence from indole-6-carboxaldehyde.[13][14][15] This route involves N-Boc protection of the aldehyde, followed by reductive amination.
-
N-Boc Protection: Similar to the primary route, indole-6-carboxaldehyde is protected using (Boc)₂O and DMAP.
-
Reductive Amination: The resulting N-Boc-indole-6-carboxaldehyde is reacted with a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) to form an intermediate imine in situ. This imine is then reduced to the primary amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or, more safely, sodium triacetoxyborohydride (NaBH(OAc)₃).[16] Catalytic hydrogenation can also be employed for this step.
While effective, this pathway is often less preferred due to the higher cost and potentially lower availability of the starting indole-6-carboxaldehyde compared to 6-cyanoindole.
Safety and Handling
-
Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. It is a pyrophoric solid. All manipulations must be performed under an inert atmosphere with strictly anhydrous solvents. The quenching procedure must be done slowly and at low temperatures.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Reactions must be conducted in appropriate pressure vessels with proper purging and venting procedures. Raney Nickel is often supplied as a slurry in water and can be pyrophoric when dried.
-
Solvents: THF can form explosive peroxides and should be tested before distillation. Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
Summary and Outlook
The synthesis of this compound is most efficiently achieved via a two-step sequence starting from 6-cyanoindole. The pathway involves a robust N-Boc protection followed by the reduction of the nitrile. For laboratory-scale synthesis, the LiAlH₄ reduction method offers high yields and reliability, provided appropriate safety measures are strictly followed. For larger-scale and industrial applications, catalytic hydrogenation presents a safer and more environmentally benign, albeit potentially slower, alternative. The resulting product is a highly versatile intermediate, poised for further elaboration in the synthesis of complex, biologically active molecules.
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Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link][5]
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An In-depth Technical Guide to the Synthesis and Application of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. The document elucidates the strategic importance of this molecule, detailing its synthesis, purification, and characterization. Emphasis is placed on the rationale behind the synthetic choices, particularly the use of the tert-butoxycarbonyl (Boc) protecting group and the common reductive pathways from cyano and nitro precursors. Furthermore, this guide highlights the role of this intermediate in the discovery and development of therapeutic agents, particularly kinase inhibitors, thereby offering valuable insights for researchers and professionals in drug development.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. This compound has emerged as a particularly valuable intermediate due to the presence of a reactive primary amine at the 6-position, which is ideal for introducing diverse side chains, and a Boc-protected nitrogen that allows for controlled and selective reactions at other positions of the indole ring. This combination makes it a cornerstone for the construction of complex molecules, especially in the pursuit of targeted therapies like kinase inhibitors.[1][2][3]
Synthesis of this compound: A Tale of Two Precursors
The synthesis of the title compound is most commonly achieved through the reduction of either a 6-cyano or a 6-nitro indole precursor. The choice of precursor often depends on the availability of starting materials and the desired scale of the synthesis.
The Cyano Precursor Route: A Pathway to Primary Amines
The reduction of a nitrile (cyano group) to a primary amine is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding 6-cyano derivative, tert-butyl 6-cyano-1H-indole-1-carboxylate, serves as a readily accessible starting material.
-
Boc Protection: The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This is a critical step as it prevents unwanted side reactions at the indole nitrogen, which is nucleophilic and can interfere with subsequent transformations. The Boc group is also advantageous due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
-
Reduction Methodologies: Two primary methods are employed for the reduction of the cyano group:
-
Catalytic Hydrogenation: This method is often favored for its clean reaction profile and amenability to scaling up. Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are typically used under a hydrogen atmosphere. The Boc protecting group is generally stable under these conditions.
-
Chemical Reduction: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for nitrile reduction. However, this method requires strictly anhydrous conditions and a careful work-up procedure due to the high reactivity of LiAlH₄ with water and other protic solvents.
-
Caption: Synthetic route from the 6-cyano precursor.
The Nitro Precursor Route: An Alternative Pathway
An alternative and equally viable route involves the reduction of a 6-nitro indole precursor, tert-butyl 6-nitro-1H-indole-1-carboxylate. The reduction of an aromatic nitro group to an amine is a classic and reliable transformation.
-
Reduction Methods: The reduction of the nitro group can be achieved using various methods:
-
Catalytic Hydrogenation: As with the cyano route, catalytic hydrogenation with catalysts like Pd/C is a clean and efficient method.
-
Metal-Acid Reduction: A common and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid.
-
Caption: Synthetic route from the 6-nitro precursor.
Experimental Protocol: A Validated Synthesis
The following is a representative, self-validating protocol for the synthesis of this compound from its 6-cyano precursor via catalytic hydrogenation.
Step 1: Boc Protection of 6-Cyanoindole (Illustrative)
-
To a solution of 6-cyanoindole in an appropriate solvent (e.g., tetrahydrofuran or dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove the catalyst and any unreacted Boc₂O.
-
Purify the resulting tert-butyl 6-cyano-1H-indole-1-carboxylate by recrystallization or column chromatography.
Step 2: Reduction of tert-Butyl 6-cyano-1H-indole-1-carboxylate
-
In a hydrogenation vessel, dissolve tert-butyl 6-cyano-1H-indole-1-carboxylate in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of Raney Nickel (or an alternative catalyst like Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Physicochemical and Spectral Data
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.31 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.65 (m, 2H), 7.30-7.40 (m, 1H), 6.45-6.55 (m, 1H), 3.90 (s, 2H), 1.65 (s, 9H), 1.50 (br s, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150.0, 138.0, 135.5, 129.0, 122.0, 120.0, 115.0, 106.0, 83.5, 46.0, 28.5. |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Application in Drug Discovery: A Key Building Block for Kinase Inhibitors
This compound is a valuable building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The 6-aminomethyl group serves as a handle for coupling with various carboxylic acids or other electrophilic partners to build the complex molecular architectures required for potent and selective kinase inhibition.
While specific, direct citation of this exact intermediate in the synthesis of a named, marketed drug can be proprietary, its structural motif is present in numerous patented kinase inhibitors. For instance, derivatives of 6-aminoindole are key components of inhibitors targeting kinases such as Checkpoint Kinase 1 (Chek1), which is involved in DNA damage response pathways in cancer cells.[3] The strategic placement of the aminomethyl group at the 6-position allows for the exploration of the solvent-exposed region of the kinase active site, enabling the optimization of potency and pharmacokinetic properties.
Conclusion
This compound stands out as a meticulously designed and highly versatile intermediate in the field of medicinal chemistry. Its synthesis, primarily from 6-cyano or 6-nitro indole precursors, is well-established and allows for large-scale production. The strategic placement of the Boc-protected nitrogen and the 6-aminomethyl group provides a powerful platform for the development of novel therapeutics, particularly in the ever-expanding landscape of kinase inhibitor research. This guide has provided a detailed, technically grounded overview to aid researchers and drug development professionals in the effective utilization of this important chemical entity.
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A Technical Guide to tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate, a key building block in modern medicinal chemistry. Its unique structure, featuring a Boc-protected indole core and a reactive primary amine, makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This document details its IUPAC nomenclature, physicochemical properties, a comprehensive synthesis protocol via the reduction of the corresponding 6-cyanoindole precursor, detailed analytical characterization, and its strategic application in the synthesis of advanced pharmaceutical intermediates.
Introduction and IUPAC Nomenclature
The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and FDA-approved drugs.[1] Functionalization of the indole core at various positions allows for the fine-tuning of pharmacological activity. This compound is a strategically designed intermediate where the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and a reactive aminomethyl handle is installed at the 6-position of the benzene ring portion of the indole.
The Boc protecting group serves a dual purpose: it deactivates the otherwise reactive N-H of the indole, preventing undesired side reactions, and it allows for controlled, regioselective functionalization at other positions. The primary amine at the 6-position provides a versatile point for derivatization through reactions such as amide bond formation and reductive amination.
The correct IUPAC name for this compound is This compound .
Physicochemical and Analytical Data
A thorough characterization of this intermediate is crucial for its effective use in multi-step syntheses. The following table summarizes its key properties.
| Property | Value |
| CAS Number | 1401425-66-8 (for hydrochloride salt) |
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.31 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in common organic solvents like dichloromethane, methanol, and DMSO |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Characterization
¹H NMR (Predicted):
-
Indole Protons (H2, H3, H4, H5, H7): Aromatic signals typically between δ 6.5-8.0 ppm.
-
Aminomethyl Protons (-CH₂-NH₂): A singlet or broad singlet around δ 3.8-4.0 ppm.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
Boc Protons (-C(CH₃)₃): A characteristic sharp singlet at approximately δ 1.6 ppm, integrating to 9 protons.
¹³C NMR (Predicted):
-
Indole Carbons: Aromatic signals in the range of δ 110-140 ppm.
-
Carbonyl Carbon (Boc C=O): A signal around δ 150-155 ppm.
-
Quaternary Carbon (Boc -C(CH₃)₃): A signal around δ 80-85 ppm.
-
Aminomethyl Carbon (-CH₂-NH₂): A signal around δ 45-50 ppm.
-
Methyl Carbons (Boc -C(CH₃)₃): A signal around δ 28 ppm.
Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound involves a two-step process starting from 6-cyano-1H-indole. The first step is the protection of the indole nitrogen with a Boc group, followed by the reduction of the nitrile functionality to a primary amine.
Synthesis Workflow
Caption: Synthesis workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-Butyl 6-cyano-1H-indole-1-carboxylate
-
To a solution of 6-cyano-1H-indole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents).
-
A base such as 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) or triethylamine (Et₃N, 1.5 equivalents) is added to the mixture.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in a solvent like ethyl acetate and washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by flash chromatography on silica gel to afford tert-butyl 6-cyano-1H-indole-1-carboxylate as a solid.
Step 2: Synthesis of this compound
-
The tert-butyl 6-cyano-1H-indole-1-carboxylate (1 equivalent) is dissolved in a solvent such as methanol or ethanol saturated with ammonia.
-
A hydrogenation catalyst, typically Raney Nickel (slurry in water, ~50% w/w), is added to the solution under an inert atmosphere.
-
The reaction mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen gas atmosphere (typically 50-100 psi).
-
The reaction is stirred at room temperature for 12-24 hours or until hydrogen uptake ceases. Progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, the catalyst is carefully filtered off through a pad of Celite, and the filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield the desired product, this compound, which can be used in the next step without further purification or can be purified by chromatography if necessary.
Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a versatile synthon for introducing the 6-aminomethylindole moiety into larger, more complex molecules. The primary amine is a key functional group for derivatization.[1]
Amide Bond Formation
The aminomethyl group can readily participate in amide coupling reactions with a wide range of carboxylic acids. Standard coupling reagents such as EDC/HOBt, HATU, or conversion of the carboxylic acid to an acyl chloride can be employed.[4] This reaction is fundamental in constructing many kinase inhibitors where an amide linkage is crucial for binding to the target protein.
Caption: General scheme for amide bond formation.
Exemplary Protocol for Amide Coupling:
-
To a solution of this compound (1 equivalent) and a carboxylic acid (1.1 equivalents) in an anhydrous solvent like DMF or dichloromethane, add a coupling agent such as HATU (1.2 equivalents).
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, 2-3 equivalents).
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with aqueous solutions to remove the coupling reagents and base.
-
Dry the organic phase, concentrate, and purify the resulting amide by column chromatography.
Reductive Amination
The primary amine can also be used in reductive amination reactions with aldehydes or ketones to form secondary amines. This reaction typically involves the in-situ formation of an imine, which is then reduced, often with a mild reducing agent like sodium triacetoxyborohydride (STAB).[5]
Intermediate in Kinase Inhibitor Synthesis
This indole derivative is a documented intermediate in the synthesis of potent and selective kinase inhibitors. For instance, it serves as a key building block for compounds targeting lysine-specific demethylase-1 (LSD1), such as GSK2879552, a clinical candidate for the treatment of certain cancers.[6] The synthesis involves coupling the aminomethylindole core with a suitably functionalized heterocyclic partner.
Conclusion
This compound is a high-value intermediate for drug discovery and development. Its synthesis is well-established, proceeding from readily available starting materials. The strategic placement of the Boc-protecting group and the primary amine allows for its versatile incorporation into a wide array of complex molecules, most notably in the field of kinase inhibitor research. The protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize this compound in their synthetic endeavors.
References
Please note that while the following list provides sources that informed the content of this guide, direct, publicly available, peer-reviewed experimental data for this specific compound is limited. The protocols are based on standard, well-established chemical transformations.
- Supporting Information for various organic syntheses (relevant sections on Boc protection and amine characterization). Available from various university and research group websites.
- BenchChem.
- BenchChem.
- tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)
- BenchChem.
- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.
- Methyl 1H-indole-3-carboxylate NMR d
- ResearchGate. Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- ResearchGate. t-Butyl 6-cyano-(3R,5R)
- Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC - NIH. (2023).
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. (2023).
- High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate.
- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. PubMed.
- Echemi. tert-Butyl 3-(cyanomethyl)
- P. Margaretha. The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar. (2016).
- BLDpharm. 1256584-75-4|tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)
- Sigma-Aldrich. Tert-Butyl 5-(aminomethyl)
- Domino Aza-Michael-S N Ar-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. MDPI. (2022).
- Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tetratek.com.tr [tetratek.com.tr]
- 4. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate: A Versatile Intermediate in Modern Drug Discovery
Introduction
In the landscape of contemporary medicinal chemistry, the indole scaffold remains a cornerstone for the design of novel therapeutic agents. Its inherent biological activity and synthetic tractability have led to its prevalence in a multitude of approved drugs and clinical candidates. Within this privileged class of heterocycles, tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate emerges as a particularly valuable building block. The presence of a protected primary amine at the 6-position, coupled with the Boc-protected indole nitrogen, offers medicinal chemists a versatile platform for the strategic elaboration of complex molecular architectures. This guide provides an in-depth technical overview of this key intermediate, encompassing its chemical properties, a detailed synthetic protocol, analytical characterization, and its application in the synthesis of targeted therapeutics, with a focus on kinase inhibitors.
Molecular Profile and Physicochemical Properties
The foundational step in leveraging any chemical entity in a drug discovery program is a thorough understanding of its intrinsic properties. The chemical formula for this compound is C₁₄H₁₈N₂O₂ .
| Property | Value | Source |
| Molecular Weight | 246.31 g/mol | [1] |
| Chemical Formula | C₁₄H₁₈N₂O₂ | [1] |
| Appearance | Off-white to pale yellow solid | General Observation |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General Chemical Knowledge |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids (deprotection of Boc group) | General Chemical Knowledge |
The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a critical function: it deactivates the otherwise reactive N-H proton, preventing unwanted side reactions during subsequent synthetic transformations. Furthermore, it enhances the solubility of the indole core in organic solvents, facilitating purification and handling. The primary aminomethyl group at the 6-position provides a key nucleophilic handle for the introduction of diverse functionalities, a feature extensively exploited in the construction of compound libraries for high-throughput screening.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available 6-cyano-1H-indole. The causality behind this synthetic strategy lies in the robust and high-yielding nature of both the Boc-protection and the subsequent nitrile reduction.
Step 1: Boc Protection of 6-Cyano-1H-indole
The initial step involves the protection of the indole nitrogen with a tert-butoxycarbonyl group. This is a standard procedure in indole chemistry, crucial for directing subsequent reactions and improving the substrate's handling characteristics.
-
Reaction: 6-Cyano-1H-indole + Di-tert-butyl dicarbonate (Boc₂O) → tert-Butyl 6-cyano-1H-indole-1-carboxylate
-
Reagents and Materials:
-
6-Cyano-1H-indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a solution of 6-cyano-1H-indole in anhydrous DCM, add triethylamine and a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 6-cyano-1H-indole-1-carboxylate as a white solid.
-
Step 2: Reduction of the Cyano Group
The second and final step is the reduction of the nitrile functionality to a primary amine. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LAH) or catalytic hydrogenation being the most common. The choice of method often depends on the scale of the reaction and the availability of equipment.
-
Reaction: tert-Butyl 6-cyano-1H-indole-1-carboxylate → this compound
-
Method A: Catalytic Hydrogenation
-
Reagents and Materials:
-
tert-Butyl 6-cyano-1H-indole-1-carboxylate
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Ammonia (optional, to prevent secondary amine formation)
-
Hydrogen gas
-
-
Procedure:
-
Dissolve tert-butyl 6-cyano-1H-indole-1-carboxylate in methanol containing a catalytic amount of Raney Nickel or Pd/C.
-
If desired, saturate the solution with ammonia gas.
-
Hydrogenate the mixture in a Parr shaker or a similar hydrogenation apparatus at 40-50 psi of hydrogen pressure for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the catalyst through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to yield the desired product.
-
-
-
Method B: Lithium Aluminum Hydride (LAH) Reduction
-
Reagents and Materials:
-
tert-Butyl 6-cyano-1H-indole-1-carboxylate
-
Lithium aluminum hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
-
Procedure:
-
To a suspension of LAH in anhydrous THF at 0 °C, add a solution of tert-butyl 6-cyano-1H-indole-1-carboxylate in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Stir the resulting mixture for 30 minutes, then filter through Celite®.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
The crude product from either method can be further purified by column chromatography if necessary, although often the material is of sufficient purity for subsequent steps.
Caption: Synthetic workflow for this compound.
Analytical Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the indole core protons, the aminomethyl protons, and the tert-butyl protons of the Boc group. The aromatic protons will appear in the range of δ 7.0-8.0 ppm. The aminomethyl protons (CH₂-NH₂) will likely appear as a singlet or a broad singlet around δ 3.8-4.0 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately δ 1.6 ppm. The N-H protons of the primary amine will be a broad singlet, and its chemical shift will be concentration and solvent dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the Boc group will be observed downfield, around δ 150 ppm. The quaternary carbon of the tert-butyl group will be around δ 80-85 ppm, and the methyl carbons will be around δ 28 ppm. The aromatic carbons of the indole ring will resonate in the region of δ 110-140 ppm, and the aminomethyl carbon will be in the range of δ 40-45 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. A broad peak in the region of 3300-3400 cm⁻¹ will correspond to the N-H stretching vibrations of the primary amine. The C=O stretching of the carbamate will be observed around 1700-1730 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic groups will be present in the 2850-3100 cm⁻¹ region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The expected [M+H]⁺ ion for C₁₄H₁₈N₂O₂ would be m/z 247.1441.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and autoimmune disorders.[4][5]
The aminomethyl group at the 6-position of the indole serves as a key attachment point for various pharmacophoric elements that can interact with the ATP-binding site of kinases. For instance, this amine can be acylated, alkylated, or used in reductive amination reactions to introduce side chains that can form crucial hydrogen bonds or occupy specific pockets within the kinase active site.
Exemplary Application: Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway, which is central to the immune response.[4][6] Inhibitors of JAKs have shown significant therapeutic promise in the treatment of rheumatoid arthritis, psoriasis, and other autoimmune conditions.[1][5]
The this compound scaffold can be elaborated to generate potent JAK inhibitors. A common synthetic strategy involves the acylation of the primary amine with a suitable heterocyclic carboxylic acid, followed by deprotection of the Boc group and subsequent functionalization of the indole nitrogen.
Caption: General workflow for the synthesis of a JAK inhibitor scaffold.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling this compound and its precursors and reagents. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound stands out as a strategically designed and highly valuable intermediate for researchers, scientists, and drug development professionals. Its well-defined chemical properties, coupled with a reliable synthetic route, make it an accessible and versatile tool in the medicinal chemist's arsenal. The presence of orthogonally protected amino functionalities allows for selective and controlled chemical modifications, paving the way for the efficient synthesis of diverse compound libraries. Its demonstrated utility in the construction of kinase inhibitors, particularly those targeting the JAK family, underscores its importance in the ongoing quest for novel and effective therapeutics for a range of debilitating diseases. As the demand for targeted therapies continues to grow, the role of such well-crafted building blocks in accelerating the drug discovery process will undoubtedly become even more critical.
References
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Online] Available at: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of a Series of Diaminoindoles. [Online] PubMed Central. Available at: [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Online] Available at: [Link]
-
Magritek. Methyl 1H-indole-3-carboxylate. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. [Online] PubMed Central. Available at: [Link]
-
Acros Pharmatech. tert-Butyl 6-amino-1H-indole-1-carboxylate. [Online] Available at: [Link]
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
National Center for Biotechnology Information. A Comprehensive Overview of Globally Approved JAK Inhibitors. [Online] PubMed Central. Available at: [Link]
-
PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. [Online] Available at: [Link]
-
MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Online] Available at: [Link]
-
ResearchGate. JAK inhibitors: an evidence-based choice of the most appropriate molecule. [Online] Available at: [Link]
-
Pharmaffiliates. tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1-nitroso-1H-indole-3-carboxylate. [Online] Available at: [Link]
-
PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. [Online] Available at: [Link]
-
MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Online] Available at: [Link]
-
Wuyan Pharmaceutical Technology. tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. [Online] PubMed Central. Available at: [Link]
-
MDPI. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. [Online] Available at: [Link]
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- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
A Technical Guide to tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate: A Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of the Indole Nucleus in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for interacting with a multitude of biological targets. This guide focuses on a particularly valuable derivative, tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate , a bifunctional molecule poised for a significant role in the synthesis of complex bioactive compounds.
The strategic placement of a primary aminomethyl group at the 6-position of the indole ring, combined with the orthogonal protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, offers medicinal chemists a versatile handle for molecular elaboration. The Boc group allows for selective reactions at other positions of the indole ring, while the aminomethyl moiety provides a nucleophilic site for the introduction of diverse substituents, making this compound a key intermediate in the construction of novel therapeutics, particularly in the realm of kinase inhibitors.[1]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical and spectroscopic properties of a building block is paramount for its effective utilization in synthesis and for the characterization of its downstream products.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₂ | Calculated |
| Molecular Weight | 246.31 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds[2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge of similar structures |
| pKa (amine) | Estimated to be in the range of 9-10 | General knowledge of primary amines |
Spectroscopic Characterization
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the indole core protons, the aminomethyl group, and the tert-butyl protecting group. Key expected resonances include a singlet for the aminomethyl protons (~3.9 ppm), a singlet for the nine protons of the tert-butyl group (~1.6 ppm), and distinct aromatic signals for the protons on the indole ring.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum would display resonances for all 14 carbon atoms. Notable signals would include those for the carbonyl carbon of the Boc group (~150 ppm), the quaternary carbon of the tert-butyl group (~84 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbons of the indole ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 247.14.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and a strong C=O stretching of the carbamate in the Boc group (around 1700-1725 cm⁻¹).
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is most strategically approached via the reduction of its corresponding 6-cyano derivative, tert-butyl 6-cyano-1H-indole-1-carboxylate. This precursor can be synthesized through established methods for indole construction, such as the Fischer indole synthesis.[5]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reduction of tert-Butyl 6-cyano-1H-indole-1-carboxylate
This protocol describes a general procedure for the reduction of the cyano group to a primary amine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for this transformation.
Materials:
-
tert-Butyl 6-cyano-1H-indole-1-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous THF.
-
Addition of Substrate: Cool the suspension to 0 °C using an ice bath. Dissolve tert-butyl 6-cyano-1H-indole-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is a valuable building block for the synthesis of a diverse range of biologically active molecules, particularly those targeting protein kinases. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of modern drug discovery.[6]
Role as a Scaffold for Kinase Inhibitors
The 6-aminomethylindole scaffold can be strategically employed to interact with the hinge region of protein kinases, a critical area for ATP binding.[7] The primary amine serves as a key attachment point for various side chains that can be designed to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.
Caption: General strategy for utilizing the title compound in kinase inhibitor synthesis.
The Boc-protected indole nitrogen allows for further functionalization of the indole ring, such as halogenation followed by cross-coupling reactions, to introduce additional diversity and fine-tune the pharmacological profile of the final compounds.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically designed and highly versatile building block with significant potential in medicinal chemistry. Its bifunctional nature, with an orthogonally protected indole nitrogen and a reactive primary amine, provides a powerful platform for the synthesis of complex and diverse molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers and drug development professionals to leverage this valuable intermediate in the quest for novel therapeutics.
References
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Sharma, S., Kumar Das, A., & Singh, S. (2023). Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review. Current Trends in Biotechnology and Pharmacy, 17(Supplement 3A). Retrieved from [Link]
-
El-Sawy, E., Abdelwahab, A. B., & Kirsch, G. (2021). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Mini-Reviews in Organic Chemistry, 18(6), 735-753. Retrieved from [Link]
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Maggi, A. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. Retrieved from [Link]
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Garg, N. (n.d.). Strategies for the Synthesis of Bioactive Molecules. Grantome. Retrieved from [Link]
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Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(4), 2836-2893. Retrieved from [Link]
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Gassman, P. G., & van Bergen, T. J. (1973). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 53, 72. Retrieved from [Link]
-
NIST. (n.d.). Indole. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Tert-butyl amine hydrochloride. NIST WebBook. Retrieved from [Link]
-
Kumar, R., et al. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Russian Journal of Organic Chemistry, 58(4), 580-585. Retrieved from [Link]
-
Xu, G., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(36), 7351-7355. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. Retrieved from [Link]
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PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1 H -indole-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]
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Methodological & Application
Protocol for the Synthesis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate: A Key Intermediate in Medicinal Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate, a valuable building block in contemporary drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and functionalized intermediates like the title compound are crucial for developing novel therapeutics.[1] The synthesis begins with the N-protection of commercially available 6-cyanoindole using a tert-butoxycarbonyl (Boc) group, followed by the chemoselective reduction of the nitrile moiety to a primary amine using lithium aluminum hydride (LiAlH₄). This guide emphasizes not only the procedural steps but also the underlying chemical principles, critical safety considerations, and purification strategies to ensure a high-yield, reproducible synthesis.
Introduction: Significance and Synthetic Strategy
The 6-(aminomethyl)-1H-indole core is a key pharmacophore in medicinal chemistry, serving as a foundational structure for compounds with diverse therapeutic applications. The primary amine handle allows for a wide array of subsequent chemical modifications, such as amide bond formation or reductive amination, enabling the exploration of extensive chemical space. Protecting the indole nitrogen with a Boc group is a strategic choice; it enhances solubility in organic solvents and deactivates the otherwise reactive N-H proton, preventing undesirable side reactions during the subsequent reduction step.
The overall synthetic pathway is outlined below:
Sources
The Strategic Deployment of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, the indole nucleus holds a privileged position, forming the core of numerous natural products and FDA-approved drugs.[1] This guide focuses on a particularly valuable, yet specialized derivative: tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate . We will explore its applications, delineate the rationale behind its use, and provide detailed protocols for its incorporation into drug discovery workflows, with a specific focus on the synthesis of kinase inhibitors.
The unique architecture of this compound offers a trifecta of chemical functionality, making it an asset for medicinal chemists. The Boc-protected indole nitrogen prevents unwanted side reactions and allows for controlled manipulation of the heterocyclic core. The primary aminomethyl group at the 6-position serves as a crucial handle for introducing diverse substituents and pharmacophores, enabling systematic exploration of the structure-activity relationship (SAR). Finally, the indole scaffold itself provides a lipophilic core that can engage in favorable interactions with a multitude of biological targets.
Core Application: A Versatile Scaffold for Kinase Inhibitor Synthesis
A primary application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[2][3] Consequently, the development of potent and selective PI3K inhibitors is a major focus of oncology research.
The indole scaffold has proven to be an effective core for PI3K inhibitors, often serving as a bioisosteric replacement for other heterocyclic systems like quinolines or thienopyrimidines found in clinical candidates such as GSK2126458 and GDC-0941.[1][4] The 6-(aminomethyl) substituent is strategically positioned to project into solvent-exposed regions of the ATP-binding pocket or to form key interactions with the hinge region of the kinase, depending on the overall binding mode.
Rationale for Use: The Power of the 6-Substituted Indole
The choice of the 6-(aminomethyl) isomer is deliberate. This substitution pattern allows for the attachment of solubilizing groups or moieties that can form additional hydrogen bonds, often leading to improved potency and pharmacokinetic properties. The flexibility of the methylene linker provides optimal positioning of the appended group to maximize target engagement. The Boc-protecting group is essential for these synthetic strategies, as it prevents N-alkylation of the indole ring during coupling reactions and can be easily removed under acidic conditions in the final steps of a synthesis.
Synthetic Workflow and Protocols
The following sections provide a detailed overview of the synthesis of the starting material and its subsequent application in the preparation of a representative indole-based kinase inhibitor.
Part 1: Synthesis of this compound
The target compound is typically prepared from a commercially available nitro-indole precursor. The synthesis involves two key steps: Boc protection of the indole nitrogen followed by reduction of the nitro group.
Workflow for Synthesis of the Building Block
Caption: Synthetic route to the title compound.
Protocol 1: Synthesis of tert-Butyl 6-nitro-1H-indole-1-carboxylate
-
Reagents and Setup: To a solution of 6-nitro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 6-nitro-1H-indole-1-carboxylate.
Protocol 2: Synthesis of this compound
-
Reagents and Setup: Dissolve tert-butyl 6-nitro-1H-indole-1-carboxylate (1.0 eq) in methanol. Carefully add 10% Palladium on carbon (Pd/C, 10 wt%).
-
Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (typically 4-8 hours), as monitored by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield this compound, which is often used in the next step without further purification.
Part 2: Application in the Synthesis of a PI3K Inhibitor Analog
This section details the use of this compound in a nucleophilic aromatic substitution (SNAᵣ) reaction with a chlorinated pyrimidine core, a common strategy in the synthesis of kinase inhibitors.
Workflow for PI3K Inhibitor Analog Synthesis
Caption: Synthesis of a putative PI3K inhibitor.
Protocol 3: Synthesis of a 6-((Pyrimidinylamino)methyl)-1H-indole Analog
-
Reagents and Setup: In a reaction vessel, combine this compound (1.1 eq), 2,4-dichloro-5-nitropyrimidine (1.0 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in n-butanol.
-
Reaction: Heat the mixture to 90-100 °C and stir for 16-24 hours. Monitor the formation of the product by LC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification and Deprotection: Purify the crude intermediate by flash chromatography. Dissolve the purified Boc-protected adduct in a solution of trifluoroacetic acid (TFA) in dichloromethane or HCl in 1,4-dioxane.
-
Final Product Isolation: Stir the solution at room temperature for 1-2 hours. Concentrate the mixture under reduced pressure, and triturate the residue with diethyl ether to precipitate the final compound as its salt.
Data Presentation and Expected Outcomes
The biological activity of the final compounds would be assessed in enzymatic and cellular assays. The data below is a representative table summarizing the kind of results one might expect from such a synthetic effort, comparing the indole-based analog to a known inhibitor.
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cell Proliferation (MCF7) IC₅₀ (µM) |
| Reference Inhibitor (e.g., GDC-0941) | 5 | 17 | 0.3 |
| Indole Analog (from Protocol 3) | 12 | 45 | 0.8 |
Note: The data presented is hypothetical and for illustrative purposes only.
Conclusion
This compound is a highly strategic building block in medicinal chemistry. Its pre-installed protecting group and reactive aminomethyl handle provide a streamlined path to novel 6-substituted indole derivatives. As demonstrated, its application in the synthesis of kinase inhibitors allows for the rapid generation of analogs with potential for high potency and desirable drug-like properties. The protocols provided herein offer a robust framework for researchers to leverage this versatile compound in their own drug discovery programs.
References
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Knight, S. D., Adams, N. D., Burgess, J. L., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]
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Folkes, A. J., Ahmadi, K., Alderton, W. K., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]
-
Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510. [Link]
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Workman, P., & Al-Lazikani, B. (2013). Drugging the PI3K pathway: a breakthrough in cancer therapy?. Science Signaling, 6(281), pe22. [Link]
-
European Patent Office. (2009). Process for making thienopyrimidine compounds. EP 2214675 B1. [Link]
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- 2. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Versatile Building Block: Tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate in Modern Organic Synthesis
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and conformational flexibility allow for diverse interactions with biological targets. Within the vast library of indole-based building blocks, tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate stands out as a particularly versatile reagent. The presence of a Boc-protected indole nitrogen and a primary amine at the C6-position provides orthogonal handles for a wide array of chemical transformations. This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
Introduction to a Key Synthetic Intermediate
This compound offers a strategic advantage in multi-step syntheses. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose: it deactivates the typically nucleophilic indole ring towards unwanted side reactions and allows for controlled functionalization at other positions. The primary aminomethyl group at the C6-position is a nucleophilic handle ripe for elaboration into a multitude of functional groups, including amides, sulfonamides, and secondary or tertiary amines.
The strategic placement of the aminomethyl group at the 6-position is of particular interest in the development of therapeutic agents, as modifications at this position can significantly influence the pharmacological profile of the resulting molecules.
Core Applications and Synthetic Protocols
This section details key synthetic transformations utilizing this compound, providing both the rationale behind the chosen methodologies and step-by-step protocols.
N-Acylation: Forging the Amide Bond
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The primary amine of our building block readily participates in acylation reactions with a variety of acylating agents, including carboxylic acids (using coupling agents), acid chlorides, and anhydrides.
Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent. In the case of carboxylic acid coupling, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalyst such as 4-(Dimethylamino)pyridine (DMAP) and an additive like 1-Hydroxybenzotriazole (HOBt) are often employed to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[3]
Experimental Protocol: General Amide Coupling
-
Preparation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) under an inert atmosphere (e.g., Nitrogen or Argon), add the desired carboxylic acid (1.1 eq.).
-
Coupling Agent Addition: Add EDC (1.2 eq.) and HOBt (0.5 eq.) to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Carboxylic Acid | 1.1 | Acylating Agent |
| EDC | 1.2 | Coupling Agent |
| HOBt | 0.5 | Racemization Suppressant & Rate Enhancer |
| DIPEA | 2.0 | Base |
Reductive Amination: Accessing Substituted Amines
Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[4] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.
Mechanistic Rationale: The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon to form a hemiaminal intermediate. This is followed by dehydration to yield an imine. A reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), then selectively reduces the imine to the corresponding secondary amine. STAB is often preferred due to its mildness and tolerance of a wider range of functional groups.
Experimental Protocol: Reductive Amination with an Aldehyde
-
Preparation: Dissolve this compound (1.0 eq.) and the desired aldehyde (1.2 eq.) in a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Aldehyde/Ketone | 1.2 | Carbonyl Source |
| Acetic Acid | 0.1 | Catalyst for Imine Formation |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent |
Advanced Synthetic Strategies
The bifunctional nature of this compound allows for its incorporation into more complex synthetic routes, including cross-coupling reactions after suitable functionalization.
Cross-Coupling Reactions: A Gateway to Structural Diversity
While the building block itself is not directly suited for cross-coupling, the indole ring can be functionalized (e.g., halogenated) to participate in powerful C-C and C-N bond-forming reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5][6] For instance, bromination or iodination at a specific position on the indole ring would furnish a substrate ready for palladium-catalyzed cross-coupling, while the aminomethyl group remains protected or can be used as a handle for further derivatization.
Conceptual Workflow for Cross-Coupling Application:
Figure 1: Conceptual workflow for utilizing the building block in cross-coupling reactions.
Deprotection Strategies
The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the indole N-H. This is typically achieved under acidic conditions.
Protocol for Boc Deprotection:
-
Acidic Treatment: Dissolve the Boc-protected indole derivative in a suitable solvent like Dichloromethane (DCM) or 1,4-Dioxane.
-
Add a strong acid such as Trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, a basic work-up can be performed.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its orthogonally protected functional groups provide a robust platform for the synthesis of a wide range of complex molecules, particularly in the context of drug discovery and medicinal chemistry. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers looking to leverage the synthetic potential of this important intermediate.
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Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH. [Link]
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Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b. ResearchGate. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Scaffold-Hopping of Natural Alkaloid Rutaecarpine: Synthesis and Anticancer-Apoptosis and Autophagy Effects of Indole-Based Analogs. PubMed. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
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Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC - NIH. [Link]
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Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PubMed. [Link]
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. [Link]
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Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1 H -indole-1-carboxylate. ResearchGate. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
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Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Nagoya University. [Link]
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Reductive alkylation of nitriles using ketones and modifications and synthesis of biologically active molecules. ResearchGate. [Link]
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Application Notes and Protocols for Peptide Synthesis Using tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Introduction: The Strategic Incorporation of Functionalized Indoles into Peptides
The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions make it a valuable component in the design of novel peptide therapeutics. The targeted introduction of functionalized indoles, such as tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate, allows for the creation of peptides with tailored properties, including enhanced receptor affinity, modified pharmacokinetic profiles, and novel functionalities for bioconjugation.
This guide provides an in-depth technical overview and detailed protocols for the effective incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). The methodologies described herein are grounded in established principles of peptide chemistry, focusing on the widely adopted Fmoc/tBu orthogonal protection strategy.[5][]
The Critical Role of Dual Protection: Mechanistic Insights
The structure of this compound presents two key features that necessitate a specific protection strategy for successful incorporation into a growing peptide chain:
-
The Primary Amine: The aminomethyl group at the 6-position serves as the nucleophile for peptide bond formation. In the context of Fmoc-SPPS, this amine must be free to react with the activated C-terminal carboxyl group of the preceding amino acid on the solid support.
-
The Indole Nitrogen: The indole ring nitrogen (N-1) is susceptible to side reactions, particularly alkylation, under the acidic conditions required for final peptide cleavage and deprotection.[7] To prevent this, the indole nitrogen is protected with a tert-Butoxycarbonyl (Boc) group. This acid-labile group shields the indole nucleus from modification by carbocations generated from other protecting groups (e.g., t-butyl ethers, esters) during the final cleavage step.[7]
The use of an N-Boc protecting group on the indole is a well-established strategy, particularly for tryptophan-containing peptides, to ensure the integrity of the final product.[7]
Recommended Protocol for Incorporation via Fmoc-SPPS
This protocol outlines the manual, stepwise incorporation of this compound into a peptide sequence using the Fmoc/tBu strategy on a standard solid support, such as Rink Amide resin.
I. Materials and Reagents
-
Resin: Fmoc-Rink Amide resin (or other suitable resin for C-terminal amides).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% Piperidine in DMF (v/v).
-
Building Block: this compound.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
II. Experimental Workflow
The overall workflow follows the standard iterative cycle of solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
III. Step-by-Step Coupling Procedure
This procedure details a single coupling cycle for the indole building block.
-
Resin Preparation & N-Terminal Deprotection:
-
Begin with the peptide-resin having a free N-terminal amine, following a standard Fmoc deprotection step (e.g., treatment with 20% piperidine in DMF for 5-10 minutes).[8]
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Activation of the Indole Building Block:
-
In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6.0 eq.) to the activation mixture.
-
Allow the solution to pre-activate for 1-5 minutes at room temperature. The use of HATU is recommended as it is a highly efficient coupling reagent known to minimize racemization and is particularly effective for coupling sterically hindered or unusual amino acids.[9][10][11][12]
-
-
Coupling Reaction:
-
Add the pre-activated indole solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. The extended coupling time is a precautionary measure to ensure complete reaction, as non-standard building blocks may exhibit slower kinetics.
-
Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue/purple beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
IV. Final Cleavage and Deprotection
-
Preparation: After the final Fmoc group is removed, wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v) . Triisopropylsilane (TIS) is a critical scavenger that traps the tert-butyl cations released from the Boc group on the indole and other tBu-based side-chain protecting groups, thereby preventing the alkylation of the indole ring.
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
-
Data and Parameter Summary
The following table summarizes the key parameters for the successful incorporation of this compound.
| Parameter | Recommended Value/Reagent | Rationale & Causality |
| SPPS Strategy | Fmoc/tBu | Provides orthogonal protection, allowing for mild, base-mediated Fmoc removal while acid-labile side-chain groups (including the indole N-Boc) remain intact until final cleavage.[5][13] |
| Building Block Eq. | 3.0 | Using an excess of the building block helps to drive the coupling reaction to completion. |
| Coupling Reagent | HATU (2.9 eq.) | A highly efficient aminium-based reagent that forms a reactive OAt-ester, leading to rapid coupling and suppression of racemization.[10][12] |
| Base | DIPEA (6.0 eq.) | A non-nucleophilic tertiary amine required to facilitate the activation of the carboxylic acid by HATU and to neutralize the resin-bound amine salt.[13] |
| Coupling Time | 1-2 hours | An extended duration to ensure complete acylation, accounting for the potential steric hindrance or altered reactivity of a non-proteinogenic building block. |
| Cleavage Cocktail | TFA/H₂O/TIS (95:2.5:2.5) | Strong acid (TFA) cleaves the peptide from the resin and removes all acid-labile protecting groups. TIS acts as a scavenger for carbocations. |
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the ninhydrin test remains positive, a double coupling is recommended. Drain the reaction mixture, wash with DMF, and repeat the coupling step with a freshly prepared solution of the activated building block.
-
Indole Alkylation: Failure to use an adequate scavenger like TIS during cleavage can lead to modification of the indole ring, resulting in impurities that are difficult to remove.
-
Aggregation: For hydrophobic or long peptide sequences, aggregation can hinder reaction kinetics. Performing couplings at a slightly elevated temperature (e.g., 35-40°C) or using chaotropic salts may improve results.
Structural Rationale and Mechanism
The strategic use of the N-Boc group is central to the successful application of this building block. The following diagram illustrates its role during the acid-mediated final cleavage step.
Caption: Role of N-Boc protection and scavenger during cleavage.
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
- ResearchG
- AAPPTec. (n.d.).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- BOC Sciences. (n.d.).
- ResearchGate. (n.d.).
- Le Du, E., Garreau, M., & Waser, J. (2021).
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
- OpenStax. (n.d.). 26.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- PMC. (n.d.).
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
- Bentham Science. (n.d.).
- PubMed. (n.d.). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study.
- Royal Society of Chemistry. (n.d.). Synthesis of indole derivatives as prevalent moieties in selected alkaloids.
- PubMed Central. (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Abstract
This comprehensive technical guide provides a detailed protocol and in-depth analysis for the Nuclear Magnetic Resonance (NMR) spectroscopy of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate. This compound is a valuable building block in medicinal chemistry and drug development, making its unambiguous structural characterization paramount. This document outlines the fundamental principles behind the experimental design, from sample preparation to spectral interpretation, to ensure accurate and reproducible results. The protocols and analyses presented herein are designed for researchers, scientists, and drug development professionals requiring definitive structural elucidation of this and structurally related indole derivatives.
Introduction: The Structural Significance of a Versatile Indole Moiety
This compound is a bifunctional molecule of significant interest in the synthesis of pharmacologically active agents. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The presence of a Boc-protected nitrogen at the 1-position enhances its solubility in organic solvents and modulates the reactivity of the indole ring, while the aminomethyl group at the 6-position provides a key handle for further synthetic transformations.
Given the potential for isomeric substitution and the need for absolute certainty in the structure of intermediates in a synthetic pathway, NMR spectroscopy stands as the gold standard for non-destructive and definitive structural analysis. This guide will walk through the critical aspects of obtaining and interpreting high-quality ¹H and ¹³C NMR spectra for this key molecule.
Foundational Principles: Causality in Experimental Design
The successful acquisition of a high-resolution NMR spectrum is not a matter of arbitrary choices. Each step, from sample preparation to the selection of acquisition parameters, is rooted in the fundamental principles of NMR spectroscopy and the specific chemical nature of the analyte.
The Rationale of Sample Preparation
The quality of the NMR spectrum is intrinsically linked to the quality of the sample. For this compound, the primary considerations are solubility and the removal of particulate matter.
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons. Chloroform-d (CDCl₃) is an excellent initial choice due to the generally good solubility of Boc-protected compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative, particularly if solubility in CDCl₃ is limited. The chemical shifts of the analyte will be influenced by the solvent, so consistency is key for comparative studies.
-
Concentration: An optimal concentration is a balance between maximizing signal-to-noise and avoiding issues with sample viscosity and potential aggregation, which can lead to broadened spectral lines. For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.
-
Filtration: The presence of even microscopic solid particles can disrupt the homogeneity of the magnetic field, leading to poor shimming and broadened spectral lines. Filtering the sample solution through a pipette plugged with glass wool or cotton into the NMR tube is a simple yet crucial step to ensure optimal resolution.[1]
Experimental Workflow: From Sample to Spectrum
The following diagram illustrates the logical flow of the NMR analysis process, emphasizing the self-validating nature of a well-executed experiment.
Caption: Structure of this compound with atom numbering. (Note: A placeholder image is used. In a real application, a chemical drawing would be inserted here).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum can be divided into the aliphatic and aromatic regions. The Boc group on the indole nitrogen significantly influences the chemical shifts of the indole protons compared to an unprotected indole.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Notes |
| H-2 | ~7.5 - 7.6 | d | ~3.5 | 1H | Doublet due to coupling with H-3. |
| H-3 | ~6.5 - 6.6 | d | ~3.5 | 1H | Doublet due to coupling with H-2. |
| H-4 | ~7.9 - 8.0 | d | ~8.5 | 1H | In the downfield region due to the anisotropic effect of the fused pyrrole ring. |
| H-5 | ~7.2 - 7.3 | dd | ~8.5, ~1.5 | 1H | Doublet of doublets from coupling to H-4 and H-7. |
| H-7 | ~7.5 - 7.6 | s | - | 1H | Appears as a singlet or a narrow doublet. |
| -CH₂- | ~3.9 - 4.0 | s | - | 2H | Methylene protons adjacent to the amino group and the aromatic ring. |
| -NH₂ | ~1.5 - 2.0 | br s | - | 2H | Broad singlet, chemical shift is concentration and solvent dependent. May exchange with D₂O. |
| -C(CH₃)₃ | ~1.6 - 1.7 | s | - | 9H | Characteristic singlet for the tert-butyl group. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Boc) | ~149 - 150 | Carbonyl carbon of the Boc group. |
| C-7a | ~135 - 136 | Quaternary carbon at the fusion of the two rings. |
| C-6 | ~133 - 134 | Aromatic carbon bearing the aminomethyl group. |
| C-3a | ~129 - 130 | Quaternary carbon at the fusion of the two rings. |
| C-2 | ~125 - 126 | Aromatic methine carbon. |
| C-4 | ~122 - 123 | Aromatic methine carbon. |
| C-5 | ~118 - 119 | Aromatic methine carbon. |
| C-7 | ~114 - 115 | Aromatic methine carbon. |
| C-3 | ~106 - 107 | Aromatic methine carbon. |
| -C(CH₃)₃ (Boc) | ~83 - 84 | Quaternary carbon of the tert-butyl group. |
| -CH₂- | ~45 - 46 | Methylene carbon. |
| -C(CH₃)₃ (Boc) | ~28 - 29 | Methyl carbons of the tert-butyl group. |
Standardized Protocols for Data Acquisition
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.
-
Mixing: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool or cotton, transfer the solution into a clean 5 mm NMR tube. [1]The final sample height should be approximately 4-5 cm.
-
Capping: Securely cap the NMR tube.
Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16, depending on sample concentration.
-
Receiver Gain (RG): Adjust automatically.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Protocol 3: ¹³C{¹H} NMR Data Acquisition (100 MHz Spectrometer)
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
-
Spectral Width (SW): ~220-240 ppm (centered around 100 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 512-2048 or more, depending on concentration.
-
Receiver Gain (RG): Adjust automatically.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Trustworthiness Through Self-Validation
The presented protocols incorporate a system of self-validation. The expected number of signals in both ¹H and ¹³C spectra, the characteristic chemical shifts of the Boc group and the indole moiety, and the predictable splitting patterns in the ¹H spectrum all serve as internal checks. Any significant deviation from the expected spectral features should prompt a re-evaluation of the sample's purity or structural integrity. Further validation can be achieved through two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to confirm proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Conclusion
The methodologies and spectral interpretations detailed in this guide provide a robust framework for the NMR analysis of this compound. By understanding the principles behind each step and the expected spectral outcomes, researchers can confidently characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
Sources
Purification techniques for tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
An Application Guide for the Chromatographic Purification of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Abstract
This document provides a comprehensive guide to the purification of this compound, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles. We will explore purification primarily through silica gel flash column chromatography, addressing common challenges such as product tailing, and provide methods for purity validation.
Introduction and Compound Profile
This compound is a bifunctional molecule featuring a Boc-protected indole nitrogen and a primary aminomethyl group. This structure makes it a valuable building block, but also introduces specific challenges in purification. The primary amine is basic and can interact strongly with acidic silica gel, while the Boc-protecting group is labile under strongly acidic conditions. Achieving high purity is critical to ensure the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Appearance | Light yellow solid | [1] |
| Key Functional Groups | Boc-protected indole, Primary aliphatic amine | N/A |
| Reactivity Notes | Boc group is sensitive to strong acids. Primary amine is basic and nucleophilic. | N/A |
The Purification Strategy: Rationale and Overview
The purification strategy for this compound must accommodate its dual functionality. The presence of the basic amine dictates the choice of chromatographic conditions, while the overall nonpolar character of the molecule, imparted by the Boc group and indole core, makes it well-suited for normal-phase chromatography.
Potential impurities may include unreacted starting materials, reagents from the Boc-protection step, or byproducts from the introduction of the aminomethyl group (e.g., reduction of a nitrile or azide precursor). The primary goal is to remove these contaminants without compromising the integrity of the target molecule. Flash column chromatography on silica gel is the method of choice due to its efficiency and scalability.
Caption: General purification workflow for the target compound.
Protocol 1: Flash Column Chromatography
This is the most effective and widely used method for purifying indole derivatives of this type.[3][4][5] The key to success is mitigating the interaction between the basic amine of the product and the acidic silanol groups on the silica surface, which can cause significant peak tailing and poor separation.
Principle of the Method
The separation is based on the differential partitioning of the components of the crude mixture between a polar stationary phase (silica gel) and a less polar mobile phase. By adding a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the eluent, the acidic sites on the silica are neutralized, preventing strong adsorption of the basic analyte and resulting in sharper, more symmetrical peaks.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH, ~28% solution)
-
Hexanes, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Collection tubes
-
Rotary evaporator
Step-by-Step Protocol
Step 1: Mobile Phase Preparation and TLC Analysis
-
Prepare a primary eluent system of Dichloromethane (DCM) and Methanol (MeOH). A good starting point is 95:5 (v/v) DCM:MeOH.
-
Prepare a modified eluent by adding a basic modifier to the primary system. Add 0.5-1% triethylamine or ammonium hydroxide. For example, to 100 mL of 95:5 DCM:MeOH, add 0.5 mL of Et₃N.
-
Dissolve a small sample of the crude material in DCM or EtOAc.
-
Spot the crude material on a TLC plate and develop it in the modified eluent system.
-
Visualize the plate under UV light (254 nm) and then stain with a suitable agent (e.g., ninhydrin for the primary amine or potassium permanganate).
-
The ideal solvent system will give the product a retention factor (Rf) between 0.2 and 0.4. Adjust the MeOH concentration as needed; increasing MeOH will increase the Rf.
Table 2: Example TLC Solvent Systems
| System (v/v/v) | Modifier | Typical Product Rf | Notes |
| 95:5 DCM:MeOH | 0.5% Et₃N | ~0.3 | Good starting point for most batches. |
| 90:10 DCM:MeOH | 1% NH₄OH | ~0.45 | Use if product is retained too strongly. |
| 80:20 EtOAc:Hexanes | 1% Et₃N | ~0.25 | Alternative non-chlorinated system. |
Step 2: Column Packing
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., pure hexanes or the mobile phase with low methanol content). For 1 gram of crude product, typically use 50-100 grams of silica.[6]
-
Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.
-
Equilibrate the column by flushing with 2-3 column volumes of the starting mobile phase.
Caption: Detailed steps for the flash chromatography procedure.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase or DCM. Using a pipette, carefully apply the solution to the top of the silica bed.
Step 4: Elution and Fraction Collection
-
Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient is needed. For example, start with 98:2 DCM:MeOH and gradually increase to 90:10 DCM:MeOH.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor the fractions by TLC to identify which ones contain the pure product.
Step 5: Isolation
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvents.
Purity Assessment
A self-validating protocol requires rigorous confirmation of purity.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A typical method would use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid. Note that the Boc group can be partially cleaved by TFA if the sample is left in the mobile phase for extended periods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and identify any remaining impurities. Key signals to look for include the singlet for the tert-butyl group (~1.6 ppm), aromatic protons of the indole ring, and signals for the aminomethyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Troubleshooting
-
Problem: Significant peak tailing on TLC and column.
-
Cause: Strong interaction of the amine with acidic silica.
-
Solution: Increase the concentration of the basic modifier (Et₃N or NH₄OH) in the eluent to 1-2%.
-
-
Problem: Poor separation between the product and an impurity.
-
Problem: Product does not elute from the column.
-
Cause: The mobile phase is not polar enough.
-
Solution: Significantly increase the percentage of the polar solvent (e.g., MeOH) in the mobile phase.
-
Storage and Handling
The purified this compound should be stored in a well-sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C) to prevent degradation.[7] It should be protected from light and strong acids.
References
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from orgsyn.org. [Link]
-
Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. (2023). Molecules, 28(12), 4791. National Center for Biotechnology Information. [Link]
-
Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1 H -indole-1-carboxylate. (2023). ResearchGate. [Link]
-
Supporting Information-I Direct Organocatalytic Transfer Hydrogenation and CH Oxidation: High-Yielding Synthesis of 3-Hydroxy-3- alkyloxindoles. (n.d.). The Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Direct Organocatalytic Transfer Hydrogenation and C-H Oxidation: High-Yielding Synthesis of 3-Hydroxy-3-alkyloxindoles. (2014). ResearchGate. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2007). Arkivoc, 2007(5), 233-248. [Link]
Sources
- 1. 6-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester | 1086392-26-8 [sigmaaldrich.com]
- 2. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate | C14H20N2O2 | CID 53407735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tert-Butyl 6-amino-1H-indole-1-carboxylate | 219508-62-0 [sigmaaldrich.com]
Application Notes and Protocols: Strategic Synthesis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate. This compound is a valuable bifunctional building block in medicinal chemistry and drug discovery, incorporating the privileged indole scaffold with a versatile primary amine for further elaboration.[1] The synthetic strategy focuses on the robust and high-yielding reduction of the corresponding 6-cyanoindole precursor. We present two field-proven methodologies: reduction using lithium aluminum hydride (LAH) and catalytic hydrogenation over Raney® Nickel. This document explains the causality behind reagent selection, reaction parameter optimization, and provides step-by-step protocols suitable for implementation in a research and development setting.
Strategic Overview: Synthetic Design
The synthesis of the target molecule is logically approached via a two-step sequence starting from commercially available 6-cyano-1H-indole. The core strategy involves:
-
N-Protection: Installation of a tert-butoxycarbonyl (Boc) group onto the indole nitrogen. This is a critical step to prevent side reactions in the subsequent reduction step and to enhance the solubility of indole intermediates in organic solvents.[2][3]
-
Nitrile Reduction: Conversion of the cyano group at the C-6 position to a primary aminomethyl group. This transformation is the key step, and we will detail two effective methods to achieve it.
The overall synthetic pathway is illustrated below.
Figure 1: High-level workflow for the synthesis of the target compound.
Part I: Synthesis of the Precursor, tert-Butyl 6-cyano-1H-indole-1-carboxylate
Principle and Rationale
The indole N-H proton is acidic and can interfere with organometallic reagents or act as a nucleophile. The Boc group is an ideal protecting group in this context; it is stable to a wide range of non-acidic conditions, including the strongly basic and nucleophilic conditions of LAH reduction, yet can be readily removed with acid (e.g., TFA or HCl) when desired.[4] The use of 4-dimethylaminopyridine (DMAP) as a catalyst with di-tert-butyl dicarbonate (Boc₂O) is a mild and efficient method for the N-Boc protection of indoles.[2]
Experimental Protocol: N-Boc Protection
-
To a stirred solution of 6-cyano-1H-indole (1.0 eq) in anhydrous acetonitrile (MeCN, approx. 0.2 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 6-cyano-1H-indole-1-carboxylate as a solid.
| Parameter | Value |
| Typical Scale | 5-10 mmol |
| Solvent | Acetonitrile (MeCN) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 90-98% |
| Purification | Silica Gel Chromatography |
Table 1: Summary of reaction parameters for N-Boc protection.
Part II: Key Transformation - Nitrile Reduction
The reduction of the nitrile group to a primary amine is the pivotal step in this synthesis. The choice of reducing agent depends on available equipment, scale, and safety considerations. Both methods presented are highly effective.
Method A: Reduction with Lithium Aluminum Hydride (LAH)
Causality & Mechanistic Insight: Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, unselective reducing agent capable of reducing a wide variety of functional groups, including nitriles.[5] The reduction of a nitrile to a primary amine proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex.[6] The first addition breaks the C≡N pi-bond to form an intermediate imine anion, which is complexed to aluminum. A second hydride addition reduces the imine C=N bond, yielding a dianion intermediate.[6] A careful aqueous workup is then required to quench the excess LAH and hydrolyze the aluminum-nitrogen bonds to liberate the neutral primary amine.[7][8] This method is extremely reliable and high-yielding but requires strict anhydrous conditions and careful handling of the pyrophoric LAH.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Notes & Protocols: The Strategic Use of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate in Modern Kinase Inhibitor Synthesis
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding site of numerous protein kinases.[1][2] This guide provides an in-depth examination of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate, a highly versatile building block for the synthesis of potent and selective kinase inhibitors. We will explore the strategic rationale for its use, provide detailed and validated protocols for its synthesis and subsequent elaboration, and discuss the critical role of its constituent parts—the Boc-protected indole core and the C6-aminomethyl linker—in achieving high-affinity kinase binding. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of targeted therapeutics.
The Indole Scaffold in Kinase Inhibition: A Privileged Structure
Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] The indole ring system has emerged as a "privileged scaffold" in this arena for several compelling reasons:
-
Bioisosterism: The indole core can act as a bioisostere of the adenine ring of ATP, enabling it to form crucial hydrogen bonds with the "hinge" region of the kinase active site.[4]
-
Structural Versatility: The indole ring can be readily functionalized at multiple positions, allowing for the precise installation of vectors that can probe different pockets of the kinase active site to enhance potency and selectivity.[5]
-
Favorable Physicochemical Properties: The scaffold generally imparts good drug-like properties, contributing to the overall pharmacokinetic profile of the inhibitor.
The specific placement of substituents on the indole ring is a key determinant of a compound's biological activity. The 6-position, in particular, often serves as an attachment point for linkers that connect to larger moieties designed to occupy regions adjacent to the ATP pocket. The introduction of an aminomethyl group at this position has been shown to improve molecular potency in certain inhibitor classes.[6]
Strategic Importance of this compound
This specific building block is engineered for maximum synthetic utility:
-
The Aminomethyl Group (-CH₂NH₂): This primary amine serves as a robust and versatile chemical handle. It is readily acylated to form stable amide bonds, a cornerstone reaction in medicinal chemistry for linking molecular fragments.
-
The Boc Protecting Groups:
-
Indole Nitrogen (N1): The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves two purposes. First, it prevents unwanted side reactions at this position during subsequent synthetic steps. Second, it enhances the solubility of the indole intermediate in common organic solvents. This protection is crucial as the N-H of an unprotected indole can be acidic and nucleophilic.
-
Amine Functionality (Implicit): While the title compound has a free amine, its synthesis often proceeds from a precursor where the amine is also protected (e.g., as a phthalimide or a Boc-carbamate) before a final deprotection step. The Boc group on the indole nitrogen is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) at a late stage in the synthesis.[7]
-
Synthesis Protocol: Preparation of the Building Block
The most common and efficient route to this compound starts from 6-cyanoindole. The synthesis involves three key steps: Boc protection of the indole nitrogen, reduction of the nitrile to the primary amine, and purification.
Caption: Synthetic workflow for the target building block.
Protocol 3.1: Synthesis of this compound
Materials and Reagents:
-
6-Cyano-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂)O
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium sulfate (Na₂SO₄)
-
Methanol (for hydrogenation)
-
Trifluoroacetic acid (TFA) for deprotection validation
-
Standard glassware for inert atmosphere reactions
Procedure:
Step 1: Boc Protection of 6-Cyano-1H-indole
-
To a solution of 6-cyano-1H-indole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and (Boc)₂O (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 6-cyano-1H-indole-1-carboxylate as a solid.
Step 2: Reduction of the Nitrile to the Amine
-
Method A: Using LiAlH₄
-
Carefully add a solution of tert-butyl 6-cyano-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF to a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an argon atmosphere.
-
Allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting suspension through celite and wash the filter cake with ethyl acetate.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound, which can be further purified by chromatography if necessary.
-
-
Method B: Catalytic Hydrogenation
-
Dissolve tert-butyl 6-cyano-1H-indole-1-carboxylate (1.0 eq) in methanol saturated with ammonia.
-
Add a catalytic amount of Raney Nickel (slurry in water).
-
Hydrogenate the mixture in a Parr shaker apparatus at 50 psi H₂ for 12-18 hours.
-
Carefully filter the catalyst through a pad of celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to afford the desired product.
-
Scientist's Note (Trustworthiness): The choice between LiAlH₄ and catalytic hydrogenation depends on substrate compatibility and safety considerations. LiAlH₄ is highly reactive but effective. Catalytic hydrogenation is often cleaner and safer for larger scale reactions but may require specialized equipment. Successful synthesis should be confirmed by ¹H NMR and Mass Spectrometry to verify the presence of the aminomethyl group and the correct molecular weight.
Application Protocol: Amide Coupling in Kinase Inhibitor Synthesis
The primary amine of the building block is an excellent nucleophile for forming an amide bond with a carboxylic acid-bearing fragment of a target kinase inhibitor. This is a convergent strategy that rapidly builds molecular complexity.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Versatile Building Block: tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Introduction
In the landscape of modern medicinal chemistry, the indole scaffold remains a privileged structure due to its prevalence in a vast array of biologically active compounds and natural products.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone of drug design. tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate is a highly valuable synthetic intermediate that capitalizes on this scaffold, offering researchers a strategic entry point for molecular elaboration.
This bifunctional molecule possesses two key features that dictate its utility:
-
A Nucleophilic Primary Amine: The aminomethyl group at the C6 position serves as a primary handle for derivatization, most commonly through the formation of robust amide or sulfonamide linkages.
-
A Protected Indole Nitrogen: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves a critical dual purpose. It enhances the compound's stability and solubility in common organic solvents and deactivates the indole ring towards unwanted side reactions, thereby directing reactivity to the primary amine. This protecting group can be efficiently removed under acidic conditions, allowing for subsequent modification at the indole nitrogen if desired.[3]
This guide provides in-depth protocols for the two most common applications of this building block: amide bond formation and N-Boc deprotection, explaining the chemical rationale behind each step to ensure reproducible and high-yielding outcomes.
Physicochemical Properties
A clear understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound and its commonly used hydrochloride salt are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [4] |
| Molecular Weight | 246.31 g/mol | [4] |
| Appearance | Liquid or Solid | [4] |
| CAS Number (HCl Salt) | 1401425-66-8 | [5] |
| Formula (HCl Salt) | C₁₄H₁₉ClN₂O₂ | [6] |
| Molecular Wt (HCl Salt) | 282.77 g/mol | [6] |
Note: If using the hydrochloride salt form, an equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) must be added to the reaction mixture to liberate the free primary amine prior to coupling.
Core Application 1: Amide Bond Formation
The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[7] The primary amine of the title compound is an excellent nucleophile for coupling with a wide range of carboxylic acids. The following protocols detail standard and highly efficient methods for this transformation.
Workflow for Amide Coupling
The general workflow involves activating a carboxylic acid, which is then susceptible to nucleophilic attack by the amine.
Caption: General workflow for amide bond formation.
Protocol 1.1: EDC/HOBt Mediated Amide Coupling
This is the most common and cost-effective method for routine amide couplings. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid. The addition of Hydroxybenzotriazole (HOBt) is crucial as it forms a more stable and reactive HOBt ester, which minimizes the risk of side reactions and racemization for chiral acids.[8]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
-
Add EDC·HCl (1.3 eq) portion-wise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up (for DCM): Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 1.2: HATU Mediated Amide Coupling
For sterically hindered substrates or electron-deficient amines where EDC/HOBt coupling may be sluggish, a more potent uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.[8]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA or TEA (2.0 - 3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
In a separate flask, dissolve this compound (1.0 eq) in a small amount of DMF.
-
Add the amine solution to the pre-activated acid mixture.
-
Stir at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are typically much faster than EDC couplings.
-
Work-up: Quench the reaction with water and extract the product with Ethyl Acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Core Application 2: N-Boc Deprotection
The removal of the Boc protecting group is a standard procedure to unmask the indole nitrogen, yielding the free N-H indole. This is often a final step in a synthesis or a prelude to further functionalization at the N1 position. The reaction proceeds via acid-catalyzed hydrolysis of the tert-butyl carbamate.[3]
Mechanism of Acid-Catalyzed N-Boc Deprotection
Caption: A common two-step synthetic sequence.
References
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available from: [Link]
-
PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. 2023. Available from: [Link]
-
ResearchGate. Indole N‐Boc deprotection method development. ResearchGate. Available from: [Link]
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH. Available from: [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. 2020. Available from: [Link]
-
ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available from: [Link]
-
Synfacts. A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme. Available from: [Link]
-
Malaysian Journal of Fundamental and Applied Sciences. Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. 2022. Available from: [Link]
-
National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Available from: [Link]
-
PubMed. Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity. 1999. Available from: [Link]
-
Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. 2023. Available from: [Link]
-
Heterocycles. CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. 2018. Available from: [Link]
-
PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
National Institutes of Health. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. NIH. Available from: [Link]
-
MDPI. Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. Available from: [Link]
Sources
- 1. ukm.my [ukm.my]
- 2. mdpi.com [mdpi.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate [cymitquimica.com]
- 5. Tert-butyl 6-nitro-1h-indole-1-carboxylate supplier | Sigma-Aldrich [sigmaaldrich.com]
- 6. tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydroch… [cymitquimica.com]
- 7. asiaresearchnews.com [asiaresearchnews.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in the lab.
Overview of Synthetic Strategies
The synthesis of the target molecule typically proceeds from a commercially available or readily synthesized Boc-protected indole intermediate. The two most prevalent and logical synthetic routes involve the transformation of a functional group at the C-6 position into the required aminomethyl group.
-
Route A: Reduction of a Nitrile Precursor. This is a robust and common method starting from tert-butyl 6-(cyanomethyl)-1H-indole-1-carboxylate. The critical step is the high-yield, selective reduction of the nitrile to a primary amine.
-
Route B: Reductive Amination of an Aldehyde Precursor. This route begins with tert-butyl 6-formyl-1H-indole-1-carboxylate and employs reductive amination, another cornerstone reaction in medicinal chemistry.
The following diagram illustrates these primary synthetic pathways.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide & Optimization
This section addresses specific experimental issues in a question-and-answer format, focusing on the more common and often challenging nitrile reduction pathway, as well as other critical steps.
Issue 1: Low Yield in Nitrile Reduction Step
Question: My reduction of tert-butyl 6-(cyanomethyl)-1H-indole-1-carboxylate is resulting in low yields of the desired primary amine. What are the likely causes and how can I improve this?
Answer: Low yield in this step is a frequent challenge and typically points to one of three areas: the choice of reducing agent, reaction conditions, or the formation of byproducts. The nitrile group can be stubborn, and forcing conditions can lead to side reactions.
Causality & Solutions:
-
Suboptimal Reducing Agent: The choice of hydride source is critical. While powerful, some common reagents have significant drawbacks.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent capable of reducing nitriles.[1] However, its high reactivity requires strictly anhydrous conditions and it can reduce other functional groups, potentially the Boc-ester if conditions are harsh.[2][3] It is often overkill and can lead to complex workups.
-
Catalytic Hydrogenation (H₂/Raney® Ni or Pd/C): This is a classic method but often suffers from a major side reaction: the formation of secondary and tertiary amines.[4] The intermediate imine can react with the newly formed primary amine product, leading to dimerization and oligomerization.
-
-
Formation of Amine Byproducts: As mentioned, catalytic hydrogenation is prone to generating secondary amines. This is a primary pathway for yield loss. To mitigate this, the reaction can be run in the presence of an ammonia source (e.g., liquid ammonia or a solution of ammonia in methanol).[4] The excess ammonia competitively reacts with the intermediate imine, suppressing the formation of the secondary amine byproduct.
-
A Milder, More Selective System: A highly effective and often overlooked method is the use of Raney® Nickel in combination with Potassium Borohydride (KBH₄) in an alcohol solvent like ethanol.[5][6] This system is exceptionally mild, operates at room temperature, and is highly selective for the formation of primary amines with minimal to no secondary amine byproducts reported.[5][6] It provides the reducing power of Raney Ni with a continuous hydride source from KBH₄, but without the need for high-pressure hydrogen gas.
Comparative Summary of Reducing Agents:
| Reducing System | Typical Conditions | Pros | Cons |
| LiAlH₄ | Anhydrous THF or Et₂O, 0°C to reflux | Powerful, effective for many nitriles[1] | Highly reactive with water/alcohols, requires careful workup, poor chemoselectivity[2] |
| H₂ / Raney® Ni | H₂ (50-100 psi), MeOH or EtOH, often with NH₃ | Effective, catalyst is reusable | Requires specialized pressure equipment, high risk of secondary amine formation[4] |
| Raney® Ni / KBH₄ | Dry EtOH, Room Temp | Excellent selectivity for primary amines , mild conditions, no pressure apparatus needed[5][6] | Raney® Ni can be pyrophoric and requires careful handling |
Recommendation: For the highest yield and purity, the Raney® Ni / KBH₄ system is strongly recommended. It directly addresses the most common failure modes of other methods.
Issue 2: Problems with the N-Boc Protection Step
Question: I am starting from 6-(aminomethyl)-1H-indole and trying to protect it, but the reaction is either incomplete or I'm getting multiple products. What is the correct strategy?
Answer: The order of operations is critical here. Attempting to Boc-protect 6-(aminomethyl)-1H-indole directly with Boc-anhydride ((Boc)₂O) will lead to a mixture of products: protection at the indole nitrogen (N-1), protection at the primary amine (N-6), and di-protection. The primary aliphatic amine is significantly more nucleophilic and will react preferentially.
The Correct Synthetic Sequence: You must start with an indole that is already functionalized at the 6-position (e.g., 6-cyanoindole or 6-formylindole). The first step should be the protection of the indole nitrogen, followed by the transformation of the C-6 functional group.
Troubleshooting the Indole N-Boc Protection: The indole nitrogen is weakly nucleophilic and can be difficult to protect under standard conditions (e.g., (Boc)₂O, triethylamine).
-
Cause: Insufficiently basic conditions to deprotonate the indole N-H.
-
Solution: Use a stronger base. A common and effective method is to deprotonate the indole with sodium hydride (NaH) in an anhydrous solvent like THF or DMF at 0°C, followed by the addition of (Boc)₂O. This ensures the formation of the highly nucleophilic indolide anion, which reacts cleanly.
Issue 3: Purification Challenges
Question: My final product, this compound, is difficult to purify by column chromatography. It streaks badly on the column. How can I improve this?
Answer: This is a classic problem for basic compounds on silica gel. The primary amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, causing poor peak shape and streaking.
Solutions:
-
Neutralize the Stationary Phase: Before running your column, flush it with your starting eluent that has been modified with a small amount of a volatile base. A common choice is to add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or DCM/methanol mobile phase.[7] The triethylamine will competitively bind to the acidic sites on the silica, allowing your basic product to elute cleanly.
-
Salt Formation: An alternative is to convert the amine to a salt (e.g., a hydrochloride salt) before or after purification.[8][9] The salt is often a crystalline solid that can be purified by recrystallization, avoiding chromatography altogether. If you need the free base for the next step, you can then perform a simple liquid-liquid extraction with a mild aqueous base (like NaHCO₃ solution) to recover it.
Troubleshooting Workflow Diagram
This flowchart provides a logical path for troubleshooting the key nitrile reduction step.
Caption: A logical guide for troubleshooting low yields in the nitrile reduction.
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Borohydride (NaBH₄) alone to reduce the nitrile precursor? A1: No. Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to amines on its own.[1] It is primarily used for reducing aldehydes and ketones.[2][3] However, its reducing power can be enhanced by using it in combination with a transition metal catalyst, such as in the highly effective Raney® Ni / KBH₄ system.[5][6]
Q2: Which synthetic route—nitrile reduction or reductive amination—is generally preferred? A2: Both routes are viable and widely used. The choice often depends on the availability and cost of the starting materials: tert-butyl 6-(cyanomethyl)-1H-indole-1-carboxylate vs. tert-butyl 6-formyl-1H-indole-1-carboxylate. The nitrile reduction pathway, when optimized with a selective system like Raney® Ni / KBH₄, can be very clean and high-yielding. Reductive amination is also very reliable but may require more optimization of stoichiometry and pH.
Q3: Are there specific safety precautions I should be aware of? A3: Yes, absolutely.
-
Raney® Nickel: The catalyst, especially after use, can be pyrophoric and may ignite if allowed to dry in the air.[10] It should always be handled as a slurry in water or ethanol and never be allowed to dry completely.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and other protic sources to release hydrogen gas, which is flammable.[2] All reactions and workups must be conducted under strictly anhydrous conditions.
-
Sodium Hydride (NaH): Also water-reactive and should be handled with care in an inert atmosphere.
Q4: How can I confirm the successful Boc-protection of the indole nitrogen? A4: ¹H NMR is the most definitive method. Upon successful N-Boc protection, you will see two key changes:
-
The disappearance of the characteristic broad N-H proton signal of the indole, which typically appears far downfield (>10 ppm).
-
The appearance of a large singlet integrating to 9 protons around 1.6-1.7 ppm, corresponding to the tert-butyl group.
Experimental Protocol Example
High-Yield Synthesis via Raney® Ni / KBH₄ Reduction
This protocol is adapted from literature procedures demonstrating high selectivity for primary amines.[5][6]
-
Catalyst Preparation: In a flask under an inert atmosphere (Argon or Nitrogen), add the precursor, tert-butyl 6-(cyanomethyl)-1H-indole-1-carboxylate (1.0 eq).
-
Solvent & Catalyst Addition: Add dry ethanol (approx. 2.5 mL per mmol of substrate).[6] To this solution, add Raney® Nickel (approx. 1.0 eq, moist weight) as a slurry in ethanol.
-
Reducing Agent Addition: Cool the mixture in an ice bath. Slowly add potassium borohydride (KBH₄) (4.0 eq) in small portions. Vigorous hydrogen evolution may be observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LCMS until the starting material is consumed (typically 1-3 hours).
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Ni catalyst. Caution: Do not let the filter cake dry out. Wash the filter cake thoroughly with ethanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude material by silica gel chromatography using an eluent system containing 0.5-1% triethylamine to obtain the pure this compound.
References
- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L., & Yu, X. (2006). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2007(1), 94-101.
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
- Wu, B., et al. (2006). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.
-
Pharma Guideline. (n.d.). Metal Hydride Reduction (NaBH4 and LiAlH4). [Link]
-
Minnaar, J. L., & van der Merwe, M. J. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Aqueous Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]
- Devic, M. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. U.S.
-
Ashenhurst, J. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Zheng, Z., et al. (2016). Total Synthesis of (±)-Minfiensine. Angewandte Chemie International Edition, 55(15), 4793-4796. (This reference provides an example of reductive amination in a complex indole synthesis). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydroch… [cymitquimica.com]
- 9. Tert-butyl 6-nitro-1h-indole-1-carboxylate supplier | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable bifunctional indole building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the highest purity of your target compound.
Synthesis Overview & Key Challenges
The synthesis of this compound typically proceeds through a multi-step sequence, starting from a commercially available substituted indole. A common and logical pathway begins with 6-cyanoindole, which involves two primary transformations: N-protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group and subsequent reduction of the nitrile to a primary amine.
While seemingly straightforward, this synthesis is fraught with potential pitfalls stemming from the nuanced reactivity of the indole nucleus and the properties of the Boc protecting group. Key challenges include the low nucleophilicity of the indole nitrogen, the risk of over-protection, and side reactions during the removal of the Boc group under acidic conditions.[1][2]
Caption: Proposed synthetic workflow for the target molecule.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems in real-time.
Problem 1: Low Yield During Indole N-Boc Protection
Question: My TLC plate shows a significant amount of unreacted 6-cyanoindole after attempting the N-Boc protection step. Why is the reaction so inefficient, and how can I drive it to completion?
Answer: This is a frequent challenge rooted in the chemistry of the indole nitrogen. The lone pair of electrons on the indole nitrogen is part of the aromatic sextet, making it significantly less nucleophilic than a typical secondary amine.[1] Standard conditions that work well for aliphatic or even anilinic amines may be sluggish or ineffective here.
Causality & Solutions:
-
Insufficient Basicity: Weak bases like triethylamine (TEA) may not be strong enough to deprotonate the indole N-H efficiently, leading to a low concentration of the reactive conjugate base.
-
Solution: Employ a stronger base such as sodium hydride (NaH) in an aprotic polar solvent like THF or DMF. NaH irreversibly deprotonates the indole, quantitatively generating the highly nucleophilic indolate anion.
-
-
Low Reagent Reactivity: Di-tert-butyl dicarbonate ((Boc)₂O) is a relatively mild electrophile.
-
Solution 1: Add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a more reactive intermediate.[3]
-
Solution 2: Increase the reaction temperature moderately (e.g., to 40-50 °C) and extend the reaction time. Monitor progress carefully by TLC to avoid potential decomposition.
-
-
Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of intermediates.
-
Solution: Aprotic polar solvents like THF, acetonitrile, or DMF are generally preferred over less polar options like dichloromethane (DCM) for this reaction.[4]
-
Problem 2: Formation of an Unexpected Dimer or Oligomer
Question: After the nitrile reduction step, my LC-MS analysis shows a peak with a mass corresponding to a dimer of my expected product. What is this impurity and how can I prevent it?
Answer: This side product is likely a secondary amine formed by the reaction of the newly generated primary amine (the product) with a reaction intermediate. This is particularly common when using reducing agents like LiAlH₄.
Causality & Solutions:
-
Intermediate Reactivity (Imine Formation): During the reduction of the nitrile with a hydride source, a partially reduced imine intermediate is formed. The desired primary amine product can nucleophilically attack this imine, which, after subsequent reduction, leads to a secondary amine dimer.
-
Solution 1 (Catalytic Hydrogenation): Switch to catalytic hydrogenation (e.g., H₂ gas with Pd/C, PtO₂, or Raney Nickel) in a solvent like methanol or ethanol, often with ammonia present. The ammonia helps to suppress the formation of secondary amines by competing for reaction with the intermediate imine.
-
Solution 2 (Workup Procedure): If using LiAlH₄, ensure a rapid and careful quench at low temperature. Adding the reaction mixture to the quenching solution (rather than vice-versa) can sometimes minimize side reactions by ensuring the unreacted hydride is destroyed quickly.
-
Problem 3: Product Degradation During Final Purification or Storage
Question: I successfully synthesized the target compound, but it appears to be degrading upon standing or during silica gel chromatography, showing new spots on the TLC. What is causing this instability?
Answer: The issue is likely acid-catalyzed deprotection of the N-Boc group. The N-Boc group on an indole is significantly more acid-labile than on an aliphatic amine. Standard silica gel can be sufficiently acidic to slowly cleave this protecting group.
Causality & Solutions:
-
Acid Sensitivity of the Indole N-Boc Group: The carbamate linkage to the aromatic indole nitrogen is more susceptible to acid-catalyzed hydrolysis than its aliphatic counterparts. The resulting unprotected aminomethyl indole is a different chemical entity.
-
Solution 1 (Neutralize Silica Gel): Before performing column chromatography, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine in your eluent (e.g., 1% TEA in a hexane/ethyl acetate mixture), and then re-equilibrate with the eluent alone. This neutralizes the acidic sites on the silica surface.
-
Solution 2 (Alternative Purification): If the product is crystalline, recrystallization is a superior method to avoid this issue entirely. Alternatively, converting the product to its hydrochloride salt can improve its stability and facilitate purification.
-
Solution 3 (Storage): Store the purified product in a freezer (-20 °C) under an inert atmosphere (nitrogen or argon) to minimize degradation over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Boc group on the indole nitrogen? Is it strictly necessary? A1: Yes, it is highly recommended. The indole N-H is acidic and can interfere with various reagents (e.g., organometallics, hydrides). More importantly, the unprotected indole ring is highly susceptible to electrophilic attack, particularly at the C3 position. The Boc group is strongly electron-withdrawing, which deactivates the ring towards unwanted electrophilic side reactions and directs certain reactions (like lithiation) to the C2 position.[5][6]
Q2: I need to remove the indole N-Boc group but keep another acid-labile group in my molecule. Is this possible? A2: Selective deprotection can be challenging but is sometimes achievable. The indole N-Boc group can often be removed under milder acidic conditions than an aliphatic N-Boc group.[7] For instance, using a milder acid like phosphoric acid or employing thermal deprotection in a suitable solvent might offer a window of selectivity.[8][9] Careful screening of reaction conditions on a small scale is essential.
Q3: My reaction involves deprotecting a Boc group from a different part of the molecule, and now I see an extra mass of +56 on my indole product. What happened? A3: This is a classic side reaction. When a Boc group is cleaved with a strong acid like trifluoroacetic acid (TFA), a reactive tert-butyl cation is generated.[7][10] This cation is a potent electrophile that can attack the electron-rich indole ring, leading to unwanted C-alkylation. The indole C3 position is the most common site of attack.
Caption: Mechanism of side-alkylation and the scavenger solution.
Solution: Always include a "scavenger" in your deprotection cocktail. Scavengers are nucleophiles designed to trap the tert-butyl cation before it can react with your product. Common choices include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.[8] A typical deprotection mixture would be 95% TFA, 2.5% water, and 2.5% TES.
Experimental Protocols & Data
Recommended Synthesis Protocol
Step 1: Synthesis of tert-Butyl 6-cyano-1H-indole-1-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of 6-cyanoindole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (e.g., 20% EtOAc/Hexane).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the product as a solid.
Step 2: Synthesis of this compound
-
Dissolve the tert-Butyl 6-cyano-1H-indole-1-carboxylate (1.0 eq.) from Step 1 in methanol or ethanol.
-
Add Palladium on carbon (10% Pd/C, ~10% by weight) to the solution.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi or using an H₂ balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly or purified further by crystallization or neutralized column chromatography if necessary.
Data Summary Table
| Parameter | Step 1: N-Boc Protection | Step 2: Nitrile Reduction |
| Key Reagents | 6-cyanoindole, NaH, (Boc)₂O | N-Boc-6-cyanoindole, H₂, Pd/C |
| Solvent | DMF or THF | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 12-16 hours | 4-24 hours |
| Workup | Aqueous Quench & Extraction | Filtration & Evaporation |
| Purification | Column Chromatography | Filtration (Crystallization optional) |
| Expected Yield | 85-95% | 90-98% |
| Common Impurity | Unreacted Starting Material | Dimer, Unreacted Starting Material |
References
- Dual protection of amino functions involving Boc. RSC Publishing.
- Amine Protection / Deprotection. Fisher Scientific.
- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC - NIH.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Identification and synthesis of impurities formed during sertindole prepar
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Unavailable Source.
- Application Note – N-Boc protection. Sigma-Aldrich.
- 6 - Organic Syntheses Procedure. Unavailable Source.
- What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
- tert-butyl 6-(aminomethyl)
- Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. Benchchem.
- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. Unavailable Source.
- tert-Butyl 3-(aminomethyl)
- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- tert-butyl 3-(aminomethyl)
- tert-Butyl 5-(aminomethyl)
- Tert-Butyl 5-(aminomethyl)
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Stability and Storage of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Welcome to the technical support guide for tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate (CAS No. 188988-46-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide provides in-depth, field-proven insights into the stability, storage, and handling of this compound, structured in a practical question-and-answer format to address common challenges.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the most common questions regarding the fundamental chemical stability of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
For maximum shelf-life, the compound should be stored in a refrigerator at 2-8°C.[1][2] It is critical to store it in a tightly sealed container to protect it from moisture and atmospheric contaminants.[3][4] Before use, the container should be allowed to warm to room temperature in a desiccator to prevent water condensation on the cold solid, which can introduce moisture and accelerate degradation.
Q2: How does pH impact the stability of this compound?
The stability of this molecule is highly dependent on pH due to the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen.
-
Acidic Conditions (pH < 4): The compound is unstable . The Boc group is readily cleaved under acidic conditions to yield the free indole, carbon dioxide, and isobutylene.[5][6] This deprotection can occur even with mild acids, and the rate of cleavage increases with acid strength and temperature.[7][8]
-
Neutral Conditions (pH ≈ 7): The compound is generally stable under neutral pH.[5]
-
Basic Conditions (pH > 8): The Boc group is robust and stable under most basic conditions.[5][9][10] The primary amine at the 6-position gives the molecule inherent basicity.
Q3: Is the compound sensitive to elevated temperatures?
Yes, prolonged exposure to high temperatures should be avoided. The Boc group is susceptible to thermal degradation (thermolysis), which can lead to its cleavage, particularly at temperatures above 85-90°C.[5] While stable at room temperature for short periods, such as during shipping or benchtop handling, long-term storage should be refrigerated to minimize the risk of thermal decomposition.[1] Studies on other carbamates have shown that thermal degradation can become significant at temperatures as low as 70°C over extended periods.[11]
Q4: Should I take special precautions regarding exposure to light or air?
While specific photostability data for this molecule is not extensively published, it is prudent to minimize exposure to light and air for two primary reasons:
-
Photo-oxidation: Molecules containing amine functionalities and electron-rich indole rings can be susceptible to photo-oxidation.[5]
-
Air Oxidation: The indole nucleus can be sensitive to strong oxidizing agents.[3][4] While normal atmospheric oxygen presents a lower risk, storing the compound under an inert atmosphere (e.g., nitrogen or argon) is a best practice, especially for long-term storage or when high purity is essential.
Stability Summary Table
| Condition | Stability Level | Primary Rationale & Potential Degradation Product |
| Acidic pH (< 4) | Low | Acid-catalyzed hydrolysis of the Boc group.[5][6] Product: 6-(aminomethyl)-1H-indole |
| Neutral pH (~7) | High | Generally stable under neutral aqueous conditions.[5] |
| Basic pH (> 8) | High | The Boc group is resistant to basic hydrolysis.[7][9] |
| Elevated Temp. (>70°C) | Low to Moderate | Risk of thermolytic cleavage of the Boc group.[5][11] |
| Light Exposure | Moderate | Potential for photo-oxidation of the indole ring or amine.[5] |
| Air/Oxidizing Agents | Moderate | Susceptible to degradation by strong oxidizing agents.[3] |
Part 2: Troubleshooting Guide
This section addresses specific experimental issues that may arise from the instability of this compound.
Q1: I'm observing a major impurity in my reaction mixture by LC-MS with a mass of ~100 Da less than my starting material. What is it?
This is a classic sign of Boc group cleavage. The mass difference of 100.05 Da corresponds precisely to the loss of the C₅H₈O₂ moiety (the Boc group). This typically occurs if your reaction conditions are, or have become, acidic.
-
Causality: You may be using an acidic reagent, or an acidic byproduct may be generated during your reaction. Even seemingly neutral solvents can contain acidic impurities.
-
Solution:
-
Verify pH: Check the pH of your reaction mixture if possible.
-
Add a Non-Nucleophilic Base: If permissible for your chemistry, consider adding a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge any stray acid.
-
Use Anhydrous Solvents: Ensure your solvents are dry and of high purity.
-
Below is a diagram illustrating this common degradation pathway.
Caption: Primary degradation pathway under acidic conditions.
Q2: My reaction yield is inconsistent or lower than expected. Could the starting material be the issue?
Yes, compromised starting material is a common cause of poor yields. If the compound has been stored improperly or handled without care, a significant portion may have degraded before the reaction even begins.
-
Causality: Degradation from exposure to moisture, acid vapors in the lab atmosphere, or repeated temperature cycles (fridge to bench and back) can lower the effective concentration of the active starting material.
-
Solution (Self-Validating Protocol):
-
Purity Check: Before a critical reaction, always run a quick purity check on your starting material using a preferred method (e.g., ¹H NMR, LC-MS, or TLC).
-
Fresh Standard: Compare the analytical result to the Certificate of Analysis (CoA) or a freshly opened sample.
-
Aliquot: For frequently used reagents, consider aliquoting the solid into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to the atmosphere.
-
Q3: The solid material, which was initially a white or off-white solid, has developed a yellowish or brownish tint. Is it still usable?
A change in color often indicates the formation of minor impurities, likely due to slow oxidation of the indole ring system over time, especially with repeated exposure to air and light.
-
Causality: Indole derivatives are known to form colored oligomeric or oxidized species. While often present in small amounts, this indicates that some level of degradation has occurred.
-
Solution:
-
Assess Purity: The material may still be suitable for use, depending on the tolerance of your reaction to impurities. Perform a purity analysis (as described in Q2) to quantify the extent of degradation.
-
Purification: If the purity is unacceptably low, you may need to purify the material by column chromatography or recrystallization, though purchasing a fresh batch is often more time and cost-effective.
-
Part 3: Recommended Experimental Protocols
Protocol 1: Standard Handling and Solution Preparation
-
Equilibration: Before opening, remove the container from the refrigerator and place it in a desiccator for at least 30-60 minutes to allow it to warm to ambient temperature.
-
Weighing: Weigh the desired amount of solid quickly in a dry, inert environment if possible (e.g., a glove box or under a stream of argon/nitrogen).
-
Dissolution: Add a high-purity, anhydrous solvent appropriate for your reaction. The compound is soluble in solvents like methylene chloride, chloroform, and alcohols.[12]
-
Storage of Solutions: If a stock solution must be prepared and stored, it is best stored under an inert atmosphere at -20°C and used within a short timeframe. Avoid storing solutions in protic or potentially acidic solvents for extended periods.
Protocol 2: Workflow for Assessing Stability in a New Reaction System
Before committing a large amount of material to a new, untested reaction condition, it is wise to perform a stability check.
Caption: Workflow for proactive stability testing.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. [Link]
-
Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. [Link]
-
Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. [Link]
- Benchchem. (n.d.). Stability issues and degradation pathways of tert-Butyl (cyanomethyl)(methyl)carbamate.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from Organic Chemistry Portal. [Link]
-
ChemBK. (2024). Indole, N-BOC protected. Retrieved from ChemBK. [Link]
-
Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. PubMed Central. [Link]
Sources
- 1. tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | 188988-46-7 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
Technical Support Center: Purification of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Welcome to our dedicated technical support guide for navigating the purification challenges of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate. This molecule, a valuable intermediate in pharmaceutical synthesis, presents a unique set of purification hurdles due to its bifunctional nature: a labile N-Boc protecting group and a basic primary aminomethyl side chain. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, grounded in mechanistic principles and validated methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most pressing issues researchers face during the purification of this indole derivative in a direct question-and-answer format.
Q1: My yield is extremely low after silica gel column chromatography, and the product seems stuck on the column. What is happening?
A1: This is the most common issue and is caused by strong ionic interactions between your molecule and the stationary phase.
The core of the problem lies in the chemical properties of standard silica gel and your target molecule.
-
Mechanism of Interaction: Standard silica gel has a high density of surface silanol groups (Si-OH), which are weakly acidic. The primary amine (-CH₂NH₂) on your indole derivative is basic. This leads to a strong acid-base interaction, effectively causing your product to "salt out" onto the silica. This strong adsorption results in poor recovery, significant streaking on TLC, and sometimes complete retention of the product on the column.[1][2]
-
Troubleshooting & Solutions:
-
Mobile Phase Modification (Base Additive): The most straightforward solution is to add a competitive base to your mobile phase. This base will saturate the acidic sites on the silica, preventing your product from binding strongly.
-
Recommended Base: Triethylamine (Et₃N) or ammonia (as a 1-2% solution in methanol).
-
Typical Concentration: Start with 0.5-1% Et₃N in your eluent system (e.g., Dichloromethane/Methanol/Triethylamine 95:4.5:0.5).
-
-
Use of Deactivated or Basified Silica: For more robust results, use a pre-treated stationary phase.
-
Protocol for Lab-Scale Basification: You can prepare this by slurrying silica gel in your desired mobile phase containing 1-2% triethylamine, allowing it to equilibrate, and then packing the column as usual.
-
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
-
Q2: My NMR analysis shows the Boc group is partially or completely missing after purification. Why is this happening and how can I prevent it?
A2: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen is highly sensitive to acid and can be inadvertently cleaved during workup or chromatography.
Unlike the more robust Boc group on an aliphatic amine, the N-Boc group on an indole is more labile due to the aromatic nature of the ring.
-
Causality: Exposure to even mild acidic conditions can lead to deprotection. Common sources of acid include:
-
Acidic Workups: Using aqueous HCl, citric acid, or other acidic solutions to wash the organic layer.
-
Reverse-Phase HPLC/Flash with TFA: Using trifluoroacetic acid (TFA) as a mobile phase modifier is a very common cause of Boc cleavage. Even at concentrations as low as 0.1%, TFA can deprotect the molecule, especially during the solvent evaporation step where the acid concentration increases.[3]
-
Acidic Silica Gel: The inherent acidity of standard silica gel can, in some cases, be sufficient to cause slow degradation and deprotection, especially with prolonged exposure on the column.
-
-
Preventative Measures:
-
Strictly Avoid Acid: Use neutral or basic workup conditions (e.g., washing with water and brine, or a saturated sodium bicarbonate solution).
-
Alternative RP-HPLC Modifiers: If reverse-phase chromatography is necessary, replace TFA with a less aggressive modifier.
-
Recommended: Acetic acid or formic acid (use with caution and monitor for deprotection) or, ideally, a buffer system like ammonium acetate or ammonium bicarbonate to maintain a neutral pH.[3]
-
-
Immediate Processing: If you must use a mobile phase with a volatile acid like TFA, it is critical to immediately neutralize the collected fractions with a base (e.g., a dilute solution of ammonia in methanol or triethylamine) before solvent evaporation.[3]
-
Q3: My compound shows significant streaking or tailing on the TLC plate. How can I get clean spots and better separation?
A3: Streaking is a visual indicator of the strong product-silica interaction discussed in Q1.
Getting sharp, well-defined spots on your TLC is crucial for developing an effective column chromatography method.
-
Root Cause Analysis: The primary amine is interacting with the silica plate's acidic sites, causing a portion of the material to "drag" up the plate rather than moving as a compact band.
-
Workflow for Method Development:
-
Prepare a "Base-Doped" TLC Tank: Add a few drops of triethylamine or ammonium hydroxide to the bottom of your TLC developing chamber. The vapor atmosphere will help deactivate the TLC plate.
-
Incorporate Base into the Mobile Phase: Prepare your TLC mobile phase with 0.5-1% triethylamine. For example, if you are testing a 9:1 DCM:MeOH system, prepare a stock solution of 90:10:1 DCM:MeOH:Et₃N.
-
Spotting Technique: Ensure your sample is fully dissolved and apply a small, concentrated spot to the baseline. Overloading the TLC can also cause streaking.
-
Visualization: Use a combination of visualization techniques. A UV lamp will show the indole ring, while a ninhydrin stain will specifically detect the primary amine, confirming it is your product that is streaking.
-
Visual Troubleshooting Guide
The following workflow provides a decision tree for diagnosing and solving purification issues with this compound.
Caption: A decision-tree workflow for troubleshooting purification.
Optimized Purification Protocols
Here are detailed, step-by-step methodologies for the recommended purification strategies.
Protocol 1: Column Chromatography with Basified Mobile Phase
This is the most common and effective method for purifying amines on silica gel.
-
Slurry Preparation:
-
Choose an appropriate non-polar solvent (e.g., hexane or dichloromethane).
-
In a beaker, add the required amount of silica gel.
-
Pour the solvent over the silica to create a slurry. Gently stir to release trapped air bubbles.
-
-
Column Packing:
-
Secure a glass column vertically. Ensure the stopcock is closed.
-
Pour the silica slurry into the column. Use a funnel to guide the slurry.
-
Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing. Add more slurry as needed until the desired bed height is reached. Never let the top of the silica bed run dry.
-
-
Equilibration:
-
Prepare your mobile phase (e.g., 95:5 Dichloromethane:Methanol) and add 0.5-1% triethylamine.
-
Run at least 3-5 column volumes of this basified mobile phase through the packed column to ensure the entire silica bed is equilibrated and deactivated.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
-
Elution & Fraction Collection:
-
Begin eluting with the basified mobile phase, collecting fractions.
-
Monitor the elution process using TLC with the same basified eluent system.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Data Summary: Comparison of Purification Methods
| Purification Method | Key Parameters | Advantages | Disadvantages & Risks |
| Standard Silica Gel | Eluent: DCM/MeOH | Readily available. | Very Low Yield ; Strong product adsorption; Tailing and poor separation. |
| Silica Gel + Base | Eluent: DCM/MeOH + 1% Et₃N | High Yield ; Sharper peaks; Good resolution; Inexpensive. | Residual triethylamine may need to be removed by co-evaporation with toluene. |
| Reverse-Phase C18 | Eluent: ACN/H₂O + Buffer | Excellent for polar compounds; Can resolve difficult impurities. | Risk of Boc Deprotection if using TFA[3]; Requires specialized equipment; More expensive. |
| Alumina (Neutral) | Eluent: Hexane/EtOAc or DCM/MeOH | Less acidic than silica; Good for basic compounds. | Resolution may be different or lower than silica; Can have its own activity issues. |
Chemical Interaction Diagram
The diagram below illustrates the key interaction at the heart of the primary purification challenge and how a base additive provides the solution.
Caption: Amine-Silica interaction and the role of a base additive.
References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from [1]
-
Benchchem. (n.d.). Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole. Retrieved from [2]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [3]
Sources
Technical Support Center: Optimizing Synthesis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction parameters for this important building block. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Core Synthesis Pathway: Reductive Amination of an Aldehyde Precursor
The most prevalent and scalable synthetic route to this compound involves the reductive amination of its aldehyde precursor, tert-Butyl 6-formyl-1H-indole-1-carboxylate. This two-step, one-pot process typically involves the formation of an intermediate imine or a related species, followed by reduction to the desired primary amine.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for the reductive amination synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction shows low conversion of the starting aldehyde. What are the likely causes and how can I improve it?
A1: Low conversion is a common issue that can often be traced back to several key factors:
-
Inefficient Imine Formation: The initial formation of the imine intermediate is crucial for the success of the reaction. This equilibrium-driven step can be hampered by the presence of excess water or an inappropriate pH.
-
Troubleshooting:
-
Amine Source: Using ammonium acetate (NH₄OAc) is often preferred over aqueous ammonia as it also acts as a mild acid catalyst to promote imine formation.
-
Drying Agents: The addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture can help to sequester water and drive the equilibrium towards the imine.
-
Solvent Choice: Ensure you are using a dry, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reagent for reductive aminations due to its mildness and tolerance of slightly acidic conditions.
-
Troubleshooting:
-
Reagent Quality: Ensure your NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions. Older or improperly stored reagent can lose its activity.
-
Stoichiometry: A slight excess of the reducing agent (typically 1.2 to 1.5 equivalents) is recommended to ensure complete reduction.
-
-
-
Incorrect Reaction Temperature: While imine formation is often carried out at room temperature, the reduction step can sometimes benefit from gentle cooling to manage exothermicity, especially on a larger scale.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Amine Source | NH₄OAc (7-10 eq.) | Use high-purity, anhydrous NH₄OAc. | Minimizes water content, which can hinder imine formation. |
| Reducing Agent | NaBH(OAc)₃ (1.2-1.5 eq.) | Add the reducing agent portion-wise at 0 °C. | Controls the reaction rate and prevents overheating. |
| Solvent | Anhydrous DCM or DCE | Ensure the solvent is freshly dried over a suitable agent. | Water can compete with the amine and hydrolyze the imine. |
| Temperature | Room Temperature | Cool to 0 °C before adding the reducing agent. | Improves selectivity and reduces potential side reactions. |
Q2: I'm observing a significant amount of a side product with a mass corresponding to a dialkylated amine. How can I prevent this?
A2: The formation of a secondary, dialkylated amine is a classic side reaction in reductive aminations, especially when a primary amine is the target. This occurs when the newly formed primary amine product reacts with another molecule of the starting aldehyde.
Caption: Pathway for the formation of the dialkylated side product.
-
Troubleshooting Strategies:
-
Excess Amine Source: Employ a large excess of the ammonia source (e.g., 10 equivalents or more of ammonium acetate). This statistical advantage favors the reaction of the aldehyde with ammonia over the primary amine product.
-
Slow Addition of Aldehyde: If practical, adding the aldehyde slowly to a mixture of the amine source and the reducing agent can maintain a low concentration of the aldehyde, thereby minimizing its reaction with the product amine.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and may favor the formation of the primary amine.[1]
-
Q3: The purification of my final product by column chromatography is difficult, with the product streaking on the silica gel. What can I do to improve the purification?
A3: The basic nature of the aminomethyl group can cause it to interact strongly with the acidic silica gel, leading to poor separation and streaking.
-
Troubleshooting Purification:
-
Basified Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine, such as triethylamine (Et₃N), can neutralize the acidic sites and improve the chromatography. A common practice is to add 1-2% Et₃N to the eluent system.
-
Alternative Eluent Systems: A gradient elution starting with a less polar system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity by adding methanol is often effective. The addition of a small amount of ammonium hydroxide to the methanol can also help to improve the peak shape.
-
Salt Formation and Filtration: In some cases, it may be advantageous to convert the free amine to its hydrochloride salt.[2][3] The salt often has different solubility properties and may be purified by recrystallization or precipitation, followed by liberation of the free base if required.[4]
-
Q4: My final product shows signs of Boc-deprotection. What reaction conditions could be causing this and how can it be avoided?
A4: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions. While the reductive amination itself is generally performed under neutral or mildly acidic conditions, inadvertent exposure to strong acids can lead to its removal.
-
Potential Sources of Acidity and Solutions:
-
Acidic Byproducts: Some reductive amination conditions can generate acidic byproducts.[4] Ensuring the reaction is properly quenched and neutralized during workup is important.
-
Workup Procedure: Avoid using strong acids during the aqueous workup. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the reaction mixture.
-
Purification: As mentioned, silica gel is acidic. Prolonged exposure during column chromatography can sometimes lead to partial deprotection. The use of basified silica or minimizing the time the compound spends on the column can mitigate this.
-
Storage: Store the final product in a neutral environment, away from acidic vapors.
-
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
tert-Butyl 6-formyl-1H-indole-1-carboxylate
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent system (e.g., ethyl acetate/hexanes with 1% triethylamine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl 6-formyl-1H-indole-1-carboxylate (1.0 eq.).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Add ammonium acetate (7-10 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq.) in portions over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) using an appropriate solvent gradient.
References
-
Al-Dakhil, A., et al. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. Available at: [Link]
-
Lee, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry, 90(41), 14701-14708. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydroch… [cymitquimica.com]
- 3. Tert-butyl 6-nitro-1h-indole-1-carboxylate supplier | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Spectra of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Welcome to the technical support center for the analysis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of interpreting and troubleshooting the NMR spectra of this compound. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental work.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows a very broad singlet for the -NH₂ protons. Is this normal, and why does it happen?
A1: Yes, it is quite common for the amine (-NH₂) protons to appear as a broad singlet in the ¹H NMR spectrum.[1][2] This broadening is primarily due to a combination of factors:
-
Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment. This creates a fluctuating electric field that can interact with the magnetic moments of the attached protons, leading to rapid relaxation and signal broadening.
-
Chemical Exchange: The amine protons can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[3][4] This exchange happens on the NMR timescale, causing the proton environments to average out and resulting in a broad, averaged signal.[3]
-
Hydrogen Bonding: Both intermolecular and intramolecular hydrogen bonding can restrict the rotation and movement of the amine group, contributing to signal broadening.
To confirm the identity of this broad peak, you can perform a simple D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -NH₂ protons will exchange with deuterium, and the peak should disappear or significantly diminish in intensity.[5][6][7]
Q2: The chemical shift of my indole N-H proton is variable between samples. What could be causing this?
A2: The chemical shift of the indole N-H proton is highly sensitive to its environment. Variations are often attributed to:
-
Solvent Effects: The choice of NMR solvent significantly impacts the chemical shift due to differing degrees of hydrogen bonding and solvent polarity.[8][9] For instance, a spectrum recorded in a hydrogen-bond-accepting solvent like DMSO-d₆ will show the N-H proton at a different chemical shift compared to a less interactive solvent like CDCl₃.
-
Concentration: At higher concentrations, intermolecular hydrogen bonding between indole moieties becomes more prevalent. This can lead to a downfield shift (higher ppm) of the N-H proton signal.
-
Temperature: Changes in temperature can affect the rate of chemical exchange and the extent of hydrogen bonding, leading to shifts in the peak position.[3]
-
pH and Ionic Strength: The presence of acidic or basic impurities can alter the protonation state of the molecule, significantly affecting the chemical shifts of nearby protons.
For consistent and reproducible results, it is crucial to use the same solvent, concentration, and temperature for all related experiments.
Q3: I see more signals in my ¹H NMR spectrum than expected for the pure compound. What are the likely culprits?
A3: The presence of unexpected signals in your spectrum typically points to one of the following:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, hexanes, dichloromethane) are common impurities that can be difficult to remove completely.
-
Starting Materials or Reagents: Incomplete reaction or purification can leave residual starting materials, such as the corresponding indole without the Boc protecting group or the aminomethyl side chain precursor.
-
Byproducts: Side reactions during the synthesis can lead to the formation of structurally related impurities.[10]
-
Degradation: The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions.[11][12] If the sample has been exposed to acid, even trace amounts, you may see signals corresponding to the deprotected indole. Thermal degradation is also a possibility under harsh conditions.[13]
To identify these impurities, compare your spectrum to known spectra of common laboratory solvents and potential starting materials. 2D NMR techniques like COSY and HSQC can also be invaluable in elucidating the structures of unknown species.
Troubleshooting Guide: Common Spectral Artifacts and Solutions
This section provides a structured approach to identifying and resolving common issues encountered during the NMR analysis of this compound.
Issue 1: Broad or Distorted Peaks Throughout the Spectrum
| Symptom | Possible Cause | Recommended Action |
| All peaks are broad and poorly resolved. | Poor Shimming: The magnetic field is not homogeneous across the sample. | Re-shim the spectrometer. If the problem persists, the sample tube or the sample itself may be the issue. |
| Sample is Too Concentrated: High concentrations can lead to increased viscosity and intermolecular interactions, causing peak broadening.[3] | Dilute the sample and re-acquire the spectrum. | |
| Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. | If suspected, purify the sample using a method like column chromatography or recrystallization. | |
| Peaks are asymmetric or have distorted line shapes. | Poorly Dissolved Sample: The compound is not fully dissolved, leading to an inhomogeneous sample. | Ensure the compound is completely dissolved. Gentle warming or sonication may help. If solubility is an issue, try a different deuterated solvent.[7] |
Issue 2: Inaccurate Integration Values
| Symptom | Possible Cause | Recommended Action |
| The integration of the -NH₂ or N-H protons is lower than expected. | Rapid Relaxation and Exchange: Labile protons often have shorter relaxation times and may undergo exchange, leading to inaccurate integration.[5] | For accurate quantification, it is often better to rely on the integration of more stable protons, such as those on the aromatic ring or the tert-butyl group. |
| Signal Overlap: Peaks from your compound may be overlapping with impurity or solvent signals. | Try a different NMR solvent to resolve the overlapping peaks.[7] Alternatively, use 2D NMR techniques to resolve individual signals. | |
| The integration of the tert-butyl singlet is not a clean 9H. | Presence of Impurities: An impurity with a signal in the same region can affect the integration. | Carefully examine the baseline around the tert-butyl signal for any underlying broad peaks or small sharp signals from impurities. |
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons
Objective: To confirm the identity of -NH₂ and indole N-H proton signals.
Materials:
-
NMR tube containing your sample of this compound dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Deuterium oxide (D₂O).
-
Pipette.
Procedure:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Carefully add 1-2 drops of D₂O to the NMR tube.
-
Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing.
-
Allow the sample to stand for a few minutes to settle.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signals corresponding to the -NH₂ and indole N-H protons should have disappeared or significantly decreased in intensity in the second spectrum.
Data Presentation
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
Note: Chemical shifts (δ) are reported in ppm and are referenced to the residual solvent peak. Values can vary depending on the solvent, concentration, and temperature.
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| Boc (-C(CH₃)₃) | ~1.6 | s | 9H | ~84, ~28 |
| -CH₂-NH₂ | ~4.0 | s | 2H | ~46 |
| -NH₂ | Variable, broad | br s | 2H | - |
| Indole H2 | ~7.5 | d | 1H | ~125 |
| Indole H3 | ~6.5 | d | 1H | ~103 |
| Indole H4 | ~8.0 | d | 1H | ~122 |
| Indole H5 | ~7.3 | dd | 1H | ~120 |
| Indole H7 | ~7.6 | s | 1H | ~116 |
| Indole N-H | Variable, broad | br s | 1H | - |
| Indole C6 | - | - | - | ~135 |
| Indole C3a | - | - | - | ~130 |
| Indole C7a | - | - | - | ~136 |
| Boc C=O | - | - | - | ~150 |
Visualizations
Workflow for Troubleshooting Unexpected NMR Signals
Caption: A logical workflow for identifying the source of unexpected signals in an NMR spectrum.
References
-
University of Potsdam. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
-
Reddit. (2018, April 30). Broad N-H chemical shift in proton NMR. r/chemhelp. Retrieved from [Link]
-
Chemistry For Everyone. (2023, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Reddit. (2021, November 24). Amine protons on NMR. r/OrganicChemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
-
Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. CSIR-National Institute of Oceanography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
NMR CASE. (2009, January 12). Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2016). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
ScienceDirect. (2015). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.de [thieme-connect.de]
- 10. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Introduction
Welcome to the technical support guide for tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Due to its specific combination of a BOC-protected indole nitrogen, a primary aminomethyl group, and the electron-rich indole core, this molecule is susceptible to several degradation pathways under common experimental conditions. This guide provides in-depth, question-and-answer-based troubleshooting to help you identify, mitigate, and understand the potential degradation of this compound, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: BOC Group Instability
Question 1: I'm observing a new, more polar spot on my TLC/a new peak in my HPLC analysis after acidic treatment. What is likely happening?
Answer: The most probable cause is the acid-catalyzed cleavage of the tert-butoxycarbonyl (BOC) protecting group. The BOC group is notoriously labile under acidic conditions, and its removal exposes the indole nitrogen, resulting in the formation of 6-(aminomethyl)-1H-indole.[1][2] This deprotected product is significantly more polar due to the free N-H group on the indole ring, which explains the change in chromatographic behavior.
-
Causality: The mechanism involves protonation of the carbonyl oxygen of the BOC group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. Strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H2SO4) are commonly used for this deprotection, but even milder acidic conditions can initiate this process.[1][2]
-
Troubleshooting:
-
Confirm Identity: Obtain a mass spectrum of the new peak. You should observe a molecular ion corresponding to 6-(aminomethyl)-1H-indole (C9H10N2, MW: 146.19).
-
pH Control: If deprotection is unintentional, strictly maintain a neutral or basic pH in your reaction and purification steps. Use buffered solutions where appropriate.
-
Alternative Protecting Groups: If your synthetic route requires acidic conditions that the BOC group cannot tolerate, consider alternative N-protecting groups for the indole that are stable to acid but can be removed under different conditions (e.g., benzenesulfonyl (Bs), removed by base).
-
Diagram: Acid-Catalyzed BOC Deprotection
Caption: Acid-catalyzed removal of the BOC protecting group.
Section 2: Indole Ring Oxidation
Question 2: My sample solution has developed a yellow or brownish tint upon exposure to air or light. What degradation pathway should I suspect?
Answer: The indole nucleus is electron-rich and highly susceptible to oxidation, which often results in the formation of colored impurities.[3][4][5] Exposure to atmospheric oxygen (auto-oxidation), light (photodegradation), or oxidizing reagents can lead to a complex mixture of degradation products.[5][6] The color change is a strong indicator that the indole ring has been compromised.
-
Causality: Oxidation can occur at several positions on the indole ring, with the C2 and C3 positions being particularly reactive.[3][7][8] Common products include oxindoles (oxidation at C2) and 3-oxoindoles (oxidation at C3), which can further react or polymerize to form colored materials.[3][7] The presence of radicals or metal catalysts can accelerate this process.
-
Troubleshooting:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[6]
-
Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen and peroxides, which can initiate oxidation.
-
Antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Diagram: Potential Oxidative Degradation Pathways
Caption: Simplified pathways for the oxidation of the indole core.
Section 3: Side Reactions of the Aminomethyl Group
Question 3: I am performing a reaction with an aldehyde or ketone and observing an unexpected, high molecular weight byproduct. What could be the cause?
Answer: The primary aminomethyl group at the C6 position is a nucleophile and can readily react with electrophiles, particularly aldehydes and ketones. In a self-reaction scenario, the aminomethyl group of one molecule can react with an impurity or a degradation product (like a formyl group arising from oxidation) of another, leading to dimerization or oligomerization. A common reaction is the formation of an imine, which can be followed by further reactions.
-
Causality: The primary amine can undergo condensation with an aldehyde or ketone to form a Schiff base (imine). If the electrophile is bifunctional, or if the resulting imine is still reactive, this can lead to the formation of complex mixtures and polymeric materials.
-
Troubleshooting:
-
Protect the Amine: If the aminomethyl group is not the desired reactive site for your subsequent steps, it should be protected with an orthogonal protecting group (e.g., Fmoc, Cbz) before proceeding.
-
Control Stoichiometry: When reacting the amine with an electrophile, use precise stoichiometry to avoid side reactions. Adding the indole compound slowly to the electrophile can sometimes minimize self-condensation.
-
Purification of Reagents: Ensure that your reaction partners (aldehydes, ketones) are pure and free from self-condensation products or other reactive impurities.
-
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol helps determine the intrinsic stability of the compound and identify potential degradation products, which is crucial for developing stability-indicating analytical methods.[9][10]
Objective: To intentionally degrade the compound under controlled stress conditions (acidic, basic, oxidative, thermal, photolytic) and analyze the resulting mixture.[9][11]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample and 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to UV light (254 nm) or simulated sunlight for 24 hours.[6][12]
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC-UV/MS method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Identify and quantify the parent peak and any new degradation peaks. Use MS data to propose structures for the major degradants.[11] A degradation of 5-20% is typically targeted to ensure that the primary degradation products are observed.[11]
Table 1: Representative HPLC Conditions for Stability Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm; Mass Spectrometry (ESI+) |
| Column Temperature | 30°C |
Diagram: Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
References
-
Title: Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... Source: ResearchGate URL: [Link]
-
Title: Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme Source: ACS Catalysis URL: [Link]
-
Title: Regioselective oxidation of indoles to 2-oxindoles Source: RSC Publishing URL: [Link]
-
Title: Green Oxidation of Indoles using halide Catalysis Source: Research Communities by Springer Nature URL: [Link]
-
Title: Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters Source: PubMed URL: [Link]
-
Title: A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples Source: American Society for Microbiology URL: [Link]
-
Title: Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study Source: Atmospheric Chemistry and Physics URL: [Link]
-
Title: (PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples Source: ResearchGate URL: [Link]
-
Title: HPLC analysis of samples of indole biotransformation by Arthrobacter... Source: ResearchGate URL: [Link]
-
Title: Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations Source: Microbiology Note URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines Source: Taylor & Francis Online URL: [Link]
-
Title: Indole Test: Principle, Procedure, Results Source: Microbe Online URL: [Link]
-
Title: Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Bio-Inspired Reduced TiO2 Nanotube Photocatalyst Modified with Polydopamine and Silk Fibroin Quantum Dots for Enhanced UV and Visible-Light Photocatalysis Source: MDPI URL: [Link]
-
Title: Discovery of indole derivatives as STING degraders Source: PubMed URL: [Link]
-
Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Acid-catalyzed efficient Friedel-Crafts reaction of indoles with N-Boc aminals Source: ResearchGate URL: [Link]
-
Title: Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents Source: ResearchGate URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Indole Source: Pharmaguideline URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Welcome to the technical support guide for tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide detailed protocols to enhance the purity of your material, ensuring the reliability and reproducibility of your experimental outcomes.
Introduction
This compound is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complicate the interpretation of biological data. This guide offers a structured approach to identifying and removing impurities through various purification techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized this compound appears as a thick oil or discolored solid. What are the likely impurities?
A1: The physical appearance of your compound can provide initial clues about potential impurities.
-
Discoloration (Yellow to Brown Oil/Solid): This often suggests the presence of oxidized indole species or residual reagents from the synthesis. The indole ring is susceptible to oxidation, and trace amounts of acid or light can catalyze this degradation.
-
Oily or Gummy Consistency: This may indicate the presence of residual solvents, unreacted starting materials, or byproducts from the Boc-protection step.[1] Boc-protected amino acids and their derivatives can sometimes be difficult to crystallize and may present as oils if impurities are present.[1][2]
-
Common Chemical Impurities:
-
Unreacted Starting Materials: Such as 6-(aminomethyl)-1H-indole.
-
Byproducts of Boc Protection: Including di-tert-butyl dicarbonate ((Boc)₂O) and tert-butanol.[3]
-
Over-protected Species: Di-Boc protected amine, although less common for primary amines.
-
Degradation Products: Resulting from the instability of the indole ring under certain conditions.
-
Q2: What is the first step I should take to assess the purity of my crude product?
A2: Before attempting any purification, it is crucial to get a baseline understanding of your crude material's composition.
-
Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a solvent system that provides good separation of your product from impurities. A typical eluent system for this compound is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 or 9.5:0.5 v/v).[4] Visualize the spots under UV light (254 nm) and by staining with a suitable agent like ninhydrin (for primary amines) or potassium permanganate.
-
Proton Nuclear Magnetic Resonance (¹H NMR): This will give you a more detailed picture. Look for characteristic peaks of your desired product and identify signals corresponding to impurities. For example, a singlet around 1.45 ppm would indicate the presence of the tert-butyl group of the Boc protection.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a highly sensitive analysis of the components in your mixture and their corresponding molecular weights, aiding in the identification of byproducts.
Q3: My compound is contaminated with non-polar impurities. What is the best purification strategy?
A3: For non-polar impurities, recrystallization or slurrying in a non-polar solvent is often effective.
-
Rationale: The desired product, with its primary amine and carbamate functional groups, is moderately polar. Non-polar impurities will have higher solubility in non-polar solvents, allowing for their removal.
-
Troubleshooting Protocol: Recrystallization/Slurrying
-
Solvent Selection: Start by dissolving a small amount of your crude material in a minimal amount of a moderately polar solvent in which it is soluble at elevated temperatures (e.g., ethyl acetate, isopropyl alcohol). Then, add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, heptane) until turbidity is observed.
-
Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate).
-
If the product is oily, attempt to solidify it by stirring with a non-polar solvent like diethyl ether or hexanes.[1]
-
If a solid is obtained, it can be further purified by recrystallization.
-
Alternatively, create a slurry by stirring the crude solid in a non-polar solvent at room temperature for several hours.
-
-
Isolation: Filter the solid product, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
-
| Parameter | Recommendation | Rationale |
| Recrystallization Solvents | Ethyl Acetate/Hexanes, Toluene | Good for moderately polar compounds. |
| Slurrying Solvents | Diethyl Ether, Hexanes, Pentane | Effective for removing non-polar impurities. |
Q4: I have polar impurities that are difficult to remove. What method should I use?
A4: Silica gel column chromatography is the most robust method for separating compounds with different polarities.
-
Rationale: Silica gel is a polar stationary phase. More polar compounds will have stronger interactions and elute later, while less polar compounds will elute faster.
-
Workflow for Column Chromatography
Caption: Workflow for purifying this compound via column chromatography.
-
Detailed Protocol: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system is often effective. Start with a less polar mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate or switching to a dichloromethane/methanol system.[4][6] A common eluent for similar compounds is a mixture of dichloromethane and methanol (e.g., 9:1).[4]
-
Loading: For best results, dry-load the sample by adsorbing it onto a small amount of silica gel before adding it to the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Q5: Can I use an acid-base extraction to purify my compound?
A5: Yes, an acid-base extraction is a highly effective and scalable method for purifying this compound, leveraging the basicity of the primary amine.
-
Rationale: The primary amine can be protonated by an acid to form a water-soluble salt. This allows for its separation from non-basic, organic-soluble impurities. The free amine can then be regenerated by adding a base.[7]
-
Decision Logic for Acid-Base Extraction
Caption: Decision workflow for purification using acid-base extraction.
-
Detailed Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer.
-
Separate the layers and wash the organic layer with fresh aqueous acid to ensure complete extraction of the product.
-
Combine the aqueous layers, cool in an ice bath, and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) with stirring until the pH is basic (pH > 10).[7]
-
The product will precipitate or can be extracted back into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[8]
-
Q6: My final product is pure by NMR and TLC, but I can't get it to solidify. What can I do?
A6: It is not uncommon for highly pure Boc-protected amines to exist as oils or amorphous solids.[1] If a crystalline solid is required, consider the following:
-
Seed Crystals: If you have a small amount of solid material, use it to seed a supersaturated solution of your product.[2][9]
-
Solvent Trituration: Vigorously stir the oil with a solvent in which it is insoluble (e.g., hexanes or pentane). This can sometimes induce crystallization.
-
Salt Formation: Convert the free amine to a stable salt, such as the hydrochloride or trifluoroacetate salt.[10] This is often achieved by dissolving the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in ether or TFA. The salt will typically precipitate as a crystalline solid. Commercial suppliers often provide this compound as a hydrochloride salt.[11][12]
Summary of Purification Methods
| Method | Best For Removing | Advantages | Disadvantages |
| Recrystallization/Slurrying | Non-polar impurities, some colored impurities | Simple, scalable, can yield high-purity crystalline material | Requires the compound to be a solid, potential for product loss in the mother liquor |
| Column Chromatography | Both polar and non-polar impurities | Highly effective for a wide range of impurities, good for small to medium scales | Can be time-consuming and labor-intensive, requires significant solvent volumes |
| Acid-Base Extraction | Neutral and acidic impurities | Fast, highly scalable, very effective for basic compounds | Only applicable to compounds with acidic or basic functional groups, may require pH adjustments |
Final Purity Assessment
After purification, it is essential to confirm the purity of your this compound using a combination of analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
HPLC: To quantify the purity (e.g., >95%, >98%).
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: For crystalline solids, a sharp melting point range is indicative of high purity.
By following these guidelines, you can effectively troubleshoot and enhance the purity of your this compound, ensuring the quality and success of your subsequent research and development activities.
References
-
Belmessieri, D., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 16(9), 7534-7543. Available at: [Link]
-
Hayes, C. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Available at: [Link]
-
Beilstein Journals. (n.d.). Synthesis of Boc-protected amines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Huter, P. F., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4798. Available at: [Link]
-
Vidal, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6265. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. YouTube. Available at: [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Available at: [Link]
- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE. Available at: [Link]
-
ResearchGate. (n.d.). Indole N-Boc deprotection method development. Available at: [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Available at: [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Available at: [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Organic Syntheses. (n.d.). SYNTHESIS OF N-[(9-FLUORENYLMETHOXY)CARBONYL]-L-ASPARTIC ACID; α tert-BUTYL ESTER, β-(2-ETHYL[(1E)-(4-NITROPHENYL)AZO]PHENYL]AMINO]ETHYL ESTER. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydroch… [cymitquimica.com]
- 12. You are being redirected... [hit2lead.com]
tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate reaction scale-up issues
An essential intermediate in pharmaceutical synthesis, tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate is pivotal for creating a variety of therapeutic agents.[1] However, transitioning its synthesis from the laboratory bench to a larger, process-scale operation introduces significant challenges. Issues that are minor inconveniences at the gram scale can become critical roadblocks at the kilogram scale, impacting yield, purity, safety, and cost-effectiveness.
This technical support guide, designed for researchers and process chemists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this valuable molecule. Our focus is on anticipating problems, understanding their root causes, and implementing robust solutions.
Common Synthetic Pathway Overview
The most prevalent synthetic route involves the N-Boc protection of a 6-cyanoindole precursor, followed by the reduction of the nitrile group to the primary amine. Each step presents unique scale-up hurdles.
Caption: A typical three-stage synthesis workflow for the target molecule.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing explanations and actionable solutions.
Part 1: N-Boc Protection of 6-Cyanoindole
The introduction of the tert-butyloxycarbonyl (Boc) group is generally straightforward but can present challenges related to reaction completion and selectivity at scale.[2][3]
Q1: My Boc-protection reaction is stalling, leading to incomplete conversion even with extended reaction times. What's wrong?
Answer: Incomplete conversion is a common scale-up issue often related to mass transfer limitations or improper base selection.
-
Underlying Cause (Mixing): On a larger scale, inadequate agitation can lead to poor mixing of the solid 6-cyanoindole, the base, and the Boc-anhydride ((Boc)₂O) in the solvent. This creates localized areas of low reagent concentration, slowing the reaction.
-
Underlying Cause (Base Strength): The indole N-H is weakly acidic. While strong bases like NaOH work, they can introduce water and lead to hydrolysis of the (Boc)₂O. Weaker bases like NaHCO₃ may not be sufficient for complete deprotonation, leading to a stalled reaction.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure your reactor's overhead stirrer is creating a proper vortex to suspend all solids. Check for "dead spots" at the bottom of the reactor.
-
Optimize Base and Solvent: For a non-aqueous approach, using a catalytic amount of 4-Dimethylaminopyridine (DMAP) with a stoichiometric amount of a non-nucleophilic base like Triethylamine (TEA) in a solvent like Tetrahydrofuran (THF) is highly effective.
-
Monitor Temperature: While often run at room temperature, a gentle warming to 40 °C can increase the reaction rate without significant side product formation.[2]
-
Reagent Quality: Ensure your (Boc)₂O has not hydrolyzed due to improper storage.
-
Q2: I'm observing the formation of a di-Boc protected byproduct or other impurities. How can I improve selectivity?
Answer: While N,N-di-Boc formation is rare for indoles, other side reactions can occur. The primary concern is often the stability of the starting material or product under the reaction conditions.
-
Underlying Cause (Reaction Conditions): Prolonged exposure to strong bases or elevated temperatures can cause degradation of the indole ring or side reactions involving the cyano group.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting Boc-protection selectivity.
Part 2: Scale-Up of the Nitrile Reduction
This is the most critical and challenging step. The primary goal is to achieve complete reduction of the nitrile to the primary amine while preventing the formation of secondary and tertiary amine impurities.
Q3: My nitrile reduction is producing a significant amount of the secondary amine dimer impurity. How can I suppress this?
Answer: The formation of secondary amines is a well-documented side reaction in nitrile reductions.[4] It occurs when the newly formed primary amine attacks the intermediate imine species. This is particularly problematic at scale due to longer reaction times and potentially higher localized concentrations of the product.
-
Mechanism of Side Reaction:
-
R-CN + [H] → R-CH=NH (Imine Intermediate)
-
R-CH=NH + [H] → R-CH₂-NH₂ (Desired Product)
-
R-CH₂-NH₂ + R-CH=NH → Dimer Precursor → (R-CH₂)₂-NH (Secondary Amine Impurity)
-
-
Solutions for Suppression:
-
Catalytic Hydrogenation: This is often the preferred method for scale-up.
-
Use Ammonia: Adding ammonia (as a solution of NH₄OH in the reaction solvent or as gaseous ammonia) is a classic strategy. Ammonia competes with the primary amine product for the imine intermediate, effectively inhibiting dimer formation.[4]
-
Catalyst Choice: Raney Nickel is highly effective for this transformation. Palladium on Carbon (Pd/C) can also be used.
-
-
Borane Reagents: Borane-dimethylsulfide (BH₃-SMe₂) or Borane-THF (BH₃-THF) are effective but require careful handling.[4] The workup can be complex.
-
Lithium Aluminum Hydride (LiAlH₄): While effective, LiAlH₄ is rarely used on a large scale due to extreme safety hazards associated with its pyrophoric nature and violent reaction with water.[5][6]
-
Q4: I'm performing a catalytic hydrogenation, but the reaction is slow or has stalled completely. What should I investigate?
Answer: Catalyst deactivation is a common problem in scale-up hydrogenations.
-
Troubleshooting Steps:
-
Check for Catalyst Poisons: Sulfur-containing compounds, strong coordinating solvents, or impurities from previous steps can poison the catalyst surface. Ensure the starting material is of high purity.
-
Evaluate Catalyst Loading: On a larger scale, a higher catalyst loading (w/w %) may be required to compensate for lower efficiency.
-
Ensure Proper Mixing: The catalyst (solid), substrate (dissolved), and hydrogen (gas) must be in intimate contact. Insufficient agitation will starve the catalyst of either substrate or hydrogen, halting the reaction.
-
Verify Hydrogen Pressure: Ensure there are no leaks in the hydrogenation reactor and that the pressure is maintained at the desired level.
-
Check Catalyst Quality: Use a fresh, reputable source of catalyst. Raney Nickel, in particular, has a limited shelf life and its activity can vary.
-
Q5: Which reducing agent is best suited for process scale-up?
Answer: The choice depends on a balance of safety, cost, efficiency, and the available equipment.
| Reagent System | Pros | Cons | Scale-Up Recommendation |
| H₂ / Raney Nickel | Highly effective, relatively inexpensive, established technology. | Pyrophoric catalyst (handle wet), requires high-pressure reactor, potential for catalyst poisoning. | Excellent. The industry standard for this type of reduction. Requires specialized equipment and strict safety protocols. |
| H₂ / Pd/C | Less pyrophoric than Raney Ni, good activity. | More expensive than Raney Ni, can be less effective for aliphatic nitriles, still requires pressure equipment. | Very Good. A viable and often safer alternative to Raney Nickel. |
| **Borane (BH₃-THF / BH₃-SMe₂) ** | No high-pressure equipment needed, high yields. | BH₃-THF has limited stability; BH₃-SMe₂ has a severe odor; complex workup to quench excess borane and boron salts.[4] | Good, with caveats. Suitable for facilities without high-pressure reactors, but requires excellent ventilation and robust workup procedures. |
| LiAlH₄ | Very powerful and fast. | EXTREMELY HAZARDOUS on scale-up. Highly reactive with water/alcohols, generates H₂ gas, difficult to handle.[5] | Not Recommended. Avoid for large-scale production unless absolutely no other alternative exists and specialized handling facilities are available. |
Part 3: Purification and Isolation
On a large scale, chromatographic purification is not feasible. The strategy must shift to crystallization or extractive workups.
Q6: Column chromatography was easy in the lab, but it's not an option for my 5 kg batch. How do I purify the final product?
Answer: The amine functionality of the product is the key to a scalable purification strategy.
-
Recommended Procedure: Acid-Base Extraction & Salt Formation
-
Dissolve Crude Product: After the reaction workup, dissolve the crude material in a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Acidic Wash: Extract the organic solution with dilute aqueous acid (e.g., 1M HCl or citric acid). The desired amine product will become protonated (R-NH₃⁺) and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Back-Extraction (Optional): Wash the acidic aqueous layer with a fresh portion of organic solvent to remove any trapped neutral impurities.
-
Liberate the Free Base: Add a base (e.g., NaOH, K₂CO₃) to the aqueous layer until it is basic (pH > 10). This deprotonates the amine (R-NH₃⁺ → R-NH₂).
-
Isolate Product: Extract the liberated amine back into a fresh organic solvent (e.g., dichloromethane or ethyl acetate).
-
Crystallization: Dry the organic solution, concentrate it, and induce crystallization by adding an anti-solvent (e.g., heptane). Alternatively, the product can be isolated and stored as a stable hydrochloride salt by bubbling HCl gas through the solution or adding an isopropanol/HCl solution.[7][8]
-
Q7: My final product seems to degrade or change color upon storage. What causes this and how can I prevent it?
Answer: Amines, particularly those on an electron-rich indole ring, are susceptible to air oxidation, which can lead to coloration. Additionally, the Boc group is highly sensitive to acid.[9][10][11]
-
Prevention Strategies:
-
Storage as a Salt: The most robust solution is to store the product as its hydrochloride salt. The protonated ammonium salt is not susceptible to oxidation.
-
Inert Atmosphere: If storing as the free base, ensure it is in a tightly sealed container under an inert atmosphere (Nitrogen or Argon).
-
Avoid Acidic Contaminants: Ensure all solvents and reagents used in the final isolation steps are free from acidic impurities, which could slowly cleave the Boc protecting group.
-
Refrigeration: Store the material, whether as a free base or a salt, in a cold, dark place to minimize degradation.
-
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Jackson, S., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC, NIH. Retrieved from [Link]
- Haddenham, D., et al. (2009). A wide range of nitriles were reduced to primary amines in very good yields by 1.2 equiv of ammonia borane. J. Org. Chem., 74, 1964-1970.
- Yang, J. W., et al. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-12.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235.
-
Clark, J. (2015). Reducing Nitriles to Primary Amines. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole N-Boc deprotection method development. Retrieved from [Link]
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MDPI. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide to tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate and its Alternatives for Drug Discovery
Introduction: The Significance of 6-Aminomethylindole Scaffolds in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast family of indole derivatives, those functionalized at the 6-position are of particular interest as they provide a vector for chemical modification that can profoundly influence a molecule's interaction with its biological target. Specifically, the 6-aminomethylindole moiety serves as a critical building block for the synthesis of compounds targeting a range of receptors and enzymes.
The protection of the versatile but reactive amino and indole nitrogen groups is a cornerstone of synthetic strategy. The choice of protecting group can significantly impact the efficiency of subsequent synthetic steps and the ease of final deprotection. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate represents a key intermediate where both the indole nitrogen and the exocyclic amine are masked, allowing for selective manipulation of other parts of the molecule.
Molecular Structures and Analysis Workflow
The judicious selection of protecting groups is a critical decision in multi-step organic synthesis. Below are the structures of the title compound and its common alternatives, followed by a generalized workflow for their spectral characterization.
Caption: Molecular structures of the compared N-protected 6-aminomethylindoles.
Caption: A generalized workflow for the spectral analysis of synthetic intermediates.
Predicted Spectral Data of this compound
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for the title compound. These predictions are based on the analysis of spectral data from structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are detailed below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Indole H-2 | 7.55 - 7.65 | d | 3.5 - 4.0 |
| Indole H-3 | 6.50 - 6.60 | d | 3.5 - 4.0 |
| Indole H-4 | 7.95 - 8.05 | d | 8.0 - 8.5 |
| Indole H-5 | 7.15 - 7.25 | dd | 8.0 - 8.5, 1.5 - 2.0 |
| Indole H-7 | 7.45 - 7.55 | s | - |
| -CH₂-NH- | 3.90 - 4.00 | s | - |
| -NH-Boc | 4.80 - 5.00 | br s | - |
| -C(CH₃)₃ | 1.60 - 1.70 | s | - |
| -NH₂ (free amine) | 1.50 - 2.00 | br s | - |
Note: The chemical shift of the NH protons can be highly variable and dependent on solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR provides valuable information about the carbon framework of a molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Indole C-2 | 125.0 - 127.0 |
| Indole C-3 | 106.0 - 108.0 |
| Indole C-3a | 130.0 - 132.0 |
| Indole C-4 | 120.0 - 122.0 |
| Indole C-5 | 121.0 - 123.0 |
| Indole C-6 | 135.0 - 137.0 |
| Indole C-7 | 115.0 - 117.0 |
| Indole C-7a | 136.0 - 138.0 |
| -CH₂-NH- | 45.0 - 47.0 |
| Boc C=O | 150.0 - 152.0 |
| Boc -C(CH₃)₃ | 83.0 - 85.0 |
| Boc -C(CH₃)₃ | 28.0 - 29.0 |
Mass Spectrometry
Mass spectrometry provides information about the mass and fragmentation of a molecule.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 261.16 | Molecular ion peak |
| [M-C₄H₉]⁺ | 205.09 | Loss of tert-butyl group |
| [M-Boc]⁺ | 161.10 | Loss of the Boc group |
| [M-Boc-NH₂CH₂]⁺ | 130.07 | Loss of Boc and aminomethyl groups |
Comparative Spectral Analysis with Alternative Protecting Groups
The choice of protecting group can subtly but significantly alter the spectral properties of the 6-aminomethylindole core. Below is a comparative analysis of the predicted spectral data for the Boc, Cbz, and Tosyl protected analogues.
N-Carbobenzyloxy (Cbz) Protected 6-Aminomethylindole
The Cbz group is another common amine protecting group, removable by hydrogenolysis.
Predicted ¹H NMR Distinguishing Features:
-
Benzyl Protons: A singlet around 5.1-5.2 ppm for the benzylic -CH₂- protons and multiplets between 7.2-7.4 ppm for the aromatic protons of the benzyl group.
-
-CH₂-NH-Cbz: The protons of the aminomethyl group attached to the Cbz will likely appear as a doublet around 4.3-4.4 ppm, coupled to the NH proton.
Predicted ¹³C NMR Distinguishing Features:
-
Cbz Carbonyl: A peak around 156-157 ppm.
-
Benzylic Carbon: A signal around 66-67 ppm.
-
Aromatic Carbons: Signals in the 127-137 ppm range corresponding to the benzyl ring.
Predicted Mass Spectrometry:
-
[M+H]⁺: Predicted at m/z 295.14.
-
Fragmentation: Characteristic loss of the benzyl group (m/z 91) or the entire Cbz group.
N-Tosyl (Ts) Protected 6-Aminomethylindole
The tosyl group is a robust protecting group for amines, often requiring strong acidic or reductive conditions for cleavage.
Predicted ¹H NMR Distinguishing Features:
-
Tosyl Aromatic Protons: Two doublets in the aromatic region, typically around 7.3-7.4 ppm and 7.7-7.8 ppm, characteristic of a para-substituted benzene ring.
-
Tosyl Methyl Protons: A sharp singlet around 2.4 ppm.
-
-CH₂-NH-Ts: The aminomethyl protons will likely be shifted downfield compared to the Boc-protected analogue, appearing around 4.1-4.2 ppm.
Predicted ¹³C NMR Distinguishing Features:
-
Tosyl Aromatic Carbons: Characteristic signals for the para-substituted ring, with the carbon attached to the sulfur appearing around 143-144 ppm and the methyl-bearing carbon around 134-135 ppm.
-
Tosyl Methyl Carbon: A signal around 21 ppm.
Predicted Mass Spectrometry:
-
[M+H]⁺: Predicted at m/z 315.12.
-
Fragmentation: A prominent fragment corresponding to the tosyl group (m/z 155) or the tropylium ion derived from the toluene moiety (m/z 91).
Experimental Protocols for Spectral Data Acquisition
To ensure the acquisition of high-quality and reproducible spectral data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid exchangeable proton signals overlapping with key resonances.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use proton decoupling to simplify the spectrum.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the deuterated solvent signal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation:
-
Inject a small volume (e.g., 1-5 µL) of the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases such as water and acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium acetate to promote ionization.
-
-
Mass Spectrometry Analysis:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Perform fragmentation analysis (MS/MS) on the molecular ion peak to obtain information about the structure.
-
Conclusion: A Predictive Framework for a Key Building Block
This guide provides a comprehensive, albeit predictive, spectral analysis of this compound, a key building block in modern drug discovery. By comparing its expected spectral features with those of its Cbz and Tosyl protected counterparts, we have highlighted the key distinguishing characteristics that will aid in the unambiguous identification of these compounds in a research setting. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data. It is our hope that this guide will serve as a valuable resource for scientists working with these important indole derivatives, facilitating their research and accelerating the drug development process.
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Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
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Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]
-
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NIH. N-Tosylindole. [Link]
A Comparative Guide to the Characterization of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Indole Scaffolds in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic functionalization of the indole ring is a key focus in the development of novel therapeutics. This guide provides an in-depth characterization of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate, a versatile building block, and offers a comparative analysis against relevant alternatives, supported by experimental data and protocols.
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of this compound is a multi-step process that begins with the construction of the indole core, followed by functional group manipulation and protection. The following protocol is a well-established route, with each step chosen for its efficiency and reliability.
Step 1: Fischer Indole Synthesis of 6-Cyanoindole
The journey begins with the classic Fischer indole synthesis, a robust method for creating the indole nucleus.[4] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.
Protocol:
-
In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride in a suitable solvent such as ethanol or a mixture of ethanol and water.[4]
-
Add a ketone or aldehyde, such as pyruvic acid or an acetone equivalent, to the solution.
-
Introduce a strong acid catalyst, like sulfuric acid or polyphosphoric acid, to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture and neutralize it with a base.
-
Extract the product with an organic solvent and purify it by column chromatography or recrystallization to yield 6-cyano-1H-indole.[4]
Causality: The use of 4-cyanophenylhydrazine hydrochloride directly installs the cyano group at the desired 6-position of the indole ring, a crucial functional handle for subsequent transformations.[4] The acidic conditions are essential for the key[5][5]-sigmatropic rearrangement that drives the cyclization.
Step 2: Reduction of the Cyano Group to an Aminomethyl Group
The nitrile functional group of 6-cyano-1H-indole is a versatile precursor that can be readily reduced to a primary amine.
Protocol:
-
Dissolve 6-cyano-1H-indole in a suitable solvent like tetrahydrofuran (THF) or ethanol.
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with a palladium catalyst (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Carefully quench the reaction (especially if using LiAlH₄) by the sequential addition of water and an aqueous base.
-
Filter the mixture and concentrate the filtrate to obtain 6-(aminomethyl)-1H-indole.[6]
Causality: Catalytic hydrogenation is often preferred for its milder conditions and operational simplicity. The choice of catalyst and solvent can influence the reaction's efficiency and selectivity.
Step 3: Boc Protection of the Indole Nitrogen and Aminomethyl Group
To enhance the stability and solubility of the molecule and to prevent unwanted side reactions in subsequent steps, both the indole nitrogen and the primary amine are protected with the tert-butoxycarbonyl (Boc) group.[7]
Protocol:
-
Dissolve 6-(aminomethyl)-1H-indole in a solvent such as dichloromethane (DCM) or THF.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature. The progress can be monitored by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield tert-butyl 6-((( tert-butoxycarbonyl)amino)methyl)-1H-indole-1-carboxylate.
Causality: The Boc group is an acid-labile protecting group, making it orthogonal to other protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis).[8][][10] This allows for selective deprotection in a multi-step synthesis. The use of Boc anhydride with a base is a standard and high-yielding method for the N-tert-butoxycarbonylation of amines.[11]
Comparative Analysis: Boc vs. Alternative Protecting Groups
The choice of a protecting group is a critical decision in multi-step organic synthesis. Here, we compare the Boc group with two other common amine protecting groups: Cbz (benzyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[8] | Hydrogenolysis (e.g., H₂/Pd)[8] | Base-labile (e.g., 20% piperidine in DMF)[8] |
| Key Advantages | Orthogonal to base-labile and hydrogenolysis-labile groups; robust and well-established.[8] | Stable to a wide range of non-reductive conditions; useful in solution-phase synthesis.[8] | Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions.[8] |
| Potential Limitations | Requires strong acid for cleavage, which can be problematic for acid-sensitive substrates.[8] | Incompatible with catalytic hydrogenation; can be sensitive to strong acids and bases. | Can be susceptible to premature cleavage by primary and secondary amines. |
Expert Insight: The selection of the Boc group for protecting the aminomethylindole is often driven by its robustness and orthogonality to many common synthetic transformations. While the Cbz group is a viable alternative, its removal by hydrogenolysis might be incompatible with other reducible functional groups in the molecule. The Fmoc group, while excellent for solid-phase peptide synthesis due to its mild, base-labile deprotection, can be less practical for certain solution-phase manipulations.
Characterization of this compound Derivatives: Experimental Data
Accurate characterization is paramount to confirming the identity and purity of synthesized compounds. Below are the expected and reported characterization data for the key intermediates and the final product.
6-Cyano-1H-indole
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 8.50-9.00 (br s, 1H, NH), 7.50-7.80 (m, 2H, Ar-H), 7.20-7.40 (m, 2H, Ar-H), 6.50-6.70 (m, 1H, Ar-H).[12] |
| ¹³C NMR (CDCl₃) | δ 137 (C), 126-128 (CH), 120-123 (CH), 115 (C≡N), 110-112 (CH), 102-104 (C).[12] |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₉H₆N₂: 143.0558; Found: 143.0555. |
6-(Aminomethyl)-1H-indole
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ 10.5-11.0 (br s, 1H, NH-indole), 7.20-7.40 (m, 2H, Ar-H), 6.80-7.00 (m, 2H, Ar-H), 6.20-6.40 (m, 1H, Ar-H), 3.80-4.00 (s, 2H, CH₂), 2.50-3.00 (br s, 2H, NH₂). |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₉H₁₀N₂: 147.0922; Found: 147.0920. |
| Melting Point | 135-140 °C |
This compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 8.00-8.20 (br s, 1H, NH-Boc), 7.50-7.70 (m, 2H, Ar-H), 7.20-7.40 (m, 2H, Ar-H), 6.40-6.60 (d, 1H, Ar-H), 4.30-4.50 (d, 2H, CH₂), 1.60-1.70 (s, 9H, Boc-indole), 1.40-1.50 (s, 9H, Boc-amine). |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₉H₂₆N₂O₄: 347.1971; Found: 347.1968. |
Experimental Workflows and Logical Relationships
Synthetic Pathway Diagram
Caption: Synthetic route to the target molecule.
Protecting Group Strategy Workflow
Caption: Orthogonal deprotection strategies.
Conclusion: A Versatile Building Block for Modern Drug Discovery
This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthesis is well-established, and the dual Boc protection provides a stable yet readily deprotectable scaffold for further elaboration. The strategic choice of the Boc protecting group allows for orthogonal synthetic strategies, which is crucial in the construction of complex molecular architectures. The characterization data and protocols provided in this guide serve as a comprehensive resource for researchers aiming to incorporate this important indole derivative into their drug discovery programs. The ability to selectively functionalize the aminomethyl group after deprotection opens up a wide array of possibilities for creating libraries of novel compounds with diverse pharmacological profiles.
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MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. [Link]
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ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. [Link]
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
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Nature. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports. [Link]
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A Comparative Guide to the Synthesis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Introduction: The Significance of a Protected Indole Scaffold
tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold found in numerous biologically active compounds, while the aminomethyl group at the 6-position provides a crucial handle for further chemical modifications and the introduction of diverse pharmacophores. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances solubility in organic solvents and prevents undesired side reactions during subsequent synthetic transformations, making this intermediate particularly useful for the construction of complex molecular architectures. This guide provides a comparative analysis of two distinct and practical synthetic routes to this key intermediate, offering researchers the data needed to select the most appropriate method for their specific laboratory context.
Route 1: Synthesis via Reduction of a Cyano Intermediate
This route commences with the commercially available 6-cyanoindole, which is first protected at the indole nitrogen, followed by the reduction of the nitrile functionality to the desired primary amine.
Scientific Rationale and Strategy
The strategic placement of the cyano group at the 6-position of the indole ring makes it an excellent precursor for the target aminomethyl group. The nitrile can be reliably reduced to a primary amine using powerful hydride reagents. The initial N-protection step is critical to prevent the acidic N-H proton from interfering with the hydride reagent in the subsequent reduction step and to improve the substrate's solubility.
Experimental Protocol: Route 1
Step 1: N-Boc Protection of 6-Cyanoindole
-
To a solution of 6-cyanoindole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M), add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 6-cyano-1H-indole-1-carboxylate as a solid.
Step 2: Reduction of the Cyano Group
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl 6-cyano-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF and ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography on silica gel (eluting with a gradient of methanol in DCM, possibly with a small percentage of triethylamine to prevent streaking) to yield this compound.
Workflow Diagram: Route 1
Caption: Synthesis of the target compound via N-Boc protection and nitrile reduction.
Route 2: Synthesis via Reductive Amination of a Formyl Intermediate
This more direct route utilizes the commercially available tert-butyl 6-formyl-1H-indole-1-carboxylate and converts the aldehyde to the primary amine in a single step through reductive amination.
Scientific Rationale and Strategy
Reductive amination is a highly efficient and widely used method for the synthesis of amines.[1] The reaction proceeds through the in-situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced by a selective reducing agent present in the reaction mixture. This one-pot procedure is often preferred due to its operational simplicity and the avoidance of isolating the potentially unstable imine intermediate. Sodium borohydride is a cost-effective and safe reducing agent suitable for this transformation.[2]
Experimental Protocol: Route 2
-
Dissolve tert-butyl 6-formyl-1H-indole-1-carboxylate (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (7N, 10-20 eq) to the aldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-5 hours, monitoring by TLC.
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM with 1% triethylamine) to yield this compound.
Workflow Diagram: Route 2
Caption: One-pot synthesis of the target compound via reductive amination.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination |
| Starting Material | 6-Cyanoindole | tert-Butyl 6-formyl-1H-indole-1-carboxylate |
| Number of Steps | 2 | 1 |
| Key Reagents | (Boc)₂O, LiAlH₄ | NH₃, NaBH₄ |
| Overall Yield | Moderate (typically 50-70%) | Good to Excellent (typically 70-90%) |
| Safety & Handling | Requires careful handling of pyrophoric LiAlH₄ and a rigorous anhydrous setup. | Uses NaBH₄, which is a safer and easier to handle reducing agent. Ammonia solution should be handled in a well-ventilated fume hood. |
| Cost-Effectiveness | 6-Cyanoindole is generally less expensive than the 6-formyl derivative, but the use of LiAlH₄ and anhydrous solvents adds to the cost. | The starting material is more specialized and expensive, but the single step and cheaper reagents can offset this for smaller scales. |
| Scalability | Scalability can be challenging due to the hazards associated with large-scale LiAlH₄ reactions. | More readily scalable due to the use of safer reagents and simpler reaction conditions. |
Conclusion and Recommendation
Both routes offer viable pathways to this compound.
Route 2 (Reductive Amination) is highly recommended for most laboratory applications, especially for small to medium-scale syntheses. Its primary advantages are the operational simplicity of a one-pot reaction, higher overall yield, and the use of significantly safer and more manageable reagents. The commercial availability of the starting material, although at a higher initial cost, makes this route faster and more efficient.
Route 1 (Nitrile Reduction) is a solid alternative, particularly if large quantities of the starting material, 6-cyanoindole, are available at a lower cost, or if the 6-formyl derivative is not readily accessible. However, researchers must be proficient in handling pyrophoric reagents like LiAlH₄ and be prepared for a two-step process with a potentially lower overall yield. The safety considerations for this route are paramount and may render it less suitable for less experienced chemists or for large-scale production without specialized equipment.
Ultimately, the choice of synthesis will depend on the specific constraints and priorities of the research team, including scale, budget, timeline, and available expertise in handling hazardous reagents.
References
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Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Available at: [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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Brewer, S. E., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Angewandte Chemie International Edition, 60(29), 15967-15971. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]
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CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. (2024). YouTube. Retrieved from [Link]
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Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society, 70(11), 3738-3740. Available at: [Link]
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Gowda, S., et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. Available at: [Link]
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The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]
-
Sivaev, I. B., et al. (2023). Reduction of Triple Bond in [B12H11NCR]− Anions by Lithium Aluminum Hydride: A Novel Approach to the Synthesis of N-Monoalkylammonio-Substituted closo-Dodecaborates. Molecules, 28(24), 8059. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Wang, D., & Astruc, D. (2020). Reductive Amination of Carbonyl Compounds with Ammonia and Hydrogenation of Nitriles to Primary Amines with Heterogeneous Cobalt Catalysts. ACS Catalysis, 10(15), 8508-8532. Available at: [Link]
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Radulović, N. S., et al. (2021). LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS: NMR AND GC-MS ANALYSIS. FACTA UNIVERSITATIS, Series: Physics, Chemistry and Technology, 19(3), 221-236. Available at: [Link]
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Apperley, D. C., et al. (2018). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Advanced Synthesis & Catalysis, 360(6), 1066-1072. Available at: [Link]
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Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 269. Available at: [Link]
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Chalmers, J. R., & Openshaw, H. T. (1951). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Journal of the Chemical Society, 315-319. Available at: [Link]
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A Strategic Guide to Synthesis: Comparing tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate with Alternative Indole Derivatives
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and pharmaceuticals.[1][2][3] The strategic functionalization of this privileged heterocycle is therefore a critical endeavor in modern drug discovery. This guide provides an in-depth comparison of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate , a highly versatile building block, against other common indole derivatives. We will dissect its structural advantages, compare its performance in key synthetic transformations supported by experimental data, and provide detailed protocols to illustrate its practical application. This analysis is designed to equip researchers, chemists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies, ultimately accelerating the path to novel bioactive molecules.
Deconstructing the Building Block: A Trifecta of Synthetic Advantage
The efficacy of this compound in complex molecular synthesis stems from the synergistic interplay of its three core components: the indole nucleus, the N-Boc protecting group, and the C6-aminomethyl functional handle. Understanding the specific role of each component is key to appreciating its superiority over other derivatives in many applications.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Validated Experimental Protocols
The following protocols are representative methodologies for the use and manipulation of this compound and its derivatives.
Protocol 1: Amide Coupling with the C6-Aminomethyl Group
This protocol describes the formation of an amide bond, a fundamental transformation in medicinal chemistry, using the primary amine of the title compound.
Objective: To couple this compound with benzoic acid.
Materials:
-
This compound (1.0 equiv)
-
Benzoic Acid (1.1 equiv)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of this compound (1.0 equiv) and benzoic acid (1.1 equiv) in anhydrous DMF, add DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equiv) in one portion.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-benzoyl derivative.
Self-Validation: The reaction progress can be easily monitored for the consumption of the starting amine. The product will have a distinct mass in LC-MS analysis and a characteristic amide carbonyl peak in its IR spectrum (~1650 cm⁻¹).
Protocol 2: N-Boc Deprotection
This protocol details the selective removal of the N-Boc group to liberate the indole N-H, which can be essential for biological activity or further synthetic manipulation.
Objective: To deprotect tert-Butyl 6-(N-benzoylaminomethyl)-1H-indole-1-carboxylate.
Materials:
-
N-Boc protected indole (1.0 equiv)
-
TFA (Trifluoroacetic acid) (10-20 equiv)
-
DCM (Dichloromethane)
Procedure:
-
Dissolve the N-Boc protected indole (1.0 equiv) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-20 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC or LC-MS. [4][5]5. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product is often pure enough for the next step, or it can be purified by chromatography if necessary.
Trustworthiness of the Protocol: This is a standard and highly reliable method for Boc deprotection. [6][7]The formation of isobutylene and CO₂ as byproducts drives the reaction to completion, and the workup procedure effectively removes the acid and salts.
Conclusion and Strategic Outlook
This compound is a strategically designed building block that offers significant advantages over simpler indole derivatives. The N-Boc group provides robust protection, modulates reactivity, and enhances solubility, while the C6-aminomethyl group offers a versatile functional handle at a synthetically challenging position. This combination allows for more efficient and streamlined synthetic routes toward complex, biologically active molecules.
For drug development professionals, employing such advanced intermediates can circumvent tedious de novo synthesis of functionalized indoles, reduce step counts, and ultimately accelerate the generation of diverse compound libraries for structure-activity relationship (SAR) studies. While the initial cost of this building block may be higher than that of basic bromoindoles, the savings in time, resources, and purification efforts often provide a compelling return on investment for complex, multi-step syntheses.
References
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Frontiers in Chemistry. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. [Link]
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Taylor & Francis Online. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
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Organic & Biomolecular Chemistry. (2023). Brønsted acid-catalyzed C6 functionalization of 2,3-disubstituted indoles for construction of cyano-substituted all-carbon quaternary centers. [Link]
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ResearchGate. (2022). Transition-Metal Catalyzed C6 selective C−H Functionalization of Indoles. [Link]
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ResearchGate. (2010). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [Link]
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Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
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ACS Publications. (2015). Catalytic C6 Functionalization of 2,3-Disubstituted Indoles by Scandium Triflate. [Link]
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RSC Publishing. (2023). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. [Link]
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ACS Publications. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
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RSC Publishing. (1982). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. [Link]
-
Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]
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MDPI. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
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NIH National Library of Medicine. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ACS Publications. (2009). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. [Link]
-
ResearchGate. (2021). Indole N‐Boc deprotection method development. [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
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MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
Total Synthesis. (N.D.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
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Grantome. (2014). Strategies for the Synthesis of Bioactive Molecules. [Link]
-
ACS Publications. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
-
NIH National Library of Medicine. (2021). Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. [Link]
-
ResearchGate. (2015). Synthesis of 3-[(1-Aryl)aminomethyl]indoles. [Link]
-
Organic Chemistry Portal. (N.D.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
PubMed. (2009). Investigation of aminomethyl indole derivatives as hyaluronidase inhibitors. [Link]
-
Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Phys.org. [Link]
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RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
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Fisher Scientific. (N.D.). Amine Protection / Deprotection. [Link]
-
NIH National Library of Medicine. (2013). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. [Link]
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ResearchGate. (2014). New Reactivity Patterns in Activated Indoles with 2-Methyl Substituents. [Link]
-
MDPI. (N.D.). Special Issue : Organic Synthesis and Application of Bioactive Molecules. [Link]
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MDPI. (2020). Indole-Containing Metal Complexes and Their Medicinal Applications. [Link]
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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Pharmaffiliates. (N.D.). tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. [Link]
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Science of Synthesis. (N.D.). Synthesis of indoles and tryptophan derivatives via photoinduced nitrene C–H insertion. [Link]
-
RSC Publishing. (2018). Recent advances in the application of indoles in multicomponent reactions. [Link]
-
NIH National Library of Medicine. (2012). Application of 6,7-Indole Aryne Cycloaddition and Pd(0)-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries. [Link]
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A Comparative Guide to the Biological Activity of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate Analogs
Introduction: The Privileged Indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic molecules with significant therapeutic properties.[1] This heterocyclic motif's unique electronic and structural features allow it to interact with a multitude of biological targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.[1] Consequently, indole derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[2] The strategic functionalization of the indole ring system is a key approach in the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
This guide focuses on the tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate core, a versatile template for generating diverse analogs with potential biological activities. The presence of the aminomethyl group at the C6 position offers a prime site for chemical modification, allowing for the exploration of structure-activity relationships (SAR). The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen provides stability and modulates the molecule's lipophilicity, which can be crucial for its biological action and pharmacokinetic properties. While comprehensive comparative studies on a series of this compound analogs are not extensively documented in a single publication, this guide synthesizes available data on related indole derivatives to provide insights into the potential biological activities of this class of compounds and to propose a framework for their systematic evaluation.
Comparative Analysis of Hypothetical Analogs: A Structure-Activity Relationship Perspective
Based on established principles from the broader field of indole chemistry, we can project the potential impact of structural modifications to the parent compound, this compound, on its biological activity. The following sections explore hypothetical analogs and their anticipated performance in anticancer and antimicrobial assays, drawing parallels from existing research on related indole structures.
Anticancer Activity: Targeting Key Cellular Pathways
Indole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.[2] The aminomethyl group at the C6 position of our core structure is a key handle for introducing functionalities that can enhance these activities.
Modification of the primary amine through acylation or sulfonylation can significantly impact the compound's biological profile. Introducing aromatic or heteroaromatic moieties can lead to new interactions with target proteins.
| Analog | Modification | Hypothesized Anticancer Activity (IC50, µM) * | Rationale based on related compounds |
| Parent Compound | - | > 50 (MCF-7), > 50 (A549) | The unsubstituted aminomethyl group may lack specific interactions for potent anticancer activity. |
| Analog 1a | N-Benzoyl | 15.5 (MCF-7), 22.1 (A549) | Introduction of an aromatic ring can enhance π-π stacking interactions within the binding pocket of target proteins. |
| Analog 1b | N-(4-Chlorobenzoyl) | 8.2 (MCF-7), 12.5 (A549) | Halogen substitution on the benzoyl ring can increase lipophilicity and potentially form halogen bonds, improving binding affinity. |
| Analog 1c | N-(Phenylsulfonyl) | 11.7 (MCF-7), 18.9 (A549) | The sulfonamide group can act as a hydrogen bond acceptor and mimic phosphate groups, potentially inhibiting kinases. |
| Analog 1d | N-(Thiophene-2-carbonyl) | 9.5 (MCF-7), 14.3 (A549) | Heterocyclic rings like thiophene can introduce additional hydrogen bonding opportunities and improve the molecule's ADME properties. |
These are hypothetical IC50 values based on general trends observed in indole derivatives and are for illustrative purposes.
Antimicrobial Activity: Disrupting Microbial Growth
The indole scaffold is also a promising framework for the development of novel antimicrobial agents.[3] Modifications to the aminomethyl side chain can lead to compounds with activity against a range of bacterial and fungal pathogens.
Introducing alkyl or aryl substituents on the nitrogen atom can modulate the compound's lipophilicity and steric bulk, influencing its ability to penetrate microbial cell membranes and interact with intracellular targets.
| Analog | Modification | Hypothesized Antimicrobial Activity (MIC, µg/mL) * | Rationale based on related compounds |
| Parent Compound | - | > 128 (S. aureus), > 128 (E. coli) | The primary amine may not be optimal for antimicrobial activity. |
| Analog 2a | N-Benzyl | 64 (S. aureus), 128 (E. coli) | The benzyl group increases lipophilicity, which may enhance membrane interaction. |
| Analog 2b | N,N-Dibenzyl | 32 (S. aureus), 64 (E. coli) | Further increasing lipophilicity and steric bulk can sometimes improve activity against Gram-positive bacteria. |
| Analog 2c | N-(4-Fluorophenyl) | 32 (S. aureus), 64 (E. coli) | The introduction of a fluorine atom can enhance membrane permeability and binding interactions. |
| Analog 2d | N-Adamantyl | 16 (S. aureus), 32 (E. coli) | The bulky and lipophilic adamantyl group is known to enhance the antimicrobial activity of various scaffolds. |
These are hypothetical MIC values based on general trends observed in indole derivatives and are for illustrative purposes.
Experimental Protocols: A Guide to Biological Evaluation
The following protocols outline standard methodologies for assessing the anticancer and antimicrobial activities of novel chemical entities like the this compound analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism convert MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizing the Path Forward: Synthesis and Mechanism
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a potential synthetic route for the proposed analogs and a hypothetical mechanism of action.
Caption: A potential mechanism of action for anticancer indole analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established structure-activity relationships of indole derivatives, a diverse library of analogs can be rationally designed and synthesized. The systematic evaluation of these compounds for their anticancer and antimicrobial activities, using the standardized protocols outlined in this guide, will be crucial in identifying lead candidates for further preclinical development. Future research should focus on expanding the diversity of substituents at the aminomethyl position and exploring modifications at other positions of the indole ring to optimize biological activity and drug-like properties.
References
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- Go, M. L., Leow, J. L., Gorla, S. K., Schüller, A. P., Wang, M., & Casey, P. J. (2010). Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase. Journal of medicinal chemistry, 53(19), 6838–6850.
- Gao, F., Chen, Y., Liu, S., Li, A., & Li, Y. (2020). A metal-free catalytic approach for the remote C6-functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry, 8, 683.
- Jalapathi, P., Valeru, A., Macha, R., Bhavani, A. K. D., Umapathi, N., Tigulla, P., & Gandu, B. (2014). Synthesis and molecular modeling studies of novel tert-butyl 2, 4-disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. Der Pharma Chemica, 6(1), 61-76.
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- Pochampally, J., Valeru, A., Macha, R., Bhavani, A. K. D., Umapathi, N., Tigulla, P., & Gandu, B. (2014). Synthesis and molecular modeling studies of novel tert-butyl 2, 4-disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. Der Pharma Chemica, 6(1), 61-76.
- Rostoll-Berenguer, B., Pinto, A., & Prim, D. (2018). C6-Functionalization of Indoles. European Journal of Organic Chemistry, 2018(45), 6245-6264.
- Shi, B., Wang, Y. Q., Yang, Y., Yu, P., & Lu, K. (2013). Design, Synthesis and Biological Evaluation of of Novel Anticancer Agent tert-butyl 1-phenyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate.
- Sun, L., Coyne, A. G., & Spring, D. R. (2011). The indole is a privileged scaffold in drug discovery. Chemical Society Reviews, 40(10), 5184-5195.
- Vairin, R. M., Pinney, K. G., & Trawick, M. L. (2024). Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 263, 115794.
- Zareef, M., Iqbal, R., & Zaib, S. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. International Journal of Molecular Sciences, 24(6), 5406.
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A Comparative Guide to Purity Analysis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate by HPLC
In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. Tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate, a key building block in the synthesis of various biologically active molecules, is no exception. Its purity directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, contrasted with Ultra-Performance Liquid Chromatography (UPLC). Furthermore, it will explore the synergistic role of Liquid Chromatography-Mass Spectrometry (LC-MS) in comprehensive impurity profiling.
The Criticality of Purity for this compound
The synthetic route to this compound can introduce a variety of impurities. These can include unreacted starting materials, intermediates, byproducts from side reactions (such as isomers or dimers), and degradation products. The presence of these impurities, even in trace amounts, can have significant consequences in subsequent synthetic steps and the final product. Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure but a critical component of the entire development process.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
For decades, HPLC has been the gold standard for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] Its high resolving power, sensitivity, and reproducibility make it an ideal choice for separating the main compound from closely related impurities. A reversed-phase HPLC method is typically the most effective approach for indole derivatives.
Optimizing the HPLC Method: A Rationale-Driven Approach
The development of a successful HPLC method hinges on the careful selection and optimization of several key parameters. The following protocol is a robust starting point for the purity analysis of this compound, with the rationale for each choice explained.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation and Column:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its excellent retention and separation of aromatic, moderately polar compounds.
-
-
Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier improves peak shape for the basic aminomethyl group and suppresses silanol interactions with the stationary phase.
-
Mobile Phase B: Acetonitrile. A common organic modifier providing good elution strength for indole derivatives.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL. This ensures sample compatibility with the initial mobile phase conditions and prevents peak distortion.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 270 nm. Indole derivatives typically exhibit strong UV absorbance around this wavelength. A DAD detector allows for the simultaneous monitoring of multiple wavelengths and spectral analysis for peak purity assessment.
-
Injection Volume: 10 µL.
-
Gradient Elution: A gradient is crucial for separating impurities with a wide range of polarities.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Workflow for HPLC Purity Analysis
Sources
A Comparative Guide to the Mass Spectrometry of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of indole-containing compounds, the accurate characterization of intermediates is paramount. This guide provides an in-depth analysis of the mass spectrometric behavior of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate, a key building block in medicinal chemistry. We will explore its expected fragmentation patterns under common ionization techniques and compare its analysis by mass spectrometry with alternative analytical methods, providing supporting data and detailed experimental protocols.
Introduction: The Significance of a Workhorse Intermediate
This compound is a bifunctional molecule featuring a reactive primary amine and a Boc-protected indole nitrogen. This structure makes it a versatile synthon for introducing the indole-6-carboxamide moiety into a variety of molecular scaffolds. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under many reaction conditions and its facile removal under acidic conditions.[1][2][3] However, this lability presents a unique set of considerations for mass spectrometric analysis. Understanding the fragmentation behavior of this molecule is crucial for reaction monitoring, purity assessment, and structural confirmation.
Mass Spectrometry Analysis: A Tale of Two Moieties
The mass spectrum of this compound is dominated by the fragmentation patterns of its two key features: the Boc-protecting group and the indole core. Electrospray ionization (ESI) is a preferred soft ionization technique for this analysis as it typically yields a prominent protonated molecule, [M+H]⁺, providing clear molecular weight information.[4]
Predicted ESI Mass Spectrum and Fragmentation Pathway
The expected molecular weight of this compound is 260.15 g/mol . In positive ion mode ESI-MS, we anticipate a strong signal for the protonated molecule [M+H]⁺ at m/z 261.16.
The fragmentation of this precursor ion is predictable and informative. The primary fragmentation pathways involve the facile loss of components of the Boc group and characteristic cleavages of the indole structure.
Table 1: Predicted Major Fragment Ions in the ESI-MS/MS of [M+H]⁺ of this compound
| Predicted m/z | Proposed Fragment Structure | Neutral Loss | Fragmentation Pathway |
| 261.16 | [M+H]⁺ | - | Protonated molecule |
| 205.10 | [M+H - C₄H₈]⁺ | 56.06 Da (isobutylene) | McLafferty-type rearrangement of the Boc group |
| 161.09 | [M+H - C₅H₈O₂]⁺ | 100.05 Da (Boc group) | Complete loss of the Boc group |
| 144.08 | [C₉H₁₀N₂]⁺ | 117.08 Da | Loss of the Boc group and subsequent cleavage of the aminomethyl side chain |
| 130.07 | [C₈H₈N]⁺ | 131.09 Da | Cleavage of the aminomethyl side chain from the de-Boc'd indole |
| 57.07 | [C₄H₉]⁺ | 204.09 Da | tert-butyl cation |
The "Why" Behind the Fragments: Mechanistic Insights
The lability of the Boc group is a well-documented phenomenon in mass spectrometry.[5] The most common fragmentation pathway is the loss of isobutylene (56 Da) via a six-membered ring transition state, a McLafferty-type rearrangement, to yield a carbamic acid intermediate which can then decarboxylate. Alternatively, direct cleavage of the entire Boc group (100 Da) can occur. The resulting de-protected indole species then undergoes fragmentation characteristic of the indole nucleus and the aminomethyl side chain. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen of the primary amine, is a dominant pathway for aliphatic amines and contributes to the observed fragments.[6]
Visualizing the Fragmentation
Figure 1: Predicted fragmentation pathway of protonated this compound.
Comparative Analysis: Beyond Mass Spectrometry
While mass spectrometry is a powerful tool for the analysis of this compound, a multi-technique approach provides the most comprehensive characterization. Here, we compare mass spectrometry with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Comparison of Analytical Techniques
| Technique | Strengths | Limitations | Typical Application |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and structural information through fragmentation. | Can be destructive, Boc group lability can complicate spectral interpretation. | Structural confirmation, impurity profiling, reaction monitoring. |
| HPLC-UV | Excellent for quantification, robust and widely available, non-destructive. | Limited structural information, requires a chromophore for detection. | Purity analysis, quantitative analysis of reaction mixtures. |
| NMR Spectroscopy | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, requires higher sample concentrations. | Definitive structural elucidation, confirmation of Boc group presence. |
Experimental Protocols
Mass Spectrometry
Objective: To obtain the mass spectrum and fragmentation pattern of this compound.
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
Method:
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 261.16) as the precursor ion and subject it to collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (e.g., 10-30 eV) to observe different fragmentation patterns.
HPLC-UV Analysis
Objective: To determine the purity and quantify this compound.
Instrumentation: A standard HPLC system with a UV detector.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (indole chromophore).
-
Sample Preparation: Prepare a standard curve of the compound at known concentrations in the mobile phase. Dissolve the sample to be analyzed in the mobile phase.
NMR Spectroscopy
Objective: To confirm the structure of this compound.
Instrumentation: A 400 MHz NMR spectrometer.
Method:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Expected chemical shifts (δ, ppm) in CDCl₃: ~1.6 (s, 9H, tert-butyl), ~4.0 (s, 2H, -CH₂NH₂), ~7.2-7.8 (m, aromatic protons). The indole N-H proton may be broad or not observed.
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon NMR spectrum.
-
Expected chemical shifts (δ, ppm): ~28 (C(CH₃)₃), ~80 (C(CH₃)₃), ~115-150 (indole carbons).
-
Visualizing the Analytical Workflow
Figure 2: A typical analytical workflow for the characterization of a synthesized compound.
Conclusion: An Integrated Approach for Confident Characterization
The mass spectrometric analysis of this compound provides invaluable information regarding its molecular weight and structural features. The predictable fragmentation of the Boc group and the indole core allows for confident identification. However, for a complete and robust characterization, an integrated analytical approach is indispensable. Combining the high sensitivity and structural insights of mass spectrometry with the quantitative power of HPLC-UV and the definitive structural elucidation capabilities of NMR spectroscopy ensures the highest level of scientific rigor. This multi-faceted strategy empowers researchers and drug development professionals to proceed with confidence in their synthetic endeavors.
References
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Springer.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed.
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
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Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzONLUhiO4MrRzPPMdHXJ1mB5xdFCDoXJpYtfW3ZNUmjLLj844oQ2WuEJ97tCq2TncQtEEONGdQcbC2BPZF8hzxxEl4bJ3y7KaQCFt7EWN1V8My7jqO5ce0Fsp2TOp3wTHSYY6oB2npLXxaYi9fndqNi7FyZVg7AWLBb_LRpJHyM0uiPh0Ce32AL5ptns_G1TkPqPMs7ILv9kJ3NJhgMHhZXh34DiiS0H4KXhKEj_g7RtDNcPkXR85axHi0sdJVvdKAcBlCpmZ6zGyeId-KP6o4LukVyceC-2JIeKO-HybTWuHC_zDSA==]([Link]
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A Senior Application Scientist's Guide to the Synthesis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate: A Comparative Analysis of Reagents
For researchers, scientists, and professionals in drug development, the synthesis of functionalized indole scaffolds is a cornerstone of modern medicinal chemistry. The compound tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate is a valuable building block, incorporating a protected aminomethyl group at the 6-position of the indole core, making it a versatile intermediate for the synthesis of a wide array of bioactive molecules. This guide provides an in-depth technical comparison of the synthetic routes and reagents for its preparation, with a focus on providing actionable insights and experimental data to inform your synthetic strategy.
The Predominant Synthetic Pathway: A Two-Step Approach
The most common and direct route to this compound involves a two-step sequence starting from 1H-indole-6-carbonitrile:
-
Reduction of the Nitrile: The cyano group is reduced to a primary amine.
-
Boc Protection: The indole nitrogen is subsequently protected with a tert-butyloxycarbonyl (Boc) group.
This guide will first delve into a comparative analysis of various reagents for the critical nitrile reduction step and then discuss the Boc protection. Furthermore, we will explore alternative synthetic strategies to provide a comprehensive overview.
Part 1: The Critical Nitrile Reduction – A Comparative Study of Reagents
The reduction of the nitrile group in 1H-indole-6-carbonitrile to the corresponding primary amine, (1H-indol-6-yl)methanamine, is the lynchpin of this synthesis. The choice of reducing agent significantly impacts yield, purity, safety, and cost. Below, we compare the most common and alternative reagents for this transformation.
Established Method: Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful and widely used reducing agent for the conversion of nitriles to primary amines.
-
Mechanism: LiAlH₄ acts as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbon of the nitrile. Subsequent workup with water or acid quenches the reaction and liberates the primary amine.
-
Advantages:
-
High reactivity and generally good yields.
-
-
Disadvantages:
Alternative Reagents for Nitrile Reduction
The hazards and lack of selectivity associated with LiAlH₄ have driven the exploration of alternative, milder, and more selective reagents.
Catalytic hydrogenation is an industrially scalable and often more economical method for nitrile reduction.
-
Mechanism: The nitrile is reduced by molecular hydrogen (H₂) in the presence of a metal catalyst. The reaction proceeds through the formation of an imine intermediate, which is further hydrogenated to the primary amine.
-
Common Catalysts:
-
Raney Nickel (Raney Ni): A cost-effective and highly active catalyst.[3] It is often used in industrial settings. However, it can be pyrophoric and may require high pressures and temperatures.[4]
-
Palladium on Carbon (Pd/C): A versatile and highly effective catalyst that often operates under milder conditions than Raney Ni.[3] However, palladium is a precious metal, making it more expensive.
-
Cobalt Catalysts (e.g., CoCl₂/NaBH₄, Co nanoparticles): Offer a less expensive alternative to palladium and can exhibit high selectivity for primary amines.[5]
-
-
Advantages:
-
High yields and clean reactions.
-
Scalable and economically viable for large-scale synthesis.[6]
-
Milder reaction conditions are often possible compared to LiAlH₄.
-
-
Disadvantages:
-
Requires specialized high-pressure hydrogenation equipment.
-
Catalysts can be pyrophoric and require careful handling.[3]
-
Potential for side reactions, such as the formation of secondary and tertiary amines, which can sometimes be suppressed by the addition of ammonia.
-
Borane and its complexes are effective reagents for the reduction of nitriles.
-
Common Reagents: Borane-tetrahydrofuran complex (BH₃·THF) and borane-dimethyl sulfide complex (BH₃·SMe₂).
-
Mechanism: Borane adds across the carbon-nitrogen triple bond. Hydrolysis of the resulting boron-nitrogen intermediate yields the primary amine.
-
Advantages:
-
Generally milder than LiAlH₄.
-
BH₃·SMe₂ is more stable and can be used in higher concentrations than BH₃·THF.[7]
-
-
Disadvantages:
Performance Comparison of Nitrile Reduction Reagents
| Reagent/Catalyst | Typical Conditions | Yield (%) | Safety Concerns | Cost | Key Advantages |
| LiAlH₄ | THF, 0 °C to reflux | 70-90 | Highly pyrophoric, water-reactive | Moderate | High reactivity |
| Raney Ni / H₂ | EtOH/NH₃, 50-100 °C, 50-100 bar H₂ | 80-95 | Pyrophoric catalyst, high pressure H₂ | Low | Cost-effective, scalable |
| Pd/C / H₂ | MeOH, rt-60 °C, 1-10 bar H₂ | 85-98 | Pyrophoric catalyst, flammable H₂ | High | High activity, mild conditions |
| BH₃·THF | THF, reflux | 75-90 | Flammable, water-sensitive | Moderate | Milder than LiAlH₄ |
| NaBH₄ / CoCl₂ | MeOH, rt | 70-85 | Flammable solvent | Low | Inexpensive, mild conditions |
Part 2: Boc Protection of the Indole Nitrogen
Once the aminomethyl group is in place, the final step is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Mechanism: The base deprotonates the indole nitrogen, which then acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. This results in the formation of the N-Boc protected indole.
-
Common Bases:
-
4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this transformation.
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are also commonly used.
-
-
Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are typical solvents for this reaction.
Alternative Synthetic Routes
While the nitrile reduction pathway is the most direct, other synthetic strategies can be employed, particularly if the starting materials are more readily available or if functional group compatibility is a concern.
Reductive Amination of 6-Formylindole
This route involves the reductive amination of a Boc-protected 6-formylindole derivative.
-
Mechanism: The aldehyde reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form an imine in situ, which is then reduced to the primary amine by a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[8]
Gabriel Synthesis from 6-(Halomethyl)indole
The Gabriel synthesis provides a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation issues common with direct amination.[9]
-
Mechanism: A Boc-protected 6-(halomethyl)indole (e.g., 6-(bromomethyl)-1H-indole-1-carboxylate) is reacted with potassium phthalimide. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the primary amine.[3][10]
Experimental Protocols
Protocol 1: Reduction of 1H-Indole-6-carbonitrile using Catalytic Hydrogenation (Pd/C)
-
To a solution of 1H-indole-6-carbonitrile (1.0 g, 7.0 mmol) in methanol (50 mL) in a high-pressure reactor, add 10% Pd/C (100 mg, 10 wt%).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 5 bar.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the reactor and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford (1H-indol-6-yl)methanamine.
Protocol 2: Boc Protection of (1H-indol-6-yl)methanamine
-
Dissolve (1H-indol-6-yl)methanamine (1.0 g, 6.8 mmol) in dichloromethane (DCM, 30 mL).
-
Add triethylamine (1.4 mL, 10.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 83 mg, 0.68 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.6 g, 7.5 mmol) in DCM (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.[11]
Conclusion
The synthesis of this compound is most efficiently achieved through the reduction of 1H-indole-6-carbonitrile followed by Boc protection. For the crucial nitrile reduction step, catalytic hydrogenation with Pd/C offers a high-yielding and clean alternative to the hazardous LiAlH₄, particularly for lab-scale synthesis. For larger-scale industrial applications, Raney Nickel may be a more cost-effective option, albeit potentially requiring more forcing conditions. Borane reagents provide a viable alternative with a different reactivity profile.
References
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Chemistry LibreTexts. Gabriel Synthesis. [Link]
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Wikipedia. Gabriel synthesis. [Link]
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IndiaMART. Di Tert Butyl Dicarbonate price. [Link]
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Master Organic Chemistry. The Gabriel Synthesis. [Link]
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MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
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ACS Publications. Metal-Free C–H Amination for Indole Synthesis. [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
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PubMed. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]
-
SciSpace. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. [Link]
-
PubMed Central. Ligand-free reductive amination via Pd-coated mechanocatalysis. [Link]
-
ResearchGate. Switchable reductive amination of aldehydes over metal-encapsulated S-1 zeolites with tunable acid-base properties. [Link]
-
ResearchGate. Rapid and Facile Lewis Acid Catalyzed Boc Protection of Amines. [Link]
-
ACS Catalysis. B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. [Link]
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National Institutes of Health. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties. [Link]
-
Chemical Synthesis Database. tert-butyl 3-methyl-1H-indole-1-carboxylate. [Link]
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ResearchGate. (PDF) An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C 6 F 5 ) 3 /NaBH 4. [https://www.researchgate.net/publication/257850020_An_efficient_catalytic_reductive_amination_A_facile_one-pot_access_to_12-dihydropyrrolo34-bindol-34H-ones_by_using_BC_6_F_5_3_NaBH_4]([Link]_ catalytic_reductive_amination_A_facile_one-pot_access_to_12-dihydropyrrolo34-bindol-34H-ones_by_using_BC_6_F_5_3_NaBH_4)
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ResearchGate. Comparison between the hydrogenation catalyst in hydrorefining units.... [Link]
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ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. [Link]
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ResearchGate. Gabriel Synthesis of Hexakis(aminomethyl)benzene and Its Derivatization | Request PDF. [Link]
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Organic Syntheses. 1H-Indole, 3-ethyl-. [Link]
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PubMed Central. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
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ChemRxiv. Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. [Link]
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MDPI. Comparison of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of Aromatic Nitro Compounds. [Link]
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RSC Publishing. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
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Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
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RSC Publishing. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link]
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ResearchGate. (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
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Semantic Scholar. Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives Introduction. [Link]
-
Intel Market Research. Raney Nickel Catalyst Market Outlook 2025-2031. [Link]
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CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]
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MDPI. Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. [Link]
-
National Institutes of Health. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. [Link]
-
National Institutes of Health. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. [Link]
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Reddit. Safer alternatives to Raney Nickel catalyst. [Link]
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ResearchGate. (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
-
PubMed Central. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
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Efficacy in Indole Synthesis: A Comparative Analysis of Catalysts for tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate Production
Introduction
The selective synthesis of functionalized indoles is a cornerstone of modern medicinal chemistry and drug development. Among these, tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate stands out as a crucial building block, finding application in the synthesis of a variety of pharmacologically active agents. The pivotal step in its synthesis is the reduction of the corresponding nitrile precursor, tert-butyl 6-cyano-1H-indole-1-carboxylate. The efficiency and selectivity of this transformation are highly dependent on the choice of catalyst. This guide provides an in-depth comparison of the efficacy of various catalytic systems for this key chemical step, supported by available data and established principles of catalysis. Our objective is to equip researchers and process chemists with the critical information needed to select the most appropriate catalyst for their specific needs, balancing factors such as yield, selectivity, reaction conditions, and cost.
While direct, side-by-side comparative studies for the synthesis of this specific molecule are not extensively documented in publicly available literature, we can draw valuable insights from the well-established performance of various catalysts in nitrile reductions on complex aromatic and heterocyclic scaffolds. This guide will focus on three major classes of heterogeneous catalysts: Raney Nickel, Palladium-based catalysts, and Rhodium-based catalysts.
The Synthetic Challenge: Selective Nitrile Reduction in a Functionalized Indole
The primary challenge in the reduction of tert-butyl 6-cyano-1H-indole-1-carboxylate lies in achieving high chemoselectivity for the primary amine without compromising the other functional groups, namely the tert-butoxycarbonyl (Boc) protecting group and the indole ring itself. Over-reduction or side reactions can lead to the formation of secondary and tertiary amines, or decomposition of the starting material, complicating purification and reducing overall yield.
Caption: The target transformation: catalytic reduction of a nitrile to a primary amine on the indole scaffold.
Catalyst Efficacy Comparison
Raney® Nickel: The Workhorse of Nitrile Reduction
Overview: Raney Nickel, a sponge-like, high-surface-area nickel catalyst, is a widely used and cost-effective option for the hydrogenation of nitriles. Its high activity allows for reactions to proceed under relatively mild conditions.
Mechanism and Selectivity: The hydrogenation of nitriles over Raney Nickel is believed to proceed through a series of surface-adsorbed intermediates. The primary amine is the desired product, but it can further react with intermediate imines to form secondary and tertiary amines. To enhance selectivity towards the primary amine, the reaction is often conducted in the presence of ammonia or a base, which helps to suppress the formation of byproducts by shifting the equilibrium away from imine condensation.
A Comparative Guide to the Structural Validation of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate: Why X-ray Crystallography Reigns Supreme
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds like tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate, a versatile building block in medicinal chemistry, precise structural validation is not merely a quality control checkpoint; it is the bedrock upon which all subsequent research is built. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this indole derivative, with a primary focus on the unparalleled insights offered by single-crystal X-ray crystallography.
The indole scaffold is a privileged structure in pharmacology, forming the core of numerous bioactive compounds.[1][2] Functionalization of the indole ring, as seen in this compound, allows for the fine-tuning of its biological activity.[3][4] However, this chemical complexity also necessitates a robust and definitive method for structural confirmation. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for routine characterization, they provide indirect or incomplete structural information. X-ray crystallography, in contrast, delivers a direct visualization of the atomic arrangement in the solid state, providing unequivocal proof of structure.[5][6][7]
The Decisive Power of X-ray Crystallography: An Experimental Walkthrough
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for molecular structure determination.[6][7] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal.[7][8] The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise position of each atom. For a molecule like this compound, this would provide indisputable evidence of its connectivity, stereochemistry, and conformation.
While a specific crystal structure for the title compound is not publicly available as of this writing, the methodology for its determination is well-established. The crystal structures of similar functionalized indole derivatives, such as tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, have been successfully elucidated using this technique, demonstrating its applicability to this class of molecules.[9]
Experimental Protocol: From Powder to Picture
The journey from a synthesized powder to a fully resolved crystal structure involves several critical steps:
Step 1: Crystallization The initial and often most challenging step is growing high-quality single crystals suitable for X-ray diffraction. This is more of an art than a science, often requiring the screening of various solvents, temperatures, and crystallization techniques.
-
Method of Choice: Slow Evaporation. A solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature. This gradual increase in concentration encourages the formation of well-ordered crystals.
Step 2: Crystal Mounting and Data Collection A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is then rotated while being irradiated with X-rays, and the diffraction data are collected on a detector.
Step 3: Structure Solution and Refinement The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then "solved" using computational methods to generate an initial model of the molecule. This model is subsequently "refined" to best fit the experimental data, resulting in a final, highly accurate three-dimensional structure.
Comparative Analysis of Structural Validation Techniques
While X-ray crystallography provides the most definitive structural information, a comprehensive validation approach often involves a combination of techniques. The following table compares the capabilities of X-ray crystallography with other common analytical methods for the structural elucidation of this compound.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural determination.[6] | Requires a suitable single crystal, which can be difficult to grow. Provides solid-state structure, which may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HMBC, NOESY). | Provides detailed information about the molecular structure in solution. Non-destructive. | Provides indirect structural information that requires interpretation. Can be ambiguous for complex molecules or isomers. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts. | Provides no information about the 3D structure or connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple to perform. | Provides limited information about the overall molecular structure. |
Visualizing the Workflow and Logic
To better illustrate the process and the relationship between these techniques, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural validation of the target compound.
Caption: Logical relationship between different analytical techniques for structural validation.
Conclusion: The Indisputable Verdict of Crystallography
In the rigorous world of pharmaceutical research and development, ambiguity is a liability. While a suite of analytical techniques is essential for a comprehensive understanding of a new chemical entity, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof. For molecules like this compound, where subtle structural variations can have profound biological consequences, the direct visualization of the molecular architecture is invaluable. It provides a solid foundation for further studies, from understanding intermolecular interactions to guiding the design of next-generation therapeutics. The investment in obtaining a crystal structure is an investment in the certainty and integrity of your research.
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Wierzbicka, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. Crystal Growth & Design. [Link]
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Wang, X., et al. (2025). Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate. ResearchGate. [Link]
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Singh, G., et al. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances. [Link]
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De Salvo, G., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the safety of your team and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the disposal of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate, grounding every recommendation in established safety principles.
This compound, like many indole derivatives used in drug discovery, requires careful management. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must adopt a conservative approach, treating it as a hazardous substance based on the known profiles of structurally similar chemicals.[1][2]
Core Principle: Hazard Identification and Waste Characterization
The foundational step in any disposal procedure is to understand the potential hazards of the substance. Based on data from analogous indole compounds, this compound should be presumed to be hazardous.[1] The primary concerns are its potential toxicity if ingested or inhaled, and its capacity to cause skin and eye irritation.[3][4][5]
Assumed Hazards:
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5]
-
Environmental Hazard: Release into the environment must be avoided.
Under U.S. EPA guidelines, chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6] Given the assumed hazards, this compound must be managed as such.
Quantitative Data Summary
The following table summarizes the hazard classifications based on structurally related indole compounds. This information is crucial for accurately labeling waste containers.
| Hazard Classification | GHS Code | Signal Word | Source(s) |
| Acute Toxicity, Oral | H302 | Warning | [5] |
| Skin Irritation | H315 | Warning | [3][4][5] |
| Serious Eye Irritation | H319 | Warning | [3][4][5] |
| Specific target organ toxicity (single exposure) | H335 | Warning | [3][4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is non-negotiable for safeguarding against accidental exposure.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[2]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles.[2][7]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.[2]
-
Respiratory Protection: All handling and disposal preparation should occur in a well-ventilated area, ideally within a certified chemical fume hood.[2][8]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.
Step 1: Waste Segregation
The principle of never mixing different waste streams is a cornerstone of laboratory safety.[9] Incompatible chemicals can react violently, producing heat, gas, or toxic fumes.
-
Solid Waste: Collect un-used or expired solid this compound in a dedicated solid hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.
-
Contaminated Labware: Disposable items like gloves, weigh boats, or pipette tips that are contaminated with the compound should be placed in a separate, sealed bag or container clearly labeled as solid hazardous waste.
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Definitive Guide to Personal Protective Equipment for Handling tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
The core of our safety philosophy is proactive risk mitigation. Understanding the potential hazards associated with the functional groups present in this molecule—the indole ring, the Boc-protecting group (a carbamate), and the primary amine—allows us to anticipate and control exposure. The recommendations herein are designed to be a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established chemical safety principles.
Hazard Analysis: A Proactive Approach to Safety
While a specific Safety Data Sheet (SDS) for tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate is not available, analysis of similar structures reveals a consistent hazard profile. Structurally related compounds are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.
Key Structural Features and Associated Hazards:
-
Indole Nucleus: Indole derivatives can have varied toxicological profiles, but many are known irritants.
-
Primary Amine (-CH₂NH₂): Primary amines are often corrosive and can be irritating to the skin, eyes, and respiratory tract.
-
tert-Butyl Carbamate (Boc-group): Carbamates as a class have a wide range of biological activities and potential health effects. It is essential to prevent exposure.
The Globally Harmonized System (GHS) pictogram typically associated with compounds of this nature is the GHS07 symbol (exclamation mark), indicating a skin/eye irritant, skin sensitizer, acute toxicity (harmful), narcotic effects, or respiratory tract irritant.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimizing exposure and ensuring personal safety. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale & Causality |
| Eye Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5] | The compound is presumed to be a serious eye irritant.[2][3] Goggles provide a complete seal around the eyes, protecting against splashes, dust, and vapors. |
| Hand Protection | Nitrile rubber gloves (minimum 0.4 mm thickness) or Butyl rubber (0.7 mm). | To prevent skin contact, as the compound is likely a skin irritant.[3][4] Nitrile and butyl rubber offer good chemical resistance to a broad range of organic compounds. |
| Body Protection | A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit is recommended.[5] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated or if work is not performed in a fume hood.[5][6] | To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[2][4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of any chemical. The following diagram and procedural steps outline the lifecycle of this compound in the laboratory.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Compound:
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[5][6]
-
Avoid the generation of dust.[2] If weighing the solid, do so carefully on a tared weigh paper or in a suitable container within the fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Use compatible labware (e.g., glass, stainless steel) and ensure all equipment is clean and dry.
-
-
In Case of a Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[5]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated waste is crucial to protect the environment and comply with regulations. Amines, in particular, can be harmful to aquatic life and should not be released into the environment.[7]
Waste Segregation and Disposal Workflow:
Caption: Logical flow for the disposal of amine-containing chemical waste.
Disposal Procedure:
-
Segregation: Keep amine-containing waste separate from other chemical waste streams to prevent potentially hazardous reactions.[7]
-
Containment: Collect all waste, including unused product and contaminated disposable materials (e.g., gloves, weigh paper), in a designated, compatible, and clearly labeled hazardous waste container. The container must be kept tightly sealed.[7]
-
Storage: Store the waste container in a cool, well-ventilated area away from incompatible materials such as acids and oxidizing agents, pending disposal.[7]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal company.[7] Do not dispose of this chemical down the drain or in regular trash.[7]
By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
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Salim, S. R. S., et al. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering, 1092, 012051. Available at: [Link]
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New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. Available at: [Link]
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Li, B., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture. Journal of Environmental Informatics Letters, 2(2), 79-87. Available at: [Link]
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Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Pacific Northwest Pest Management Handbooks. Available at: [Link]
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Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. (2022-08-10). Available at: [Link]
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INDOLE TEST REAGENTS. iGEM. (2016-10-20). Available at: [Link]
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UK Standards for Microbiology Investigations - Indole Test. SIMPIOS. Available at: [Link]
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Personal Protective Equipment for Pesticide Handlers. US EPA. (2025-08-06). Available at: [Link]
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Bacteria: The Indole Test. Carolina Biological Supply. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
